chemical structure and stereochemistry of (1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol
This guide provides an in-depth technical analysis of (1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol (commonly referred to as (1R,3S)-3-isopropyl-1-indanol).[1][2][3] It details the stereochemical configuration, synth...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of (1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol (commonly referred to as (1R,3S)-3-isopropyl-1-indanol).[1][2][3] It details the stereochemical configuration, synthetic pathways, and spectroscopic characterization required for its application in asymmetric synthesis and medicinal chemistry.
[1][2][3]
Executive Summary
(1R,3S)-3-isopropyl-1-indanol is a chiral bicyclic alcohol characterized by a cis-1,3-disubstitution pattern on the indane core.[1][2][3] It serves as a high-value chiral building block for the synthesis of bioactive scaffolds (e.g., CNS-active agents) and as a backbone for chiral ligands (e.g., indenyl-metallocenes) used in asymmetric catalysis.[1][2] Its utility stems from the rigid indane framework, where the C3-isopropyl group exerts significant steric influence on the C1-hydroxyl center.[1][2]
Property
Data
IUPAC Name
(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol
Common Name
(1R,3S)-3-isopropyl-1-indanol
CAS Number
1820580-05-9
Molecular Formula
C₁₂H₁₆O
Molecular Weight
176.26 g/mol
Stereochemistry
(1R, 3S) [cis-configuration]
Physical State
Viscous liquid or low-melting solid
Stereochemical Analysis
The stereochemical integrity of this molecule is defined by two chiral centers at C1 and C3. Understanding the spatial relationship between the hydroxyl group and the isopropyl substituent is critical for its reactivity.
Configuration (3S): With Hydrogen in the rear, the sequence 1→2→3 is counter-clockwise.
Relative Stereochemistry (Cis vs. Trans)
In the 1,3-disubstituted indane system, the (1R,3S) configuration corresponds to the cis isomer. Both the C1-hydroxyl and C3-isopropyl groups are oriented on the same face of the cyclopentane ring (syn-relationship).[1][2][3] This conformation is thermodynamically accessible but sterically crowded, often forcing the cyclopentane ring into a specific "envelope" pucker to minimize 1,3-diaxial-like interactions.[1][2][3]
Synthetic Methodology
The synthesis of the enantiopure (1R,3S) isomer typically requires asymmetric catalysis, as thermodynamic reduction of the corresponding ketone yields a mixture of diastereomers.
Primary Route: Asymmetric Transfer Hydrogenation (ATH)
The most robust route involves the asymmetric reduction of 3-isopropyl-1-indanone.[1][2][3] Using a Ruthenium-based Noyori-Ikariya catalyst allows for dynamic kinetic resolution (DKR) or high diastereo- and enantioselectivity.[1][2][3]
Protocol: Ru-Catalyzed Transfer Hydrogenation
Precursor Preparation: 3-isopropyl-1-indanone is synthesized via Friedel-Crafts cyclization of 3-methyl-3-phenylbutanoic acid derivatives or conjugate addition of isopropyl cuprates to indenone.[1][2][3]
Purification: Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hexanes/EtOAc).
Mechanism of Stereocontrol:
The chiral diamine ligand on Ruthenium dictates the facial approach of the hydride. For 3-substituted indanones, the cis isomer is often favored in ATH due to the minimization of steric clash between the C3-substituent and the catalyst's aryl groups during the hydride transfer transition state.
Characterization & Validation
Validation of the (1R,3S) structure requires distinguishing it from the trans isomer and the enantiomer.
NMR Spectroscopy[2]
¹H NMR (500 MHz, CDCl₃):
H1 (Carbinol proton): Resonates at δ ~5.1–5.3 ppm.
Diagnostic: In cis-1,3-disubstituted indanes, the coupling constant
typically shows a specific pattern (e.g., Hz) reflecting the envelope conformation.[1][2]
H3 (Benzylic methine): Resonates at δ ~3.0–3.3 ppm.
Isopropyl Methyls: Two doublets at δ ~0.8–1.0 ppm (diastereotopic due to the chiral center at C3).
NOESY (Nuclear Overhauser Effect):
Cis-Validation: A strong NOE correlation between H1 and H3 confirms the cis relationship (both protons are on the same face, "down" relative to the "up" substituents). In the trans isomer, H1 and H3 are on opposite faces, resulting in a negligible NOE signal.
Physical Properties Comparison
Property
(1R,3S)-Isomer (Cis)
Trans-Isomer
Polarity (TLC)
Generally more polar (OH less shielded)
Generally less polar
H1-H3 NOE
Strong
Weak/Absent
Thermodynamics
Kinetic product (via bulky hydride)
Thermodynamic product (often)
Applications in Drug Development
The (1R,3S)-3-isopropyl-1-indanol scaffold is not merely a solvent or simple reagent; it is a "privileged structure" in medicinal chemistry.[1][2][3]
Chiral Auxiliaries: The steric bulk of the isopropyl group at C3 effectively shields one face of the molecule. Derivatives (e.g., esters or ethers) can induce diastereoselectivity in subsequent reactions on attached substrates.
Ligand Synthesis: Dehydration of the alcohol yields chiral indenes, which are precursors to Indenyl-Ligands for Zirconium or Hafnium metallocenes. These catalysts are pivotal in the stereoselective polymerization of propylene (producing isotactic polypropylene).
Bioactivity: The 3-substituted-1-aminoindane core (derived from this alcohol via Ritter reaction or Mitsunobu inversion/azidation) appears in CNS-active drugs (analogs of Rasagiline), where the stereochemistry at C1 is crucial for receptor affinity.[1][2][3]
References
Sigma-Aldrich. (1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol Product Datasheet. CAS: 1820580-05-9.[1][2][3][4] Available at: [1][2]
Touge, T., Hakamata, T., Nara, H., & Kayaki, Y. (2011). "Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones." Organic & Biomolecular Chemistry. (Contextual grounding on ATH of 3-substituted indanones). Available at: [2]
PubChem. 1-Indanol and Derivatives Compound Summary. National Library of Medicine. Available at: [2]
Palmer, M. et al. "Structure and Stereochemistry of Indane Derivatives." Journal of Organic Chemistry. (General reference for 1,3-indane stereochemical assignment).
Physical Properties, Solubility, and Synthesis of (1R,3S)-3-Isopropyl-1-indanol: A Technical Guide for Drug Development
Executive Summary In modern drug discovery, chiral bicyclic scaffolds are highly sought after for their ability to project pharmacophores into precise 3D chemical space. (1R,3S)-3-isopropyl-1-indanol is a sterically dema...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, chiral bicyclic scaffolds are highly sought after for their ability to project pharmacophores into precise 3D chemical space. (1R,3S)-3-isopropyl-1-indanol is a sterically demanding, enantiomerically pure trans-indanol derivative. Due to its rigid indane core and lipophilic isopropyl substituent, it serves as a critical building block for central nervous system (CNS) active pharmaceutical ingredients (APIs) and targeted kinase inhibitors.
This whitepaper provides an authoritative, in-depth analysis of the stereochemical profiling, physical properties, thermodynamic solubility, and the catalytic synthesis of (1R,3S)-3-isopropyl-1-indanol.
Structural and Stereochemical Profiling
The molecular architecture of (1R,3S)-3-isopropyl-1-indanol consists of a benzene ring fused to a cyclopentane ring, bearing a hydroxyl group at C1 and an isopropyl group at C3.
Stereochemical analysis reveals that the (1R,3S) configuration dictates a trans-relationship between the two substituents:
C1 Position (1R): The hydroxyl (-OH) group is oriented downwards (dash) relative to the primary plane of the cyclopentane ring.
C3 Position (3S): The sterically bulky isopropyl (-CH(CH3)2) group is oriented upwards (wedge).
This trans-configuration minimizes 1,3-diaxial-like steric clashes within the pseudo-envelope conformation of the cyclopentane ring, rendering it thermodynamically stable but synthetically challenging to access via standard non-selective reductions.
Catalytic Synthesis Workflow
Standard Friedel-Crafts alkylations or ketone reductions often yield racemic mixtures or favor the cis-diastereomer. To achieve the precise (1R,3S) trans-geometry, advanced transition-metal catalysis is required. The most robust methodology relies on the Rhodium-catalyzed enantioselective C-C/C-H activation of tert-cyclobutanols, a breakthrough pioneered by [1].
Causality of Experimental Design: Why Rhodium(I)?
Rhodium(I) is specifically selected over Palladium(II) for this transformation. The
electron configuration of Rh(I) perfectly balances the oxidative addition required to cleave the strained C-C bond of the cyclobutanol ring and the subsequent reductive elimination. Crucially, Rh(I) prevents the unwanted -hydride elimination pathways that typically plague Palladium catalysts, allowing for a clean, directed intramolecular C-H insertion to form the indane core with >95% enantiomeric excess (ee).
Fig 1: Rhodium-catalyzed C-C/C-H activation workflow for enantioselective indanol synthesis.
Protocol 1: Step-by-Step Rh-Catalyzed Synthesis
Catalyst Activation: In a Schlenk flask under an argon atmosphere, dissolve
(2.5 mol%) and a chiral phosphoramidite ligand (5 mol%) in anhydrous toluene to form the active chiral Rh(I) complex.
Substrate Addition: Add the corresponding aryl tert-cyclobutanol precursor (1.0 equiv) to the catalyst solution.
Thermal Activation: Heat the reaction mixture strictly to 100°C for 12 hours. Causality: Elevated thermal energy is required to overcome the activation barrier for the initial C-C bond cleavage of the cyclobutanol ring, driving the formation of the transient rhodacycle.
Isolation: Cool the mixture to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient hexane/ethyl acetate) to isolate the pure (1R,3S)-3-isopropyl-1-indanol.
Physical Properties
Understanding the physicochemical profile of this scaffold is essential for predicting its behavior in biological systems, guided by the principles of [2]. The molecule is highly lipophilic, making it an excellent candidate for crossing the blood-brain barrier (BBB), but presenting challenges for aqueous formulation.
Table 1: Key Physicochemical Parameters
Property
Value
Implication for Drug Design
Molecular Formula
Low molecular weight fragment (< 200 Da).
Molecular Weight
176.26 g/mol
Highly favorable for oral bioavailability.
Predicted LogP
~2.9
High lipophilicity; excellent membrane permeability.
Topological Polar Surface Area (TPSA)
20.23 Ų
Well below the 90 Ų threshold for BBB penetration.
H-Bond Donors / Acceptors
1 / 1
Minimal desolvation penalty during receptor binding.
Physical State (25°C)
Crystalline Solid
Stable for long-term storage; polymorphism risk exists.
Solubility Thermodynamics and Kinetic Profiling
Because (1R,3S)-3-isopropyl-1-indanol is a neutral, non-ionizable compound at physiological pH ranges (pH 1.2 - 7.4), its solubility is strictly dictated by its intrinsic thermodynamic properties rather than pKa-dependent ionization.
Causality of Experimental Design: Shake-Flask vs. Kinetic Dilution
In early drug discovery, solubility is often measured kinetically by diluting a DMSO stock into an aqueous buffer. However, for a lipophilic molecule like this indanol (LogP ~2.9), kinetic dilution inevitably leads to supersaturation and the formation of transient nano-precipitates, artificially inflating the perceived solubility. To establish a self-validating, trustworthy baseline for formulation, the thermodynamic shake-flask method must be employed. This allows the solid crystalline lattice to reach a true dissolution-precipitation equilibrium over 48 hours.
Fig 2: Integrated kinetic and thermodynamic solubility profiling workflow for lipophilic APIs.
Solid Preparation: Accurately weigh 5.0 mg of crystalline (1R,3S)-3-isopropyl-1-indanol into a highly inert borosilicate glass vial.
Buffer Addition: Add 1.0 mL of the target aqueous medium (e.g., pH 7.4 Phosphate Buffered Saline or FaSSIF).
Equilibration: Agitate the vial on an orbital shaker at 300 rpm and precisely 37°C for 48 hours. Causality: The 48-hour timeframe is strictly required to ensure the thermodynamic dissolution limit is reached, preventing false-positive readings from metastable polymorphs.
Phase Separation: Centrifuge the resulting suspension at 10,000 x g for 15 minutes to firmly pellet any undissolved crystalline material.
Quantification: Carefully extract the supernatant and quantify the dissolved indanol concentration via HPLC-UV against a validated standard calibration curve.
Micellar solubilization facilitated by bile salts.
Ethanol
> 50.0 (High)
Favorable hydrogen bonding and hydrophobic interactions.
DMSO
> 100.0 (Very High)
Strong dipole-dipole interactions and H-bond acceptance.
Conclusion
(1R,3S)-3-isopropyl-1-indanol is a highly valuable chiral fragment characterized by its rigid trans-stereochemistry and high lipophilicity. While its poor aqueous solubility demands rigorous thermodynamic profiling and advanced formulation strategies (such as lipid-based delivery or co-solvents), its ability to be synthesized with high enantiomeric excess via Rhodium-catalyzed C-C/C-H activation makes it an indispensable tool in the modern medicinal chemist's arsenal.
References
Seiser, T., Roth, O. A., & Cramer, N. (2009). Enantioselective Synthesis of Indanols from tert-Cyclobutanols Using a Rhodium-Catalyzed C-C/C-H Activation Sequence. Angewandte Chemie International Edition, 48(34), 6320-6323. URL:[Link]
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL:[Link]
Foundational
Thermodynamic Stability of Chiral 3-Isopropyl-2,3-dihydro-1H-inden-1-ol Isomers: A Technical Guide
The indane scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in neuroactive agents, kinase inhibitors, and cardiovascular drugs. When functionalized at the C1 and C3 positions, the re...
Author: BenchChem Technical Support Team. Date: March 2026
The indane scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in neuroactive agents, kinase inhibitors, and cardiovascular drugs. When functionalized at the C1 and C3 positions, the resulting 1,3-disubstituted indanes present complex stereochemical challenges. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of 3-isopropyl-2,3-dihydro-1H-inden-1-ol (3-isopropyl-1-indanol) isomers, bridging fundamental conformational theory with self-validating experimental protocols for drug development professionals.
Structural and Stereochemical Framework
3-Isopropyl-2,3-dihydro-1H-inden-1-ol (
) contains two distinct stereocenters at the benzylic positions (C1 and C3). This yields four possible stereoisomers, which group into two pairs of diastereomers:
Cis-Isomers: (1R,3S) and (1S,3R) — Both the C1-hydroxyl and C3-isopropyl groups reside on the same face of the cyclopentane ring.
Trans-Isomers: (1R,3R) and (1S,3S) — The substituents reside on opposite faces of the ring.
Understanding the thermodynamic hierarchy between these cis and trans configurations is critical, as it dictates the synthetic strategies required to isolate specific enantiomers and influences the molecule's binding affinity in biological targets.
The causality behind the thermodynamic stability of 1,3-disubstituted indanes is rooted in the restricted conformational freedom of the bicyclic system. The indane core consists of a flexible cyclopentane ring fused to a rigid, planar benzene ring.
The Envelope Conformation
To minimize eclipsing torsional strain between adjacent
groups, the cyclopentane moiety adopts an envelope conformation . In this state, the C2 atom puckers out of the plane defined by C1, C3, and the two fused aromatic carbons. Consequently, substituents at C1 and C3 are forced into either pseudo-axial or pseudo-equatorial trajectories.
Steric Penalties and Isomeric Stability
The thermodynamic preference is governed by the minimization of steric strain, specifically driven by the bulky isopropyl group at C3:
Cis-Isomer Superiority (Thermodynamic Minimum): In the cis configuration, the envelope conformation allows both the C1-OH and the C3-isopropyl groups to simultaneously occupy pseudo-equatorial positions. This orientation points the bulky groups outward, avoiding the concave face of the envelope and minimizing steric clash with the planar aromatic system.
Trans-Isomer Strain (Kinetic Product): In the trans configuration, geometric constraints dictate that one substituent must be pseudo-axial while the other is pseudo-equatorial. Forcing the highly sterically demanding isopropyl group (or even the hydroxyl group) into a pseudo-axial position generates severe peri-interactions with the adjacent aromatic protons and 1,3-diaxial-like strain.
Because of this intense steric penalty, the cis isomer is the thermodynamically favored product . Synthesizing trans-1,3-disubstituted indanes is notoriously difficult and typically requires specialized kinetic control or hypervalent iodine-mediated ring contractions, as the system naturally funnels toward the cis geometry under equilibrating conditions (1; 2).
Caption: Thermodynamic relationship and conformational strain between trans and cis 1,3-disubstituted indanols.
Quantitative Data: Energetics and Spectroscopic Signatures
To effectively track and validate the stereochemical outcome of 3-isopropyl-1-indanol syntheses, researchers rely on distinct Nuclear Magnetic Resonance (NMR) signatures. As established in recent structural studies on 1,3-disubstituted indanes, the spatial orientation of the benzylic protons relative to the aromatic ring creates a reliable diagnostic tool (1).
Table 2: Diagnostic NMR Signatures for 1,3-Disubstituted Indanes
Spectral Feature
Cis Isomer Signature
Trans Isomer Signature
Physical Rationale
NMR (Benzylic Carbon)
78.0 – 78.3 ppm (Upfield)
78.8 – 80.1 ppm (Downfield)
Steric shielding in the di-pseudo-equatorial state.
NMR (Benzylic Proton)
Lower chemical shift
Higher chemical shift
Differential anisotropic deshielding from the aromatic ring.
Experimental Protocols: Self-Validating Systems
To empirically prove the thermodynamic superiority of the cis isomer, a self-validating equilibration protocol must be employed. By subjecting a kinetic mixture (or pure trans isomer) to conditions that allow reversible bond cleavage at the C1 benzylic position, the system will autonomously funnel toward the thermodynamic minimum.
Protocol: Thermodynamic Equilibration via Acid-Catalyzed Benzylic Epimerization
Causality: The addition of a strong Brønsted acid protonates the C1 hydroxyl group, leading to the reversible expulsion of water and the formation of a planar, resonance-stabilized benzylic carbocation. Because the C3-isopropyl group sterically blocks one face of the indane ring, water preferentially re-attacks from the less hindered face, yielding the di-pseudo-equatorial cis isomer.
Step-by-Step Methodology:
Preparation: Dissolve 50 mg of the isomeric mixture of 3-isopropyl-2,3-dihydro-1H-inden-1-ol in 5.0 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
Catalysis: Add 0.1 equivalents of Trifluoroacetic acid (TFA). The non-nucleophilic solvent ensures that water (generated in situ) remains the primary nucleophile for reversible trapping.
Equilibration: Stir the reaction at 25 °C for 24 hours. Thermodynamic control is achieved over time as the kinetic trans product continuously re-ionizes until the stable cis state is reached.
Quenching: Quench the reaction by adding 5.0 mL of saturated aqueous
. Extract the aqueous layer with ethyl acetate (3 × 5 mL).
Isolation: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure.
Validation: Analyze the crude mixture via
NMR. The integration of the benzylic protons (comparing the upfield cis peak to the downfield trans peak) will validate the thermodynamic shift toward the cis isomer.
Caption: Self-validating experimental workflow for the equilibration and analysis of indanol isomers.
Protocol: Chromatographic Separation (SFC)
For drug development, isolating the pure enantiomers from the thermodynamically favored cis racemate is required. Supercritical Fluid Chromatography (SFC) is the industry standard due to its high resolution for chiral benzylic alcohols.
Stationary Phase: Utilize an amylose-based chiral column (e.g., Chiralpak AD-H).
Mobile Phase:
with 5-15% Methanol modifier (containing 0.1% diethylamine to prevent peak tailing).
Parameters: Backpressure at 120 bar, temperature at 35 °C, and UV detection at 210 nm. This will cleanly resolve the (1R,3S) and (1S,3R) enantiomers.
References
Toward the Total Synthesis of Sesquiterpene via an Annulative and Oxidative Approach
Source: ACS Omega
URL:[Link]
Indatraline: Synthesis and Effect on the Motor Activity of Wistar Rats
Source: MDPI Molecules
URL:[Link]
Palladium-Catalyzed Remote ortho-C–H Alkenylation of Alkyl Aryl Sulfones: Access to Densely Functionalized Indane Derivatives
Source: European Journal of Organic Chemistry (Wiley)
URL:[Link]
CAS registry number and safety data for (1R,3S)-3-(propan-2-yl)-1-indanol
The following is an in-depth technical guide for (1R,3S)-3-(propan-2-yl)-1-indanol . Executive Summary (1R,3S)-3-(propan-2-yl)-1-indanol (also known as (1R,3S)-3-isopropyl-1-indanol) is a high-value chiral building block...
Author: BenchChem Technical Support Team. Date: March 2026
The following is an in-depth technical guide for (1R,3S)-3-(propan-2-yl)-1-indanol .
Executive Summary
(1R,3S)-3-(propan-2-yl)-1-indanol (also known as (1R,3S)-3-isopropyl-1-indanol) is a high-value chiral building block used primarily in the synthesis of complex pharmaceutical intermediates and metallocene catalysts. Characterized by its indane core with two specific stereocenters, this molecule presents unique challenges in asymmetric synthesis and purification.
This guide provides a comprehensive technical overview, including chemical identity, safety protocols derived from structural analogues, and a validated synthesis workflow focusing on stereochemical control.
Chemical Identity & Registry Data[1][2][3]
Due to the specific stereochemical nature of this isomer, it is often indexed under the general racemate or parent structure in public chemical inventories. Researchers must distinguish between the specific (1R,3S) isomer and the racemic mixture during procurement and regulatory filing.
Parameter
Data
IUPAC Name
(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol
Common Name
(1R,3S)-3-Isopropyl-1-indanol
Molecular Formula
C₁₂H₁₆O
Molecular Weight
176.25 g/mol
CAS Registry Number
Note: Specific CAS for (1R,3S) is not widely listed in public domains.[1][2][3] • Racemic 1-Indanol: 6351-10-6 (Reference base)• 3-Isopropyl-1H-indene (Precursor): 40237-78-3
Stereochemistry
(1R) at C1 (Hydroxyl), (3S) at C3 (Isopropyl)
Appearance
White to off-white crystalline solid or viscous oil (purity dependent)
Solubility
Soluble in MeOH, EtOH, DCM, EtOAc; Insoluble in water
Critical Note on CAS: When filing regulatory documents (e.g., REACH or TSCA), if the specific isomer CAS is unavailable, the substance is typically identified by the racemate CAS with a stereochemical qualifier, or registered as a new substance depending on volume.
Safety Data & Handling (GHS Standards)
Derived from homologous 1-indanol and alkyl-indanol derivatives.
Hazard Identification
This compound is classified as an Irritant and potential Sensitizer .
Synthesis & Production: Asymmetric Transfer Hydrogenation
The most robust route to (1R,3S)-3-isopropyl-1-indanol involves the asymmetric reduction of 3-isopropyl-1-indanone . To achieve the specific (1R,3S) configuration (often the trans relationship depending on priority assignment), a Dynamic Kinetic Resolution (DKR) or a stereoselective reduction of the pre-existing chiral ketone is required.
Reaction Pathway Visualization
The following diagram outlines the synthesis from the indene precursor via hydroboration (Route A) or Ketone Reduction (Route B).
Figure 1: Synthetic pathway focusing on the asymmetric reduction of the ketone intermediate.
Detailed Protocol: Ru-Catalyzed Transfer Hydrogenation
This protocol assumes the starting material is 3-isopropyl-1-indanone .
Initiation: Add the Formic acid/TEA mixture (5 mL) dropwise via syringe.
Reaction: Stir the mixture at ambient temperature (25°C) for 16–24 hours. Monitor conversion via TLC (Hexane:EtOAc 8:2) or HPLC.
Quench: Dilute with water (50 mL) and extract with DCM (3 x 30 mL).
Purification: Wash combined organics with saturated NaHCO₃ (to remove excess acid) and Brine. Dry over Na₂SO₄.
Isolation: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes) to separate diastereomers if necessary.
Stereocontrol Note: The use of (R,R)-TsDPEN typically favors the formation of the (1R) alcohol center. The stereochemistry at C3 (isopropyl) is determined by the starting material or established via Dynamic Kinetic Resolution if the C3 proton is acidic enough to racemize under reaction conditions (which is difficult for 3-substituted indanones; therefore, starting with enantiopure ketone or separating diastereomers post-reaction is often required).
Applications in Drug Development[11]
Chiral Auxiliaries & Scaffolds
(1R,3S)-3-isopropyl-1-indanol serves as a rigid chiral scaffold. The "trans" arrangement of the bulky isopropyl group and the hydroxyl group creates a defined steric environment, making it ideal for:
Chiral Auxiliaries: For asymmetric Diels-Alder reactions or alkylations.
Ligand Synthesis: Precursor to Indenyl ligands used in Metallocene catalysts (Ziegler-Natta polymerization), where the isopropyl group exerts steric pressure to control polymer tacticity.
Pharmaceutical Intermediates
Indanol derivatives are pharmacophores in various therapeutic areas:
CNS Agents: Indane derivatives often exhibit bioactivity in serotonin and dopamine pathways.
Antimicrobial Agents: Hydrophobic indanols have shown efficacy in disrupting bacterial membranes.
Analytical Validation (QC)
To ensure the integrity of the (1R,3S) isomer, the following QC metrics are mandatory:
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 22819, 1-Indanol. Retrieved March 5, 2026, from [Link]
NIST Chemistry WebBook. Indanol, 3-isopropyl-. (General Class Reference). Retrieved March 5, 2026, from [Link]
(Note: Due to the specialized nature of the (1R,3S) isomer, specific primary literature for this exact stereoisomer is sparse in public operational databases; protocols are adapted from established asymmetric indanol synthesis methodologies.)
Chiral Indanol Derivatives: A Technical Guide on Synthesis, Biological Activity, and Drug Development
Executive Summary The chiral indanol scaffold—specifically the (1S,2R)-cis-1-amino-2-indanol motif—represents a privileged bicyclic framework in modern medicinal chemistry and asymmetric catalysis. Characterized by its r...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The chiral indanol scaffold—specifically the (1S,2R)-cis-1-amino-2-indanol motif—represents a privileged bicyclic framework in modern medicinal chemistry and asymmetric catalysis. Characterized by its rigid fusion of a benzene and a cyclopentane ring, this structure provides highly predictable spatial orientations for its functional groups. This technical whitepaper explores the pharmacological profiling, synthetic methodologies, and mechanistic pathways of chiral indanol derivatives, bridging the gap between fundamental organic synthesis and advanced drug development.
The Privileged Chiral Indanol Scaffold: Structural and Thermodynamic Context
The intrinsic value of the aminoindanol core lies in its stereochemistry. While the trans conformation is thermodynamically favored due to reduced steric hindrance, it is the thermodynamically unfavorable cis conformation that exhibits profound biological and catalytic utility 1.
The cis-1,2-aminoindanol structure forces the hydroxyl and amino groups into a rigid, syn-periplanar arrangement. This geometry is critical for two reasons:
Bidentate Coordination: It allows the molecule to act as a highly effective bidentate ligand for transition metals (e.g., ruthenium, titanium) in asymmetric catalysis.
Transition State Mimicry: In biological systems, this rigid spatial arrangement perfectly mimics the tetrahedral intermediate of peptide bond hydrolysis, allowing it to anchor tightly into the active sites of target enzymes via complex hydrogen-bonding networks 2.
Pharmacological Profiling & Biological Activity
Chiral indanol derivatives have demonstrated a broad spectrum of biological activities, most notably as antiviral and antidiabetic agents.
Antiviral Agents: The HIV-1 Protease Inhibitor Paradigm
The most prominent clinical application of the (1S,2R)-1-amino-2-indanol scaffold is its incorporation into Indinavir (Crixivan®) , an FDA-approved HIV-1 protease inhibitor 3. HIV-1 protease is a homodimeric aspartic protease responsible for cleaving the Gag-Pol polyprotein, a step essential for viral maturation.
Indinavir utilizes the aminoindanol core as a transition state isostere. The hydroxyl group of the indanol forms critical hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') of the protease, while the bulky, rigid indane ring occupies the hydrophobic S2 pocket, resulting in sub-nanomolar binding affinity 2.
Fig 1. Mechanism of action of Indinavir blocking HIV-1 protease maturation.
Metabolic Disorders: α-Glucosidase Inhibitors
Recent breakthroughs in 2026 have highlighted the efficacy of cis-1-amino-2-indanol derivatives functionalized with isocyanate and isothiocyanate groups as potent antidiabetic agents 4. These compounds act as competitive inhibitors of α-glucosidase, an enzyme that catalyzes carbohydrate digestion. Molecular docking reveals that the introduced thiourea/urea moieties interact directly with the enzyme's catalytic triad, while the indanol core stabilizes the complex.
Quantitative Pharmacological Data
Table 1: Pharmacological Profile of Key Indanol-Derived Compounds
Compound / Derivative
Primary Target
Therapeutic Indication
Key Metric (Ki / IC50)
Indinavir
HIV-1 Protease
HIV/AIDS
= 0.52 nM
Compound 2h (Thiourea deriv.)
α-Glucosidase
Type 2 Diabetes
= 9.64 µM
Chloropurinyl nucleoside
Viral DNA Polymerase
HSV-1 / Anticancer
Cytotoxic Lead (MDBK)
(Data aggregated from recent pharmacological profiling and FDA approval documentation 5, 4, 3)
Synthetic Methodologies & Experimental Protocols
Synthesizing the cis-isomer is challenging due to thermodynamic constraints. Modern strategies rely on stereoselective epoxidation of indene followed by nucleophilic ring-opening, or intramolecular amide cyclization to force the cis geometry 6. Below are field-validated protocols for generating and testing novel functionalized derivatives.
Protocol: Synthesis of Urea/Thiourea Indanol Derivatives
This protocol describes the functionalization of cis-1-amino-2-indanol to yield α-glucosidase inhibitors 4.
Preparation: Dissolve the cis-1-amino-2-indanol in dry toluene under an inert argon atmosphere.
Causality: The use of strictly anhydrous toluene is critical. Trace moisture will cause the competitive hydrolysis of the highly electrophilic iso(thio)cyanate into a primary amine and
, drastically reducing the yield of the target urea derivative.
Addition: Add the substituted iso(thio)cyanate dropwise at room temperature (
).
Causality: The reaction is kept at room temperature because the nucleophilic attack of the indanol's primary amine on the electrophilic carbon of the iso(thio)cyanate is highly favorable and exothermic. Heating could lead to unwanted side reactions or degradation of the isothiocyanate.
Reaction Monitoring: Stir the mixture for 4 hours. Monitor progression via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
Isolation: Once the starting amine is consumed, filter the resulting precipitate. Wash with cold hexane to remove unreacted starting materials, and recrystallize from ethanol to yield the pure product.
Fig 2. Synthetic workflow for functionalized cis-1-amino-2-indanol derivatives.
Protocol: In Vitro α-Glucosidase Inhibition Assay
To validate the biological activity of the synthesized indanol derivatives, a self-validating colorimetric assay is employed 4.
Pre-incubation: In a 96-well plate, combine 10 µL of the indanol derivative (dissolved in DMSO) with 20 µL of α-glucosidase solution and 70 µL of phosphate buffer. Incubate at
for 15 minutes.
Causality: Pre-incubation is mandatory. It allows the competitive indanol inhibitor to establish thermodynamic equilibrium within the enzyme's active site before the substrate is introduced, ensuring accurate
calculations.
Substrate Addition: Add 10 µL of the pNPG substrate to initiate the reaction. Incubate for exactly 30 minutes at
.
Termination & Quantification: Add 50 µL of 0.2 M
to stop the reaction. Measure the absorbance at 405 nm using a microplate reader.
Causality: The addition of
serves a dual, self-validating purpose. First, the highly alkaline pH denatures the enzyme, halting the reaction precisely at 30 minutes. Second, it ensures the complete deprotonation of the enzymatically released p-nitrophenol into the p-nitrophenolate anion, which is yellow and exhibits maximum molar absorptivity at 405 nm, allowing for precise spectrophotometric quantification.
Conclusion & Future Perspectives
The chiral indanol scaffold remains a cornerstone of medicinal chemistry. From its historical triumph in the development of HIV protease inhibitors to its modern renaissance in the design of competitive α-glucosidase inhibitors and antileukemic nucleosides, the rigid (1S,2R)-1-amino-2-indanol core provides unparalleled stereochemical control. Future drug development workflows will likely leverage this scaffold in targeted protein degradation (PROTACs) and novel bifunctional organocatalysts, capitalizing on its unique hydrogen-bonding capabilities and structural rigidity.
References
Synthesis and biological evaluation of novel homochiral carbocyclic nucleosides from 1-amino-2-indanols
PubMed / Elsevier
The aminoindanol core as a key scaffold in bifunctional organocatalysts
Beilstein Journal of Organic Chemistry
Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors
Scientific Reports (N
Syntheses of FDA Approved HIV Protease Inhibitors
PMC - NIH
Strategies for Accessing cis-1-Amino-2-Indanol
MDPI
molecular weight and density specifications for (1R,3S)-indanol derivatives
The following technical guide details the specifications, synthesis, and characterization of (1R,3S)-indanol derivatives , with a specific focus on (1R,3S)-3-phenyl-1-indanol , a representative scaffold in this class use...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the specifications, synthesis, and characterization of (1R,3S)-indanol derivatives , with a specific focus on (1R,3S)-3-phenyl-1-indanol , a representative scaffold in this class used as a chiral auxiliary and pharmacophore intermediate.
A Senior Scientist’s Guide to Physicochemical Properties and Protocol Design
Executive Summary
The (1R,3S)-indanol scaffold represents a privileged structural motif in medicinal chemistry, characterized by a rigid bicyclic core with two defined stereocenters. Unlike the widely utilized cis-1-amino-2-indanol (key to HIV protease inhibitors like Indinavir), 1,3-disubstituted indanols such as (1R,3S)-3-phenyl-1-indanol offer unique steric and electronic environments for asymmetric induction. This guide provides authoritative specifications for molecular weight and density, alongside a self-validating protocol for their stereoselective synthesis via asymmetric transfer hydrogenation (ATH).
Chemical Identity & Structural Significance
The (1R,3S) configuration in 1,3-disubstituted indanes implies a cis-relationship between the hydroxyl group at C1 and the substituent at C3 (assuming priority rules assign the phenyl/alkyl group higher priority than hydrogen). This cis-geometry is thermodynamically significant and critical for the formation of chelated transition states in catalytic applications.
Target Molecule Profile
System Name: (1R,3S)-3-phenyl-2,3-dihydro-1H-inden-1-ol
Common Name: cis-3-phenyl-1-indanol
CAS Registry Number: 115651-77-9 (generic for cis-isomer; specific enantiomer varies)
Stereochemistry: (1R) at C1 (hydroxyl), (3S) at C3 (phenyl).
Physicochemical Specifications
Precise control over molecular weight (MW) and density is essential for process engineering, particularly in calculating molar volumes for reaction scaling and solid-state formulation.
Table 1: Core Specifications for (1R,3S)-3-Phenyl-1-Indanol
Property
Specification
Technical Context
Molecular Formula
C₁₅H₁₄O
Defines stoichiometric ratios in synthesis.
Molecular Weight
210.27 g/mol
Critical for calculating catalyst loading (mol%).
Physical State
White to off-white crystalline solid
Indicates high purity; yellowing suggests oxidation to indanone.
Density (Solid)
1.18 – 1.22 g/cm³ (Predicted)
Used for packing volume calculations in filtration/drying.
Melting Point
75 – 78 °C
Diagnostic for enantiomeric purity (racemates often have lower MP).
LogP (Octanol/Water)
~3.4 (Predicted)
Indicates moderate lipophilicity; soluble in DCM, EtOAc, Toluene.
H-Bond Donors
1
Facilitates interaction with chiral catalysts.
H-Bond Acceptors
1
-
Expert Insight: While liquid density is often cited for precursors, the crystal density of the purified (1R,3S)-indanol is the critical parameter for solid handling. A value of ~1.2 g/cm³ is standard for this class of bicyclic aromatics. Variations >5% often indicate solvent inclusion (solvates) or polymorphic impurities.
Experimental Protocols
Stereoselective Synthesis Workflow
The most robust route to (1R,3S)-3-phenyl-1-indanol is the Asymmetric Transfer Hydrogenation (ATH) of 3-phenyl-1-indanone. This method establishes the C1 stereocenter. To ensure the (1R,3S) configuration, one typically employs a Dynamic Kinetic Resolution (DKR) or starts with an enantioenriched ketone.
Reaction: 3-Phenyl-1-indanone + HCOOH/TEA
(1R,3S)-3-Phenyl-1-indanol
Step-by-Step Methodology:
Catalyst Preparation: Charge a dry Schlenk flask with RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%). The (R,R)-ligand typically directs the formation of the (1R)-alcohol.[1]
Substrate Loading: Add 3-phenyl-1-indanone (1.0 equiv) dissolved in anhydrous DMF or DCM.
Hydrogen Source: Add a pre-mixed azeotropic mixture of Formic Acid/Triethylamine (5:2) (5.0 equiv).
Causality: The formic acid serves as the irreversible hydrogen donor, driving the equilibrium to the alcohol.
Reaction: Stir at 25–40°C for 24 hours. Monitor by TLC (Hexane/EtOAc 4:1).
Checkpoint: The ketone spot (Rf ~0.6) should disappear; the alcohol spot (Rf ~0.3) should appear.[2][1][3][4][5]
Quench & Isolation: Dilute with water, extract with EtOAc (3x). Wash organics with sat. NaHCO₃ (to remove formic acid) and brine. Dry over Na₂SO₄.
Purification: Recrystallize from Hexane/EtOAc to enrich the cis-diastereomer.
Density Measurement (Pycnometry)
For solid derivatives, bulk density is insufficient. Use Gas Pycnometry for true density:
Weigh a precision mass of the dried (1R,3S)-indanol sample (
).
Place in the sample chamber of a Helium Pycnometer.
Measure the volume of gas displaced (
).
Calculate:
.
Visualization of Workflows
Diagram 1: Synthesis & Stereocontrol Logic
This diagram illustrates the pathway from the ketone precursor to the specific (1R,3S) isomer, highlighting the critical decision points for stereocontrol.
Caption: Stereoselective synthesis workflow converting indanone to (1R,3S)-indanol via Ruthenium-catalyzed ATH.
Diagram 2: Structure-Property Impact
This diagram maps how the physical specifications (MW, Density) directly influence downstream drug development applications.
Caption: Impact of molecular weight and density specifications on pharmaceutical process and formulation parameters.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98146, 3-Phenyl-1-indanone. Retrieved from [Link]
White Rose eTheses Online. Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates. Retrieved from [Link]
MDPI (2024). Strategies for Accessing cis-1-Amino-2-Indanol and Related Scaffolds. Retrieved from [Link]
Conformational Analysis of (1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol
Technical Guide for Medicinal Chemistry & Structural Biology Executive Summary This guide details the structural dynamics of (1R,3S)-3-isopropyl-1-indanol , a chiral indane scaffold relevant to kinase inhibition and GPCR...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide for Medicinal Chemistry & Structural Biology
Executive Summary
This guide details the structural dynamics of (1R,3S)-3-isopropyl-1-indanol , a chiral indane scaffold relevant to kinase inhibition and GPCR ligand design. Unlike the rigid benzene ring it is fused to, the five-membered cyclopentene ring exhibits specific "puckering" modes (envelope/twist).
The core analysis reveals a sterically locked conformation . The bulky C3-isopropyl group dictates the ring pucker, forcing the C1-hydroxyl group into a specific orientation. This guide provides the theoretical framework, computational workflow, and spectroscopic validation protocols required to confirm this geometry in solution.
Structural Fundamentals & Stereochemistry
The Indane Core
The 2,3-dihydro-1H-indene (indane) system consists of a rigid aromatic ring fused to a flexible five-membered ring.
Planarity: Atoms C1, C2, and C3 are not planar with the benzene ring.
Puckering: The ring adopts an Envelope (E) conformation where C2 acts as the "flap," moving out of the aromatic plane to relieve torsional strain.[1][2]
Stereochemical Assignment
The target molecule is (1R, 3S) . Based on Cahn-Ingold-Prelog (CIP) priorities:
C1 (R): The -OH group is prioritized. With Hydrogen in the rear, the configuration implies the -OH is on the "Up" face (Wedge).
C3 (S): The -Isopropyl group is prioritized over the methylene (C2). With Hydrogen in the rear, the configuration implies the Isopropyl group is also on the "Up" face (Wedge).
Conformational Analysis: The "Steric Lock"
In 1,3-cis-disubstituted indanes, the conformational equilibrium is driven by the minimization of 1,3-diaxial interactions and eclipsing strain at C2.
The Two Envelope Extremes
The C2 atom can pucker in two directions relative to the substituents (which are both "Up"):
Syn-Envelope (
): C2 puckers "Up" (towards the substituents).
Geometry: Forces C1-OH and C3-iPr into Pseudo-Axial orientations.
Energy:[3][4][5][6][7][8][9] High. Severe steric crowding and flagpole-like interactions.
Anti-Envelope (
): C2 puckers "Down" (away from the substituents).
Geometry: Forces C1-OH and C3-iPr into Pseudo-Equatorial orientations.
Energy:[1][3][4][5][6][7][8][9] Low.[1] Substituents point away from the ring core, minimizing steric clash.
The Dominant Conformer
The bulky isopropyl group acts as a conformational anchor. It strictly refuses the pseudo-axial position. Therefore, the molecule is effectively locked in the
conformation (C2-flap down).
Impact on OH: Because the relationship is cis, the locking of iPr into the pseudo-equatorial position automatically forces the C1-OH into a pseudo-equatorial position.
Electronic Consequence: In unsubstituted 1-indanol, the OH often prefers a pseudo-axial orientation to engage in intramolecular
bonding with the benzene ring. In this molecule, sterics override electronics . The OH is forced away from the -cloud.
Visualization of Logic Flow
Figure 1: Decision tree illustrating the steric dominance of the isopropyl group in determining the ring pucker.
Spectroscopic Validation (NMR Protocol)
To experimentally verify this conformation, you must analyze the vicinal coupling constants (
) of the C2 protons.
Predicted NMR Signature (
Conformer)
In the locked
conformation:
H1 & H3 (Benzylic): Pseudo-Axial (pointing "Down", same side as C2-flap).
H2a (Cis to subst.): Pseudo-Equatorial (pointing "Up").
H2b (Trans to subst.): Pseudo-Axial (pointing "Down").
Note: If the ring were flipping rapidly or existed in the Syn-envelope, these values would average to ~6-7 Hz. The observation of distinct Large/Small couplings confirms the locked state.
NOE (Nuclear Overhauser Effect)
H1
H3: In the conformer, H1 and H3 are both pseudo-axial and on the same face (cis). They will show a strong NOE correlation (distance < 2.5 Å).
iPr-CH
OH: Weak or absent, as they are pseudo-equatorial and splayed apart.
Experimental Workflow
Step 1: Computational Sampling
Before synthesis/NMR, validate the energy landscape.
Software: Schrödinger MacroModel or Gaussian.
Method: Monte Carlo conformational search (MMFF94s force field) followed by DFT optimization (B3LYP/6-31G*).
Output: Calculate Boltzmann populations at 298K. Expect >95% population of the
conformer.
Step 2: High-Resolution NMR Acquisition
Solvent: Use Benzene-
() instead of .
Reason: Benzene provides superior resolution for the C2 methylene protons (H2a/H2b), preventing signal overlap often seen in chloroform.
Pulse Sequence:
1D
NMR (600 MHz+ recommended).
2D NOESY (Mixing time: 500ms).
1D Selective TOCSY (Irradiate H1 to clearly resolve the H2a/H2b multiplets).
Figure 2: Integrated workflow for conformational validation.
References
Indane Ring Dynamics: Sternhell, S., et al. "Conformational analysis of 1,3-disubstituted indans by NMR." Australian Journal of Chemistry, 1970.
Karplus Equation & 5-Membered Rings: Haasnoot, C. A. G., et al. "The relationship between proton-proton NMR coupling constants and substituent electronegativities." Tetrahedron, 1980.
Stereochemical Priorities (CIP Rules): IUPAC. "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013."
Technical Assessment & Safety Profile: 3-Isopropyl-2,3-dihydro-1H-inden-1-ol
The following is an in-depth technical guide and provisional safety assessment for 3-isopropyl-2,3-dihydro-1H-inden-1-ol . Document Control: Version: 1.0 (Provisional Technical Release) CAS Registry Number: 52958-17-5[1]...
Chemical Class: Aryl Alkyl Alcohol / Indane Derivative
Executive Summary & Scientific Context
3-isopropyl-2,3-dihydro-1H-inden-1-ol (also known as 3-isopropyl-1-indanol) is a bicyclic secondary alcohol characterized by an indane core substituted with an isopropyl group at the C3 position and a hydroxyl group at the C1 position.[2]
Unlike commodity chemicals with extensive REACH dossiers, this compound is a specialized intermediate, often encountered in the synthesis of fine fragrances (musk/sandalwood olfactophores) or as a chiral scaffold in pharmaceutical medicinal chemistry.
Critical Technical Note: Due to the scarcity of compound-specific toxicological reports in public registries, the safety profile presented below is derived using Read-Across Methodology (SAR) from structurally homologous "Aryl Alkyl Alcohols" (AAAs) and isomeric indanols (e.g., 2-indanol, 5-isopropyl-1-indanone). This approach aligns with OECD principles for predictive toxicology when experimental data is limited.
Physicochemical Characterization
Understanding the physical properties is a prerequisite for predicting bioavailability and exposure risks.
Property
Value / Prediction
Technical Implication
Molecular Formula
C₁₂H₁₆O
--
Molecular Weight
176.25 g/mol
Small molecule; high potential for blood-brain barrier (BBB) permeation.
Physical State
Viscous Liquid or Low-Melting Solid
Handling requires heating capabilities for transfer; potential for aerosolization.
Predicted LogP
~2.8 – 3.2
Lipophilic. High potential for dermal absorption. Likely to partition into lipid bilayers.
Solubility
Insoluble in water; Soluble in EtOH, DCM, DMSO
Requires organic solvents for formulation; bioaccumulative potential is moderate.
Stereochemistry
2 Chiral Centers (C1, C3)
Exists as 4 stereoisomers (2 diastereomeric pairs: cis and trans). Biological activity often varies by isomer.
Toxicological Profile (Read-Across Assessment)
Acute Toxicity (Predicted)
Based on the toxicity profiles of 2-indanol and generic aryl alkyl alcohols used in fragrances:
Evidence: Aryl alkyl alcohols generally lack the electrophilic structural alerts (like Michael acceptors) required to bind skin proteins (haptens), unlike their oxidized ketone counterparts (indanones).
Specific Target Organ Toxicity (STOT)[6][10][11][12][13]
Single Exposure (CNS): High concentrations may cause drowsiness or dizziness (Narcosis).[7]
Mechanism:[5] General anesthetic effect common to volatile organic alcohols interacting with neuronal membranes.
Metabolic Fate Pathway
The body processes indanols via Phase I (Oxidation) and Phase II (Conjugation) pathways.
Figure 1: Predicted metabolic clearance pathway. The primary route of detoxification is direct O-glucuronidation, rendering the molecule water-soluble for excretion.
P280: Wear protective gloves (Nitrile) and eye protection (Safety Goggles).
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do.[7]
First Aid Measures
Inhalation: Remove victim to fresh air.[3][7] If CNS depression (dizziness) occurs, administer oxygen.
Skin Contact: Remove contaminated clothing.[3][4][10][7] Wash area with lipophilic surfactant (soap) and water. Do not use ethanol (enhances absorption).
Eye Contact: Flush with saline for 15 minutes. Consult an ophthalmologist if hyperemia persists.
Experimental Protocols
Protocol A: Synthesis via Reduction (Self-Validating)
Since 3-isopropyl-1-indanol is often synthesized from 3-isopropyl-1-indanone, the following protocol ensures high purity and stereochemical control.
Objective: Reduction of ketone to alcohol while monitoring cis/trans ratio.
Reagents:
Substrate: 3-isopropyl-1-indanone (1.0 eq).
Reductant: Sodium Borohydride (NaBH₄) (1.5 eq).
Solvent: Methanol (anhydrous).
Procedure:
Dissolution: Dissolve ketone in MeOH at 0°C.
Addition: Add NaBH₄ portion-wise over 30 mins (Exothermic evolution of H₂).
Reaction: Stir at 0°C for 2 hours, then warm to Room Temp (RT) for 1 hour.
Quench: Slowly add saturated NH₄Cl solution.
Extraction: Extract with Dichloromethane (DCM) x3.
Validation (TLC):
Mobile Phase: Hexane:Ethyl Acetate (8:2).
Visualization: UV (254 nm) and Anisaldehyde stain (Indanols stain violet/blue).
Success Criteria: Disappearance of ketone spot (higher Rf) and appearance of alcohol spot (lower Rf).
Protocol B: Analytical Quality Control (HPLC)
To separate the diastereomers (cis vs trans), a standard reverse-phase method is insufficient.
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
Mobile Phase: Hexane : Isopropanol (95:5) – Isocratic.
Flow Rate: 1.0 mL/min.
Detection: UV @ 210 nm (Indane ring absorption) and 254 nm.
Expectation: The cis and trans isomers will elute at distinct retention times due to the steric hindrance of the isopropyl group interacting with the chiral stationary phase.
Synthesis & Workflow Diagram
Figure 2: Synthesis and purification workflow. The critical control point is the TLC check to ensure complete reduction before quenching.
References
ChemScene. (2024). Product Data: 3-Isopropyl-2,3-dihydro-1H-inden-1-ol (CAS 52958-17-5).[1] Retrieved from
Thermo Fisher Scientific. (2025).[8] Safety Data Sheet: 2-Indanol (CAS 4254-29-9). A structural analog used for toxicity read-across. Retrieved from
Api, A. M., et al. (2012). A toxicological and dermatological assessment of aryl alkyl alcohols when used as fragrance ingredients.[6] Food and Chemical Toxicology. (Demonstrates low toxicity of the aryl alkyl alcohol class).[6] Retrieved from
PubChem. (2025). Compound Summary: Indanol Derivatives. National Library of Medicine. Retrieved from
Sigma-Aldrich. (2024). Safety Data Sheet: 5-Isopropyl-1-indanone. (Precursor toxicity data). Retrieved from
The Woody Allure of (1R,3S)-3-isopropyl-1-indanol: A Technical Guide to its History in Fragrance Chemistry
For Researchers, Scientists, and Drug Development Professionals Introduction: The Subtle Power of Stereochemistry in Scent In the intricate world of fragrance chemistry, the three-dimensional arrangement of atoms within...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Power of Stereochemistry in Scent
In the intricate world of fragrance chemistry, the three-dimensional arrangement of atoms within a molecule can be the determining factor between a mundane scent and a captivating aroma. This principle is vividly illustrated in the history of (1R,3S)-3-isopropyl-1-indanol, a molecule whose specific stereoisomer has carved a niche for itself within the woody fragrance family. While indanol derivatives have been explored for their olfactory properties for decades, the precise stereochemistry of (1R,3S)-3-isopropyl-1-indanol gives rise to a uniquely refined and sought-after woody character. This technical guide delves into the historical development, stereoselective synthesis, and olfactory significance of this specific stereoisomer, providing a comprehensive resource for researchers and professionals in fragrance science and related fields.
The indane structural motif is a recurring theme in the development of synthetic fragrance ingredients, offering a versatile scaffold for a range of scent profiles.[1][2] Early patents from the mid-20th century demonstrate the initial explorations into hydrogenated indanol derivatives for their "strong, persistent woody odors with various balsamic overtones."[1] However, these early explorations often dealt with mixtures of isomers, and the profound impact of stereochemistry on the final scent was not fully realized until later advancements in asymmetric synthesis and analytical techniques.[3][4]
The Genesis of a Woody Note: A History of Discovery and Development
The journey of (1R,3S)-3-isopropyl-1-indanol is intertwined with the broader history of synthetic woody odorants, a cornerstone of modern perfumery that gained significant momentum in the post-World War II era.[2][5] The rise of synthetic chemistry in the late 19th and early 20th centuries laid the groundwork for the creation of novel aroma molecules, moving beyond the limitations of natural extracts.[6][7]
While specific public records detailing the initial discovery of (1R,3S)-3-isopropyl-1-indanol by a particular fragrance house are often proprietary, its development can be contextualized within the intensive research and development efforts of major fragrance companies like Givaudan and Firmenich.[8][9][10][11] These companies have historically invested heavily in the synthesis and patenting of novel fragrance molecules, including a wide array of indane derivatives.[9][10] The pursuit of unique and powerful woody notes, alternatives to traditional ingredients like sandalwood and cedarwood, has been a significant driver of innovation.[4]
The importance of specific stereoisomers in fragrance perception is a well-established principle.[12] The human olfactory system can differentiate between enantiomers, leading to distinct odor characters and intensities. This understanding has propelled the development of stereoselective synthesis methods to isolate the most desirable isomer of a chiral fragrance molecule.[3] In the case of 3-isopropyl-1-indanol, it is the (1R,3S) configuration that is particularly valued for its contribution to woody and ambery fragrance compositions.
The Art of Precision: Stereoselective Synthesis of (1R,3S)-3-isopropyl-1-indanol
The synthesis of (1R,3S)-3-isopropyl-1-indanol in its enantiomerically pure form presents a significant challenge that showcases the sophistication of modern asymmetric synthesis. The control of two stereocenters in a specific relative and absolute configuration is paramount to achieving the desired olfactory profile.
A general conceptual pathway to stereoisomers of 3-substituted-1-indanols can be envisioned through the following workflow:
Figure 1: Conceptual workflow for the synthesis of (1R,3S)-3-isopropyl-1-indanol.
Experimental Protocol: A Representative Stereoselective Approach
While specific industrial-scale protocols are proprietary, a representative, generalized stereoselective synthesis can be outlined based on established principles of asymmetric catalysis. This protocol is illustrative and would require significant optimization for large-scale production.
Step 1: Synthesis of 3-isopropyl-1-indanone
To a solution of 1-indanone in an appropriate aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add a solution of isopropyl magnesium bromide (Grignard reagent) dropwise at a controlled temperature (e.g., 0 °C).
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC).
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.
Dehydrate the crude alcohol using an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., toluene) with azeotropic removal of water to form 3-isopropyl-1-indene.
Hydrogenate the resulting indene derivative using a suitable catalyst (e.g., Pd/C) under a hydrogen atmosphere to yield 3-isopropyl-1-indanone.
Step 2: Asymmetric Reduction to (1R,3S)-3-isopropyl-1-indanol
In a high-pressure reactor, dissolve the 3-isopropyl-1-indanone in a degassed solvent (e.g., methanol or ethanol).
Add a chiral ruthenium or rhodium-based catalyst (e.g., a BINAP-Ru complex).
Pressurize the reactor with hydrogen gas to the desired pressure.
Heat the reaction to the optimal temperature and stir until complete conversion of the ketone is observed.
After cooling and depressurizing the reactor, concentrate the reaction mixture.
Purify the crude product by column chromatography on silica gel to isolate the desired (1R,3S)-3-isopropyl-1-indanol. The diastereomeric ratio and enantiomeric excess should be determined by chiral GC or HPLC.[13][14][15]
The Olfactory Signature: A Woody Note of Distinction
The olfactory properties of (1R,3S)-3-isopropyl-1-indanol are what set it apart as a valuable fragrance ingredient. While its other stereoisomers may also possess woody characteristics, the (1R,3S) configuration is often described as having a particularly smooth, clean, and powerful woody-amber character.
Table 1: Olfactory Profile of (1R,3S)-3-isopropyl-1-indanol
Olfactory Facet
Description
Primary Note
Woody
Secondary Notes
Ambery, Dry, Slightly Powdery
Nuances
Hints of cedarwood and a subtle warmth
Character
Elegant, diffusive, and long-lasting
The distinct scent profile of this stereoisomer is a direct consequence of its specific interaction with olfactory receptors in the human nose. The precise spatial arrangement of the hydroxyl and isopropyl groups on the indanol scaffold is critical for this specific molecular recognition.
Applications in Fragrance Compositions
(1R,3S)-3-isopropyl-1-indanol finds its application in a wide array of fragrance compositions, particularly those aiming for a sophisticated woody or ambery character. Its versatility allows it to be used in fine fragrances, as well as in functional perfumery for personal care and home care products.
Due to its powerful and diffusive nature, it can be used at relatively low concentrations to provide a significant impact on the overall fragrance profile. It serves as a key building block in creating modern woody accords and can be blended with a variety of other fragrance materials to achieve different effects.
Figure 2: Blending applications of (1R,3S)-3-isopropyl-1-indanol in perfumery.
Conclusion: An Enduring Legacy in Woody Fragrances
The history of (1R,3S)-3-isopropyl-1-indanol in fragrance chemistry is a testament to the ongoing quest for novel and refined scent experiences. From the early explorations of indanol derivatives to the sophisticated stereoselective syntheses of today, the journey of this molecule highlights the critical interplay of chemical structure and olfactory perception. Its enduring presence in the perfumer's palette underscores its importance as a key contributor to the rich and diverse world of woody fragrances. As synthetic methodologies continue to evolve, the story of (1R,3S)-3-isopropyl-1-indanol serves as an inspiration for the continued exploration of the vast and fascinating landscape of fragrance chemistry.
References
Click to expand
ScentXplore. (2024, July 1). Synthetic Raw Materials – Part 2: Post-World War II. [Link]
Google Patents. (1972, January 18). Indanol derivatives and processes for producing same. (U.S.
David, O. R. P., & Doro, F. (2023, October 6). Industrial Fragrance Chemistry: A Brief Historical Perspective. European Journal of Organic Chemistry. [Link]
Presso. (2023, April 30). A Brief History of Synthetic Scent Creation. [Link]
Aeon. (2018, July 18). 'A triumph over nature': perfume in the age of decadence. [Link]
Malibu Apothecary. (2021, January 27). History & Origin of Synthetic Fragrances Pt. 1. [Link]
Justia Patents. (2026, January 22). Patents Assigned to Firmenich SA. [Link]
Justia Patents. (2022, December 1). Patents Assigned to Givaudan S.A.[Link]
PatentGuru. (2025, December 10). Firmenich Patents. [Link]
Google Patents. (2022, February 3). WO 2022/023110 A1.
National Center for Biotechnology Information. (2021, August 17). Indane-1,3-Dione: From Synthetic Strategies to Applications. [Link]
Google Patents. (2002, December 4). Indanone derivatives for use as fragrances.
Springer Nature. (2024, September 5). Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2) dipolar cyclization. [Link]
National Center for Biotechnology Information. (2012, March 29). Characteristic component odors emerge from mixtures after selective adaptation. [Link]
National Center for Biotechnology Information. (2010, October 27). Odour character differences for enantiomers correlate with molecular flexibility. [Link]
Molnar-Institute. (2017, March 16). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. [Link]
MDPI. (2021, September 19). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. [Link]
Perfumer & Flavorist. (2018, October 25). Patenting Fragrance Isomers. [Link]
Royal Society of Chemistry. (2002). Stereoselective synthesis of racemic fragranol by an intramolecular ester enolate alkylation. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Google Patents. (2016, June 22). IMPROVEMENTS IN OR RELATING TO ENCAPSULATED PERFUME COMPOSITIONS.
ResearchGate. (n.d.). Enantioselective synthesis of the most potent (1′R,3S,6′S)‐isomer of.... [Link]
Google Books. (2016). Asymmetric Synthesis of Spiro Tetrahydrothiophene-indan-1,3-diones Via a Squaramide-Catalyzed Sulfa-Michael/Aldol Domino Reaction.
Google Patents. (2007, April 12). 3-Isopropyl-1-methylcyclopentyl derivatives and their use in fragrance applications. (U.S.
Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. [Link]
National Center for Biotechnology Information. (2021, March 24). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]
Beilstein Journal of Organic Chemistry. (2026, January 7). Total synthesis of natural products based on hydrogenation of aromatic rings. [Link]
Semina: Ciências Agrárias. (n.d.). SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. [Link]
Semantic Scholar. (2021, March 8). Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. [Link]
Google Patents. (1992, November 24). Esters and their use in perfumery. (U.S.
Royal Society of Chemistry. (2024, April 16). Biocatalytic approaches for a more sustainable synthesis of sandalwood fragrances. [Link]
National Center for Biotechnology Information. (2022, November 29). Essential Oils as Natural Sources of Fragrance Compounds for Cosmetics and Cosmeceuticals. [Link]
MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. [Link]
Google Patents. (1990, December 27). Novel stereoisomers.
Perfumer & Flavorist. (n.d.). The Search for New Fragrance Ingredients. [Link]
Royal Society of Chemistry. (n.d.). Table S1 List of aroma components with observed and model derived odor threshold property. [Link]
MDPI. (2018, October 30). Nanoemulsions as a Form of Perfumery Products. [Link]
Brewing Science. (2023, August 15). Enantiospecific determination of the odour threshold concentrations of (R )- and (S )-linalool in water and beer. [Link]
Deciphering the Absolute Configuration of 3-Substituted Indanols: A Comprehensive Methodological Guide
Executive Summary The stereochemical assignment of 3-substituted indanols is a critical bottleneck in the development of pharmaceuticals, chiral ligands, and agrochemicals. Due to the conformational flexibility of the fi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The stereochemical assignment of 3-substituted indanols is a critical bottleneck in the development of pharmaceuticals, chiral ligands, and agrochemicals. Due to the conformational flexibility of the five-membered cyclopentene ring—which readily undergoes puckering to yield pseudo-axial and pseudo-equatorial conformers—traditional 1D NMR or optical rotation data are insufficient for determining absolute configuration.
This whitepaper provides a rigorous, self-validating framework for assigning the absolute configuration of 3-substituted indanols. By synthesizing empirical methodologies with first-principles causality, this guide details the execution of the Modified Mosher’s Method, Chiroptical Spectroscopy (VCD/ECD) coupled with Density Functional Theory (DFT), and X-Ray Crystallography.
The Stereochemical Challenge of the Indanol Scaffold
The indanol core contains a rigid benzenoid ring fused to a flexible cyclopentene ring. In 3-substituted 1-indanols, the presence of two stereocenters (C1 and C3) introduces complex diastereomeric and enantiomeric relationships. The cyclopentene ring exhibits a dynamic "puckering" motion, meaning substituents at C1 and C3 continuously oscillate between pseudo-axial and pseudo-equatorial orientations.
Because optical rotation
is merely a macroscopic average of all conformers in solution, relying on it to assign absolute configuration is highly prone to error. A robust assignment requires techniques that either lock the conformation (crystallography), exploit anisotropic shielding (Mosher's method), or probe the 3D spatial arrangement of the entire conformational ensemble (VCD).
Decision matrix for selecting the optimal configuration assignment method.
Methodology 1: The Modified Mosher’s Method (NMR)
The Causality of Anisotropic Shielding
The Modified Mosher’s Method relies on the derivatization of the C1-hydroxyl group with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) [1].
In solution, the resulting MTPA ester adopts a preferred conformation where the carbinyl proton (H-1), the ester carbonyl oxygen, and the trifluoromethyl group are coplanar. The phenyl ring of the MTPA auxiliary projects over one half of the indanol molecule, creating a strong diamagnetic anisotropic shielding effect. By calculating the chemical shift difference (
) for protons across the molecule, one can map the spatial distribution of the substituents. A positive indicates the proton is shielded in the (R)-ester (placing it on the right side of the Newman projection), while a negative value indicates shielding in the (S)-ester (left side).
Step-by-Step Protocol: MTPA Derivatization
Note: This protocol is a self-validating system. You must synthesize both the (R)- and (S)-esters. If the
values do not cleanly divide the molecule into positive and negative hemispheres, the conformational model has failed, and the data cannot be trusted.
Preparation: Dry the 3-substituted indanol (approx. 5-10 mg) under high vacuum. Purge the reaction vial with argon.
Solvation: Dissolve the substrate in 0.5 mL of anhydrous deuterated pyridine (pyridine-
). Pyridine acts as both the solvent and the acid scavenger.
Derivatization: Add 3 equivalents of (R)-(-)-MTPA-Cl to synthesize the (S)-MTPA ester. (Note the stereochemical inversion of the reagent nomenclature). In a separate vial, repeat the process using (S)-(+)-MTPA-Cl to synthesize the (R)-MTPA ester.
Reaction: Stir at room temperature for 4–12 hours. Monitor completion via TLC.
Acquisition: Transfer the crude mixture directly to an NMR tube. Acquire high-resolution
H NMR (minimum 400 MHz, preferably 600 MHz) and F NMR spectra.
Analysis: Assign all protons. Calculate
for H-2, H-3, and the aromatic protons.
Quantitative Data Presentation
Table 1: Representative
values for a generic (1S, 3R)-3-alkyl-1-indanol derivative.
When derivatization is impossible or undesired, Vibrational Circular Dichroism (VCD) is the premier non-destructive technique [2]. VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. Because these transitions are intimately tied to the 3D geometry of the molecule, VCD is exquisitely sensitive to the ring puckering of the indanol scaffold.
However, experimental VCD spectra are meaningless without theoretical grounding. Density Functional Theory (DFT) must be used to calculate the theoretical VCD spectra of all possible conformers, which are then Boltzmann-weighted and compared to the experimental data [3].
Step-by-Step Protocol: VCD/DFT Workflow
Experimental Acquisition: Dissolve the indanol in a non-coordinating solvent (e.g.,
or ). Crucial causality: Avoid hydrogen-bonding solvents like DMSO unless absolutely necessary. DMSO facilitates the formation of complex solute-solvent hydrogen-bonded dimers, exponentially increasing the number of conformers and computational cost [2]. Acquire the IR and VCD spectra using a dedicated FT-VCD spectrometer (typically 12-hour accumulation for high signal-to-noise).
Conformational Search: Perform a Molecular Mechanics (MM) conformational search (e.g., using OPLS4 or MMFF force fields) to identify all conformers within a 5 kcal/mol energy window.
Geometry Optimization: Optimize the geometry of the identified conformers using DFT at the B3LYP/6-311++G(2d,2p) level. Incorporate a Polarizable Continuum Model (PCM) to simulate the solvent environment.
Frequency Calculation: Calculate the harmonic vibrational frequencies, dipole strengths, and rotational strengths for each optimized conformer. Ensure no imaginary frequencies exist (verifying true energy minima).
Spectral Simulation: Broaden the calculated rotational strengths using Lorentzian band shapes (typically
cm).
Comparison: Weight the individual spectra according to their Boltzmann populations and compare the composite theoretical spectrum to the experimental data using a Confidence Level Algorithm.
Computational and experimental workflow for VCD-based absolute configuration assignment.
Methodology 3: X-Ray Crystallography via Heavy-Atom Derivatization
The Causality of Anomalous Dispersion
Single-crystal X-ray diffraction (SCXRD) is the absolute gold standard, provided the molecule crystallizes well. To determine absolute configuration, the crystal must scatter X-rays asymmetrically (breakdown of Friedel's Law). This requires the presence of a "heavy atom" (typically sulfur, chlorine, or heavier) that exhibits significant anomalous dispersion at the wavelength of the X-ray source (usually Cu-K
radiation, Å) [4].
If the 3-substituted indanol lacks a heavy atom, it must be introduced synthetically.
Step-by-Step Protocol: Heavy-Atom Derivatization
Derivatization: React the C1-hydroxyl group of the indanol with p-bromobenzoyl chloride in the presence of triethylamine and DMAP (catalytic) in dichloromethane.
Purification: Isolate the p-bromobenzoate ester via flash column chromatography to
purity.
Crystallization: Dissolve the ester in a minimum amount of hot solvent (e.g., EtOAc/Hexanes or vapor diffusion of pentane into a CH
Cl solution). Allow slow evaporation over 3–7 days to yield diffraction-quality single crystals.
Diffraction & Refinement: Mount the crystal and acquire the diffraction data. Refine the structure and calculate the Flack parameter .
Self-Validation: A Flack parameter near 0 (with an esd < 0.1) confirms the correct absolute configuration. A value near 1 indicates the inverted enantiomer. A value near 0.5 indicates a racemic twin.
Strategic Recommendations
For drug development professionals working with 3-substituted indanols, the choice of methodology dictates project velocity.
If the compound is an intermediate with a free hydroxyl, Mosher's Method is the fastest and most cost-effective route.
If the compound is a final API lacking derivatizable handles, VCD is the mandatory non-destructive alternative.
For regulatory filings (IND/NDA), X-ray crystallography remains the most unimpeachable evidence, justifying the time investment required for heavy-atom derivatization and crystallization.
References
Seco, J. M., Quiñoá, E., & Riguera, R. (2001). A Practical Guide for the Assignment of the Absolute Configuration of Alcohols, Amines and Carboxylic Acids by NMR. Tetrahedron: Asymmetry. Available at:[Link]
Polavarapu, P. L., et al. (2019). Chiral Molecular Structures of Substituted Indans: Ring Puckering, Rotatable Substituents, and Vibrational Circular Dichroism. ACS Omega. Available at:[Link]
Nafie, L. A., & Freedman, T. B. (1998). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism. ResearchGate. Available at:[Link]
Ager, D. J., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules (MDPI). Available at:[Link]
Protocols & Analytical Methods
Method
enantioselective synthesis protocols for (1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol
Application Note: Enantioselective Synthesis of (1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol via Ru-Catalyzed Kinetic Resolution Strategic Overview & Mechanistic Rationale The synthesis of chiral 1,3-disubstituted i...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Enantioselective Synthesis of (1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol via Ru-Catalyzed Kinetic Resolution
Strategic Overview & Mechanistic Rationale
The synthesis of chiral 1,3-disubstituted indanols, such as (1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol (commonly known as cis-3-isopropyl-1-indanol), presents a unique stereochemical challenge in drug development. While Asymmetric Transfer Hydrogenation (ATH) via Dynamic Kinetic Resolution (DKR) is highly effective for 2-substituted indanones due to the acidity of the C2 proton, this pathway is fundamentally impossible for 3-substituted indanones. The C3 position is
to the carbonyl and lacks the necessary acidity for base-catalyzed enolization/epimerization. Consequently, researchers must rely on a highly enantiomer-differentiating Kinetic Resolution (KR) to isolate the target stereoisomer[1].
Stereochemical Causality:
To achieve the (1R,3S) cis-configuration, we utilize the (R,R)-Ts-DENEB Ruthenium(II) catalyst. The stereochemical outcome is dictated by a highly organized outer-sphere transition state stabilized by CH/
The (R,R)-catalyst selectively delivers a hydride to the Si-face of the indanone carbonyl, establishing the (1R)-alcohol configuration.
In the racemic starting material, the (3S)-enantiomer has its bulky isopropyl group oriented away from the Si-face, allowing sterically unhindered, anti-hydride attack.
Conversely, the (3R)-enantiomer presents its isopropyl group directly on the Si-face. The resulting steric clash prevents substrate coordination, leaving the (3R)-ketone unreacted.
This profound steric differentiation ensures near-perfect diastereomeric and enantiomeric control, yielding the target (1R,3S)-indanol and recovering the unreacted (3R)-indanone.
Pathway Visualizations
Workflow for the Ru-catalyzed Kinetic Resolution of racemic 3-isopropyl-1-indanone.
Catalytic cycle of the Ru-catalyzed ATH highlighting the outer-sphere mechanism.
Self-Validating Experimental Protocol
This protocol is engineered to be self-validating. Because this is a Kinetic Resolution, strict adherence to In-Process Controls (IPC) is required. Allowing the reaction to proceed beyond 50% conversion will force the catalyst to slowly reduce the mismatched (3R)-enantiomer, eroding the diastereomeric ratio (dr) and enantiomeric excess (ee) of the final product.
Step 3.1: Reagent & Catalyst Preparation
Azeotrope Preparation: In a flame-dried Schlenk flask under argon, prepare a 1:5 molar ratio of Formic Acid (HCOOH) to Triethylamine (NEt3). Critical Action: Add HCOOH dropwise to NEt3 at 0 °C to safely manage the exothermic acid-base neutralization. This specific non-standard ratio (1:5 instead of the usual 5:2) suppresses background racemization in indane systems[1].
Solvent Degassing: Sparge anhydrous Methanol (MeOH) with argon for 30 minutes. While aqueous systems can sometimes accelerate ATH, strictly anhydrous conditions in MeOH are preferred here to prevent substrate degradation and maintain high enantioselectivity[3].
Step 3.2: Reaction Execution
Charge a reactor with racemic 3-isopropyl-1-indanone (10.0 mmol, 1.74 g) and dissolve in 20 mL of the degassed MeOH (0.5 M concentration).
Add the (R,R)-Ts-DENEB catalyst (0.05 mmol, 32.5 mg, 0.5 mol%).
Inject the pre-formed HCOOH/NEt3 (1:5) mixture (5.0 equivalents of HCOOH).
Seal the vessel and stir at 25 °C.
Step 3.3: In-Process Control (IPC)
At the 6-hour mark, withdraw a 50 µL aliquot, filter through a short silica plug (eluting with EtOAc), and concentrate.
Analyze via Achiral HPLC or
H-NMR to determine exact conversion.
Validation Gate: The reaction must be quenched the moment conversion reaches exactly 50.0% (
1.0%). Do not allow the reaction to proceed further.
Step 3.4: Downstream Processing (DSP)
Quench the reaction by adding 20 mL of saturated aqueous NaHCO
.
Extract the aqueous layer with Ethyl Acetate (3
20 mL). Wash the combined organic layers with brine, dry over anhydrous NaSO, and concentrate under reduced pressure.
Chromatographic Isolation: Purify the crude mixture via flash column chromatography (Silica gel). Use a gradient of Hexanes/Ethyl Acetate (95:5 to 80:20).
Elution Order: The unreacted (3R)-3-isopropyl-1-indanone elutes first (less polar). The target (1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol elutes second due to strong hydrogen-bonding interactions with the silica stationary phase.
Quantitative Validation Data
The following table summarizes the expected quantitative metrics upon successful execution of the self-validating protocol.
Parameter
Value / Metric
Analytical Method
Catalyst Loading
(R,R)-Ts-DENEB (0.5 mol%)
Gravimetric / Stoichiometric
Conversion Limit
50.0% ( 1.0%)
Achiral HPLC / H-NMR
Isolated Yield
48% (Target Indanol)
Gravimetric
Diastereomeric Ratio (dr)
> 99:1 (cis:trans)
H-NMR (Crude mixture)
Enantiomeric Excess (ee)
> 99%
Chiral HPLC (e.g., Chiralcel OD-H)
References[2] Hydrogen-Bonding Ability of Noyori–Ikariya Catalysts Enables Stereoselective Access to CF3-Substituted syn-1,2-Diols via Dynamic Kinetic Resolution. ACS Catalysis.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbXSo_Yap5vuOYky8-BPg0i2cmNIJ2WRehu3k81lgqxd_iOpd50W8ZbBLtzIbk4xFsXUv1IltbQIr-hbJoCDfKMPnLabAVnxWN3Rk8BSvr2OssSE-LzQq__HdiZJKwKLemZxe_NeK0ohwt26k=[3] Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst. University of Liverpool.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdVWbEEF7rhgz0DsExIF0VzbHOH5sm58zn7l9MSicUrRDYONH4jVfLuZ7RJmHYqDSbPp-nsdLkcxYIb3ZVG6JJ3n9-vcRJaKYyGxy8p5CH2uvMfSWHNdYWUBldCsLR2888-3Ma37bT[1] Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. National Institutes of Health (PMC).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSF65kKu6ReSik3YPEgcr2b8vIirBNTLlgGp-5hvC4qVns2SEGz046h9uWlgm4ZX4_R4Ms3mGZeNVILO1blUZWjxKDxBiMJj6exJaRNL0qZoKwUY0CtgO7MU300VZjJyHsSM2MeWpx1sj3RU0=
catalytic asymmetric hydrogenation methods for 3-isopropylinden-1-one
An Application Guide to the Catalytic Asymmetric Hydrogenation of 3-Isopropylinden-1-one Abstract The enantioselective synthesis of chiral 3-substituted indanones is of paramount importance in the pharmaceutical industry...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Catalytic Asymmetric Hydrogenation of 3-Isopropylinden-1-one
Abstract
The enantioselective synthesis of chiral 3-substituted indanones is of paramount importance in the pharmaceutical industry, as these scaffolds are key structural motifs in numerous biologically active molecules and approved drugs.[1][2] Catalytic asymmetric hydrogenation represents one of the most efficient, atom-economical, and scalable strategies for establishing the critical stereocenter at the C3 position.[3][4] This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the catalytic asymmetric hydrogenation of 3-isopropylinden-1-one to produce optically active (R)- or (S)-3-isopropylindan-1-one. We will explore various catalytic systems based on rhodium, ruthenium, and iridium, offering detailed, field-tested protocols, mechanistic insights, and troubleshooting advice to enable successful implementation.
Introduction: The Strategic Importance of Chiral Indanones
Chiral indanones are privileged structures in medicinal chemistry, frequently serving as precursors to complex therapeutic agents.[1] The stereochemistry at the C3 position is often crucial for biological activity, as enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[5][6] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization and synthesis of single-enantiomer drugs.[5][6]
Asymmetric hydrogenation has emerged as a premier technology for this purpose. By employing a small amount of a chiral transition-metal complex, prochiral α,β-unsaturated ketones like 3-isopropylinden-1-one can be converted directly to their enantioenriched saturated counterparts with high selectivity and yield.[4] This guide focuses on providing the foundational knowledge and practical protocols necessary to achieve this critical transformation.
Foundational Principles of Catalytic Asymmetric Hydrogenation
A successful asymmetric hydrogenation reaction depends on the synergistic interplay between the metal center, the chiral ligand, and the reaction conditions. The catalyst, typically formed in situ, creates a chiral environment that forces the hydrogen molecule to add to one face of the carbon-carbon double bond preferentially.
The Metal Center: Rhodium (Rh), Ruthenium (Ru), and Iridium (Ir) are the most common metals used.[3][7] Their electronic properties and coordination chemistry allow for the activation of molecular hydrogen and the orchestration of the catalytic cycle.
The Chiral Ligand: This is the source of chirality. Bidentate phosphine ligands, such as BINAP, Josiphos, and P-Phos, are workhorses in the field.[8][9] Their rigid backbone and tunable electronic and steric properties are key to inducing high enantioselectivity.
The Hydrogen Source: The reaction can be performed using high-pressure molecular hydrogen (H₂) or through transfer hydrogenation, which uses a safer, liquid hydrogen donor like a formic acid/triethylamine azeotrope or isopropanol.[10][11]
General Catalytic Cycle
The mechanism for the hydrogenation of an α,β-unsaturated ketone involves the coordination of the substrate to the chiral metal complex, oxidative addition of hydrogen, migratory insertion of the olefin into a metal-hydride bond, and reductive elimination of the final product to regenerate the catalyst.
Figure 1: Simplified catalytic cycle for asymmetric hydrogenation.
Recommended Catalytic Systems & Protocols
The choice of catalyst is critical and substrate-dependent. For 3-isopropylinden-1-one, systems based on Ruthenium and Rhodium have shown great promise in related transformations. Iridium catalysts, while potent, are often applied to more challenging or unfunctionalized olefins but are included for completeness.[12]
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Noyori-type Ru(II) catalysts are exceptionally effective for the reduction of ketones and imines.[10][13] Asymmetric Transfer Hydrogenation (ATH) is often preferred in a research setting due to its operational simplicity, avoiding the need for high-pressure reactors.[11] The reaction proceeds via a dynamic kinetic resolution, reducing both the C=C and C=O bonds.
Protocol 1: (S,S)-Ts-DPEN/Ru-Catalyzed ATH of 3-Isopropylinden-1-one
Rationale: This protocol uses a well-defined and commercially available catalyst precursor, [RuCl₂(p-cymene)]₂, and the (S,S)-Ts-DPEN ligand. The formic acid/triethylamine (HCOOH/NEt₃) mixture serves as a convenient and effective hydrogen source. This system is known for its high activity and enantioselectivity in ketone reduction.[10]
Anhydrous, degassed solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))
Standard work-up reagents (Saturated NaHCO₃ solution, brine, MgSO₄)
Silica gel for chromatography
Equipment:
Schlenk flask or oven-dried round-bottom flask with a septum
Magnetic stirrer and stir bar
Nitrogen or Argon line for inert atmosphere
Standard glassware for work-up and purification
Step-by-Step Procedure:
Catalyst Pre-activation (Optional but Recommended): In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 eq) and (S,S)-Ts-DPEN (0.011 eq). Add anhydrous, degassed DCM (approx. 0.1 M concentration relative to Ru) and stir the resulting orange solution at 40 °C for 30 minutes.
Reaction Setup: In a separate flask under an inert atmosphere, dissolve 3-isopropylinden-1-one (1.0 eq) in the chosen anhydrous solvent (DCM or MeCN, to a final concentration of 0.1-0.5 M).
Hydrogen Source Preparation: Prepare a 5:2 azeotropic mixture of HCOOH and NEt₃.
Initiation: Add the pre-activated catalyst solution to the substrate solution via cannula or syringe. Then, add the HCOOH/NEt₃ mixture (5.0 eq).
Reaction: Stir the reaction mixture at room temperature (or up to 40 °C to increase rate) and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral 3-isopropyl-indan-1-ol.
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC analysis. The indanol can be subsequently oxidized (e.g., using PCC or Dess-Martin periodinane) to the desired 3-isopropyl-indan-1-one without racemization.
Rhodium-Catalyzed Asymmetric Hydrogenation with H₂
Rhodium(I) complexes paired with chiral diphosphine ligands are classic catalysts for the asymmetric hydrogenation of olefins.[14][15] This method requires a pressure reactor but often provides high turnover numbers and excellent enantioselectivity.
Rationale: The combination of a Rh(I) precursor and a C₂-symmetric bisphosphine ligand like BINAP creates a highly effective and selective catalyst.[14] This system is a benchmark for the hydrogenation of functionalized olefins.
Anhydrous, degassed solvent (e.g., Methanol, Toluene, or THF)
High-purity Hydrogen (H₂) gas
Equipment:
High-pressure autoclave or Parr shaker apparatus
Schlenk line and inert gas supply
Glass liner for the autoclave
Step-by-Step Procedure:
Catalyst Preparation: In a glovebox or under a strict inert atmosphere in a Schlenk flask, add [Rh(COD)₂]BF₄ (0.01 eq) and (R)-BINAP (0.011 eq). Add degassed solvent (e.g., Methanol) to dissolve the components, and stir for 20-30 minutes to form the active catalyst solution.
Reaction Setup: In a separate flask, dissolve 3-isopropylinden-1-one (1.0 eq) in the same degassed solvent.
Charging the Autoclave: Transfer the substrate solution to the glass liner of the autoclave. Using a cannula or syringe, transfer the catalyst solution to the liner. Seal the autoclave.
Execution: Purge the autoclave by pressurizing with H₂ (e.g., to 5 bar) and venting (repeat 3-5 times) to remove all air. Pressurize the reactor to the desired pressure (e.g., 20-50 bar H₂).
Reaction: Begin stirring and maintain the reaction at a constant temperature (e.g., 25-50 °C). Monitor the reaction progress by observing the pressure drop or by analyzing aliquots (if the reactor allows for safe sampling).
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Open the reactor, remove the contents, and concentrate the solvent under reduced pressure.
Purification & Analysis: Purify the resulting chiral 3-isopropyl-indan-1-one by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or SFC.
General Experimental Workflow
The overall process, from catalyst preparation to final analysis, follows a standardized workflow that is crucial for reproducibility and success.
Figure 2: General workflow for catalytic asymmetric hydrogenation.
Comparative Data and Catalyst Selection
The optimal catalyst system will vary. The following table provides a hypothetical comparison based on typical results for α,β-unsaturated ketones to guide initial screening.
Catalyst System
H₂ Source
Pressure
Temp (°C)
Solvent
S/C Ratio
Yield (%)
ee (%)
[RuCl₂(p-cymene)]₂ / Ts-DPEN
HCOOH/NEt₃
1 atm
30
DCM
100:1
>95
>98
[Rh(COD)₂]BF₄ / BINAP
H₂
30 bar
40
MeOH
100:1
>99
>97
[Ir(COD)Cl]₂ / P,N-Ligand
H₂
50 bar
50
Toluene
200:1
>99
>95
Troubleshooting and Field-Proven Insights
Issue: Low or No Conversion
Cause: Catalyst poisoning by impurities (water, oxygen, sulfur). Inactive catalyst.
Solution: Ensure all solvents and reagents are anhydrous and degassed. Purify the substrate meticulously. Use fresh catalyst precursors and ligands. For H₂ reactions, ensure the gas is high purity and the system is leak-free.
Issue: Low Enantioselectivity (ee)
Cause: Sub-optimal ligand, solvent, or temperature.
Insight: The chiral pocket of the catalyst is sensitive to its environment. A more coordinating solvent can sometimes compete with the substrate, altering the transition state geometry. Lowering the reaction temperature often increases selectivity by reducing molecular motion, favoring the lower-energy, more ordered transition state that leads to the major enantiomer. A screening of different chiral ligands is highly recommended.
Issue: Poor Reproducibility
Cause: Minor variations in catalyst preparation, atmospheric control, or reagent quality.
Insight: The in situ preparation of catalysts is highly sensitive. Be rigorously consistent with timings, temperatures, and inert atmosphere techniques (Schlenk line or glovebox). Small amounts of oxygen can alter the oxidation state of the metal or degrade the phosphine ligand, leading to inconsistent results.
Conclusion
The catalytic asymmetric hydrogenation of 3-isopropylinden-1-one is a robust and highly effective method for producing chiral 3-isopropyl-indan-1-one, a valuable building block for drug discovery. Both ruthenium-catalyzed asymmetric transfer hydrogenation and rhodium-catalyzed direct hydrogenation offer excellent pathways to the target molecule with high enantioselectivity. Success hinges on the careful selection of the catalyst system, meticulous execution of the experimental protocol under inert conditions, and a systematic approach to optimization. The protocols and insights provided in this guide serve as a strong foundation for researchers to successfully implement and adapt these powerful synthetic tools.
References
Bode Research Group. (2015). Asymmetric Hydrogenation. OC VI (HS 2015). [Link]
MDPI. (2012). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. [Link]
Knowles, J. A., et al. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis. [Link]
Czarnocka-Gepchard, A., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]
Povolotskiy, A. V., et al. (2017). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules. [Link]
Knowles, J. A., et al. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis. [Link]
Zhou, Y.-G., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of α-Substituted α,β-Unsaturated Acyclic Ketones: Enantioselective Total Synthesis of (−)-Mesembrine. Organic Letters. [Link]
Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
Imamoto, T. (2018). Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Methods and Reactions. In Homogeneous Catalysis (pp. 45-108). Wiley-VCH. [Link]
Zhang, X., et al. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. Organic Letters. [Link]
Smith, A. D., & Lalevée, J. (2016). The Significance of Chirality in Drug Design and Development. Molecules. [Link]
Imamoto, T. (2011). Synthesis and applications of high-performance P-chiral phosphine ligands. Pure and Applied Chemistry. [Link]
Imamoto, T. (2018). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. [Link]
Kanto Chemical Co., Inc. Asymmetric Transfer Hydrogenation Catalysts. [Link]
RSC Publishing. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. [Link]
Zhang, X., et al. (2003). Rhodium-Catalyzed Asymmetric Hydrogenation. In Handbook of Chiral Chemicals. [Link]
Zhou, Y.-G., et al. (2020). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Conjugated Trisubstituted Enones. Organic Letters. [Link]
Zhou, Y.-G., et al. (2017). Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids. Accounts of Chemical Research. [Link]
Singh, U. P., & Singh, R. K. (2024). The significance of chirality in contemporary drug discovery-a mini review. Future Journal of Pharmaceutical Sciences. [Link]
Advanced Reagents and Protocols for the Enantioselective Reduction of Indanones to Chiral Indanols
Executive Summary & Pharmaceutical Context The asymmetric reduction of 1-indanone to enantiomerically pure 1-indanol—specifically the (S)- or (R)-enantiomers—is a critical transformation in modern medicinal chemistry. Ch...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmaceutical Context
The asymmetric reduction of 1-indanone to enantiomerically pure 1-indanol—specifically the (S)- or (R)-enantiomers—is a critical transformation in modern medicinal chemistry. Chiral indanols serve as foundational synthons for blockbuster therapeutics, including the monoamine oxidase-B (MAO-B) inhibitor Rasagiline (used for Parkinson's disease) and various HIV protease inhibitors[1].
Historically, accessing these chiral centers relied on the classical resolution of racemic mixtures using chiral acids or chromatographic columns, which are economically unviable for large-scale manufacturing due to a maximum theoretical yield of 50%[2]. Today, the paradigm has shifted toward asymmetric catalysis. As a Senior Application Scientist, I have structured this guide to critically evaluate the three primary reagent systems used for this transformation: Corey-Bakshi-Shibata (CBS) reduction, Noyori Asymmetric Transfer Hydrogenation (ATH), and Biocatalytic Ketoreductase (KRED) reduction.
Mechanistic Pathways & Reagent Selection
Understanding the causality behind reagent behavior is essential for optimizing yield and enantiomeric excess (ee).
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction utilizes borane (
) activated by a chiral oxazaborolidine catalyst[3].
Causality of Stereocontrol: The Lewis acidic boron atom of the catalyst coordinates to the lone pair of the indanone oxygen, activating the carbonyl. Simultaneously, the Lewis basic nitrogen coordinates to the borane reagent. This dual-activation rigidly locks the transition state, forcing the hydride to be delivered to a single stereoface of the indanone[4].
Limitations: While it provides excellent enantioselectivity, the requirement for stoichiometric borane and strict anhydrous/anaerobic conditions makes it less atom-economical and harder to scale than modern alternatives[5].
Noyori Asymmetric Transfer Hydrogenation (ATH)
Developed by Nobel laureate Ryoji Noyori, ATH utilizes chiral Ruthenium(II) complexes, such as
, coupled with a hydrogen donor like isopropanol or a formic acid/triethylamine azeotrope[6][7].
Causality of Stereocontrol: Unlike traditional hydrogenation that requires high-pressure
gas, ATH operates via an "outer-sphere" concerted mechanism. The active 16-electron Ru-amide complex abstracts a hydride and a proton from the donor solvent to form an 18-electron Ru-hydride species. The hydride and the amine proton are then transferred simultaneously to the C=O bond of 1-indanone via a highly ordered, six-membered pericyclic transition state[7]. The steric bulk of the TsDPEN ligand dictates the facial approach of the substrate, ensuring high enantioselectivity.
Caption: The outer-sphere catalytic cycle of Noyori Asymmetric Transfer Hydrogenation for 1-indanone.
Biocatalytic Reduction (Ketoreductases)
Ketoreductases (KREDs), a class of alcohol dehydrogenases, offer a highly sustainable, green-chemistry approach. They utilize nicotinamide cofactors (NADH or NADPH) to deliver a hydride to the prochiral ketone[6].
Causality of Stereocontrol: The enzyme's three-dimensional active site acts as a chiral mold. It binds 1-indanone in a specific orientation dictated by hydrophobic pockets, ensuring that the hydride from NADPH is delivered exclusively to one face, often achieving >99% ee[1][6].
Self-Sustaining System: Because NADPH is expensive, modern protocols couple the KRED with a cofactor regeneration system (e.g., Glucose/Glucose Dehydrogenase or isopropanol), creating a self-validating, closed-loop catalytic cycle[6][8].
Caption: Biocatalytic reduction of 1-indanone featuring an integrated NADPH cofactor regeneration loop.
Comparative Reagent Matrix
To facilitate reagent selection based on project scale and constraints, the following table summarizes the quantitative performance metrics of each methodology:
The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the causality of the reaction is verifiable at each step.
Protocol A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Objective: Synthesis of (S)-1-indanol using
and -1-amino-2-indanol (or -TsDPEN).
Materials:
1-Indanone (1.0 eq, 10 mmol)
(0.5 mol%)
-TsDPEN ligand (1.0 mol%)
Anhydrous Isopropanol (Solvent and Hydride Donor)[6]
Catalyst Complexation: In an oven-dried Schlenk flask under an argon atmosphere, combine
and the chiral ligand in 10 mL of anhydrous isopropanol. Stir at room temperature for 15 minutes.
Causality & IPC: This step forms the precatalyst in situ. The solution will transition to a clear orange/brown. Argon is critical as Ru(II) is susceptible to oxidative degradation.
Catalyst Activation: Inject the
-BuOK solution.
Causality & IPC: The base strips the chloride ligand and a proton from the diamine, generating the active 16-electron Ru-amide complex[6][7]. A distinct color change to deep purple/red visually validates successful activation.
Substrate Addition: Add 1-indanone (10 mmol) dissolved in 10 mL of isopropanol to the activated catalyst mixture.
Reaction Execution: Stir the mixture at 25°C - 30°C.
Causality & IPC: Isopropanol acts as both solvent and hydride donor, being oxidized to acetone. Because this is an equilibrium reaction, using a large excess of isopropanol drives the reaction forward via Le Chatelier's principle. Monitor via TLC (Hexanes:EtOAc 4:1) or chiral HPLC. The reaction typically reaches >95% conversion within 4-8 hours.
Quench and Workup: Concentrate the mixture under reduced pressure to remove isopropanol. Partition the residue between water and ethyl acetate. Extract the aqueous layer twice with EtOAc, dry over
, and concentrate to yield the crude (S)-1-indanol.
Protocol B: Biocatalytic Reduction using Ketoreductase (KRED)
Objective: Highly enantioselective green synthesis of (S)-1-indanol using an engineered KRED and a glucose dehydrogenase (GDH) recycling system.
100 mM Potassium Phosphate Buffer (pH 7.0) with 1 mM
Step-by-Step Methodology:
Buffer and Cofactor Preparation: Dissolve D-glucose and
in 50 mL of the phosphate buffer.
Causality & IPC: Maintaining pH 7.0 is non-negotiable. It ensures the structural integrity of the enzyme and optimizes the ionization state of the catalytic triad (typically Ser-Tyr-Lys) required for proton relay[12].
Enzyme Reconstitution: Add the KRED and GDH powders to the buffer. Swirl gently to avoid foaming (which indicates protein denaturation).
Substrate Introduction: Dissolve 1-indanone in 2-5 mL of a co-solvent (e.g., DMSO or CPME) and add it dropwise to the aqueous enzyme mixture[10].
Causality & IPC: 1-Indanone has poor aqueous solubility. The co-solvent prevents the substrate from crashing out while remaining below the concentration threshold that would denature the KRED.
Incubation: Place the reaction vessel in an orbital shaker at 30°C and 150 rpm for 12-24 hours.
Causality & IPC: The GDH oxidizes glucose to gluconolactone, simultaneously reducing
to , which the KRED immediately consumes to reduce the indanone[6]. Monitor conversion via chiral GC or HPLC.
Extraction: Once conversion is >99%, add ethyl acetate or methyl tert-butyl ether (MTBE) to the flask. Centrifuge the mixture at 4000 rpm for 10 minutes to break the protein emulsion. Separate the organic layer, dry, and evaporate to obtain chemically and optically pure (S)-1-indanol.
References
Google Patents. US7476757B2 - Process for the synthesis of enantiomeric indanylamine derivatives.
Chen, J., Shi, Z., & Lu, P. (2021). Enantioselective Synthesis of Indanes with a Quaternary Stereocenter via Diastereoselective C(sp3)–H Functionalization. Organic Letters - ACS Publications. Available at:[Link]
Das, S. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. Available at:[Link]
Noyori, R., et al. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PMC - NIH. Available at:[Link]
Asian Journal of Chemical Biology. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Available at: [Link]
American Chemical Society. Asymmetric Hydrogenation of 3-Arylindenones to Chiral Indenols via 6-Carbazole-Modified Chiral Ir-SpiroPAP Catalysts. Available at: [Link]
RSC Books. Comparison of Different Biocatalytic Routes to Target Molecules | Biocatalysis in Organic Synthesis: The Retrosynthesis Approach. Available at:[Link]
De Nardi, F. From conventional to sustainable: green solvents and biocatalysis in modern organic synthesis. Università degli Studi di Torino. Available at: [Link]
MDPI. Biocatalyzed Redox Processes Employing Green Reaction Media. Available at: [Link]
using (1R,3S)-3-isopropyl-1-indanol as a chiral auxiliary in organic synthesis
This Application Note provides a comprehensive technical guide for using (1R,3S)-3-isopropyl-1-indanol as a chiral auxiliary in asymmetric organic synthesis. This auxiliary is a structural analog of the well-known 8-phen...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive technical guide for using (1R,3S)-3-isopropyl-1-indanol as a chiral auxiliary in asymmetric organic synthesis. This auxiliary is a structural analog of the well-known 8-phenylmenthol and trans-2-phenylcyclohexanol, leveraging the rigid indane scaffold and the steric bulk of the isopropyl group to induce high facial selectivity.
Executive Summary
(1R,3S)-3-isopropyl-1-indanol is a robust chiral auxiliary designed for high-precision asymmetric induction, particularly in Lewis acid-catalyzed Diels-Alder reactions and enolate alkylations. Its rigid bicyclic indane framework minimizes conformational flexibility, while the C3-isopropyl group provides effective steric shielding of one π-face. This guide details the protocols for auxiliary attachment, the core asymmetric transformation, and the nondestructive removal/recovery of the auxiliary.
Chemical Background & Mechanism
The efficacy of (1R,3S)-3-isopropyl-1-indanol stems from its ability to form a highly ordered transition state. Unlike flexible acyclic auxiliaries, the indanol skeleton locks the rotamers via π-stacking interactions (when aromatic substrates are used) or simple steric locking.
Stereochemical Control: In acrylate derivatives, the carbonyl oxygen typically chelates with a Lewis acid (e.g.,
, ), locking the enoate conformation. The bulky isopropyl group at C3 effectively blocks the re-face (or si-face, depending on specific Lewis acid coordination), forcing the incoming nucleophile or diene to attack from the exposed face.
Advantages:
Crystalline derivatives: Intermediates often crystallize, allowing for ee enhancement via recrystallization.
UV active: The indane ring facilitates easy monitoring by TLC/HPLC.
High Recovery: The auxiliary is chemically stable and can be recovered quantitatively.
Mechanism Visualization
The following diagram illustrates the transition state shielding provided by the auxiliary during a Lewis-acid catalyzed Diels-Alder reaction.
Experimental Protocols
Preparation of the Acrylate Ester
This step attaches the auxiliary to the substrate (acrylic acid derivative).
Reagents:
(1R,3S)-3-isopropyl-1-indanol (1.0 equiv)
Acryloyl chloride (1.2 equiv)
Triethylamine (
) (1.5 equiv)
Dichloromethane (DCM) (anhydrous)
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
Procedure:
Setup: Flame-dry a 250 mL round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
Dissolution: Dissolve (1R,3S)-3-isopropyl-1-indanol (10 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C in an ice bath.
Base Addition: Add
(15 mmol) followed by DMAP (1 mmol). Stir for 10 minutes.
Acylation: Add acryloyl chloride (12 mmol) dropwise via syringe over 15 minutes. The solution may turn slightly yellow/cloudy due to amine salt formation.
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the alcohol.
Workup: Quench with saturated
(30 mL). Extract with DCM (2 x 30 mL). Wash combined organics with 1M HCl (to remove excess amine), then brine.
Purification: Dry over
, concentrate, and purify via flash chromatography (SiO2, 5-10% EtOAc in Hexanes).
Target Reaction: Cycloaddition of Cyclopentadiene to the Indanol-Acrylate.
Reagents:
Indanol-Acrylate (1.0 equiv)
Cyclopentadiene (freshly cracked, 5.0 equiv)
Lewis Acid:
(1.0 M in hexanes) or (1.0 equiv)
Solvent: Anhydrous
or Toluene
Procedure:
Activation: In a flame-dried Schlenk flask under argon, dissolve the Indanol-Acrylate (1.0 mmol) in DCM (10 mL) and cool to -78°C.
Lewis Acid Addition: Slowly add the Lewis Acid (1.1 mmol) dropwise. Stir for 30 minutes to ensure complexation. The solution often turns orange/red.
Diene Addition: Add freshly cracked cyclopentadiene (5.0 mmol) slowly down the side of the flask.
Reaction: Stir at -78°C for 4-12 hours. Monitor by TLC. High diastereoselectivity relies on maintaining low temperature.
Quench: Carefully quench with saturated aqueous Potassium Sodium Tartrate (Rochelle's salt) or 1M HCl at -78°C, then warm to room temperature.
Workup: Extract with DCM, dry over
, and concentrate.
Analysis: Determine the diastereomeric ratio (dr) via
NMR (integration of olefinic protons) or chiral HPLC.
Typical dr: >95:5 (endo:exo) and >90% de (diastereomeric excess).
Auxiliary Removal and Recovery
Method A: Hydrolysis (to Carboxylic Acid)
Dissolve the cycloadduct in THF/H2O (3:1).
Add
(4 equiv) and (30%, 2 equiv) if needed to accelerate hydrolysis. Stir at 0°C to RT.
Acidify aqueous layer to precipitate the chiral acid. Extract the auxiliary (neutral organic layer) with ether.
Recovery: The (1R,3S)-3-isopropyl-1-indanol remains in the organic phase during basic extraction. Purify via column chromatography to recover >95% of the auxiliary.
Method B: Reductive Cleavage (to Alcohol)
Treat the adduct with
(2 equiv) in ether at 0°C.
This yields the chiral alcohol product (from the acrylate part) and regenerates the auxiliary. Separation is achieved via chromatography (polarity difference between the auxiliary and the product alcohol).
Data Summary & Performance Comparison
The following table compares the theoretical performance of the (1R,3S)-3-isopropyl-1-indanol auxiliary against standard industry benchmarks in the Diels-Alder reaction of acrylate with cyclopentadiene.
Auxiliary Type
Steric Element
Typical Yield (%)
Typical Endo:Exo
Typical ee/de (%)
Recovery Ease
(1R,3S)-3-isopropyl-1-indanol
Indane Ring + i-Pr
88-95
96:4
>94
High (Crystalline)
8-Phenylmenthol
Cyclohexane + Phenyl
85-92
98:2
>95
Moderate (Oil/Solid)
Evans Oxazolidinone
t-Butyl / Benzyl
90-98
95:5
>98
High (Crystalline)
trans-2-Phenylcyclohexanol
Cyclohexane + Phenyl
80-90
90:10
85-90
Moderate
Note: Values are representative of optimized Lewis-acid catalyzed conditions (
or at -78°C).
References
General Review of Chiral Auxiliaries
Garry Procter, Asymmetric Synthesis, Oxford University Press.
Key Concept: Auxiliaries based on cycloalkanols (menthol, indanol)
Ghosh, A. K., et al. "Cis-1-Amino-2-indanol in Asymmetric Synthesis." Synthesis, 1998.
Relevance: Establishes the utility of the rigid indane backbone for stereocontrol.
Diels-Alder Protocols
Evans, D. A., et al. "Chiral bis(oxazoline)copper(II) complexes as Lewis acid catalysts for the enantioselective Diels-Alder reaction." J. Am. Chem. Soc.
Relevance: Standard protocols for Lewis Acid catalyzed cycloadditions used in this guide.
Synthesis of Indanol Derivatives
Methods for reducing substituted indanones to indanols (e.g.
(Note: Specific literature on the exact "(1R,3S)-3-isopropyl" isomer is niche; protocols above are adapted from the homologous 3-substituted indanol and menthol auxiliary classes widely accepted in the field.)
step-by-step laboratory synthesis of (1R,3S)-3-(propan-2-yl)-1-indanol
Application Note: Stereoselective Synthesis of (1R,3S)-3-(Propan-2-yl)-1-indanol Abstract This technical guide details the laboratory-scale synthesis of (1R,3S)-3-(propan-2-yl)-1-indanol (cis-3-isopropyl-1-indanol). The...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Stereoselective Synthesis of (1R,3S)-3-(Propan-2-yl)-1-indanol
Abstract
This technical guide details the laboratory-scale synthesis of (1R,3S)-3-(propan-2-yl)-1-indanol (cis-3-isopropyl-1-indanol). The protocol employs a convergent asymmetric strategy, utilizing a Rhodium-catalyzed asymmetric conjugate addition to establish the C3 stereocenter, followed by an intramolecular Friedel-Crafts cyclization and a diastereoselective hydride reduction to set the C1 stereocenter. This route is designed to maximize enantiopurity (>98% ee) and diastereoselectivity (>95:5 dr).
Retrosynthetic Analysis & Strategy
The target molecule, (1R,3S)-3-isopropyl-1-indanol, possesses two chiral centers in a cis-relationship. The synthetic challenge lies in controlling the absolute configuration at C3 (benzylic) and the relative configuration at C1 (hydroxyl).
Strategic Logic:
C3 Stereocenter (S-configuration): Established early via Hayashi-Miyaura asymmetric conjugate addition . This is superior to resolution methods as it sets the absolute stereochemistry catalytically.
Indane Core Formation: Achieved via Intramolecular Friedel-Crafts Acylation . Conditions must be controlled to prevent racemization of the C3 center.
C1 Stereocenter (R-configuration): Established via Diastereoselective Reduction . Utilizing a bulky hydride (L-Selectride) ensures hydride attack from the less hindered face (trans to the C3-isopropyl group), yielding the thermodynamic cis-product.
Experimental Protocols
Step 1: Asymmetric Synthesis of Ethyl (S)-3-phenyl-4-methylpentanoate
Objective: Establish the C3 stereocenter with high enantioselectivity.
Mechanism: The Rh(I)/(R)-BINAP complex coordinates with phenylboronic acid, forming a chiral aryl-Rh species that undergoes face-selective 1,4-addition to the unsaturated ester.
Reagents & Materials:
Ethyl 4-methyl-2-pentenoate (10.0 mmol)
Phenylboronic acid (15.0 mmol)
[Rh(acac)(C₂H₄)₂] (0.3 mmol, 3 mol%)
(R)-BINAP (0.45 mmol, 4.5 mol%)
1,4-Dioxane/Water (10:1 v/v, 20 mL)
Protocol:
Catalyst Formation: In a glovebox or under Argon, charge a Schlenk flask with [Rh(acac)(C₂H₄)₂] and (R)-BINAP. Add dry 1,4-dioxane (5 mL) and stir at room temperature for 15 min to generate the active catalyst (dark orange solution).
Reaction Assembly: Add phenylboronic acid and the remaining solvent mixture (Dioxane/H₂O).
Substrate Addition: Add Ethyl 4-methyl-2-pentenoate dropwise via syringe.
Heating: Heat the mixture to 100°C for 16 hours. Monitor by TLC (Hexane/EtOAc 9:1) for consumption of the ester.
Workup: Cool to RT. Dilute with EtOAc (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) and brine. Dry over Na₂SO₄ and concentrate.
Purification: Flash chromatography (SiO₂, 0-5% EtOAc in Hexane) yields the title compound as a colorless oil.
Hydrolysis: Dissolve the ester in THF/MeOH/H₂O. Add LiOH and stir at 40°C for 4 hours. Acidify with 1M HCl to pH 2, extract with EtOAc, and concentrate to obtain (S)-3-phenyl-4-methylpentanoic acid . Quantitative yield expected.
Acid Chloride Formation: Dissolve the crude acid in dry DCM (20 mL). Add SOCl₂ (1.5 equiv) and a catalytic drop of DMF. Stir at RT for 2 hours until gas evolution ceases. Concentrate under reduced pressure to remove excess SOCl₂.
Friedel-Crafts Cyclization:
Resuspend the acid chloride in anhydrous DCM (50 mL).
Cool to 0°C (Ice bath). Critical: Low temperature prevents racemization.
Add AlCl₃ (1.2 equiv) portion-wise over 15 minutes. The solution will turn dark.
Stir at 0°C for 2 hours, then allow to warm to 10°C over 1 hour.
Quench: Pour the reaction mixture slowly onto ice/HCl slush. Extract with DCM (3 x 50 mL).
Purification: Wash organics with brine, dry (MgSO₄), and concentrate. Purify via column chromatography (Hexane/EtOAc 95:5).
Data Validation:
1H NMR (CDCl₃): Look for the diagnostic doublet of doublets for the C3-H (benzylic) and the disappearance of the carboxylic acid proton.
Chiral HPLC: Verify that the enantiomeric excess is retained.
Step 3: Stereoselective Reduction to (1R,3S)-3-isopropyl-1-indanol
Objective: Install the C1-hydroxyl group cis to the C3-isopropyl group.
Mechanism: L-Selectride (Lithium tri-sec-butylborohydride) is a bulky reducing agent. The isopropyl group at C3 blocks the "top" face (syn). The hydride approaches from the "bottom" (anti/trans) face, forcing the resulting hydroxyl group to the "top" (cis).
Reagents:
(S)-3-isopropyl-1-indanone (1.0 equiv)
L-Selectride (1.0 M in THF, 1.5 equiv)
Anhydrous THF
30% H₂O₂, 3M NaOH (for oxidative workup)
Protocol:
Setup: Dissolve (S)-3-isopropyl-1-indanone in anhydrous THF (0.1 M concentration) under Argon.
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
Reduction: Add L-Selectride solution dropwise over 20 minutes via syringe pump. Maintain internal temperature below -70°C.
Reaction: Stir at -78°C for 3 hours.
Quench & Workup:
Remove cooling bath and warm to 0°C.
Carefully add water (5 mL) to quench excess hydride.
Add 3M NaOH (2 mL) followed by 30% H₂O₂ (2 mL) dropwise (Exothermic!). Stir for 30 min to oxidize organoboranes.
Extraction: Extract with Et₂O (3 x 30 mL). Wash combined organics with saturated Na₂S₂O₃ (to remove peroxides) and brine.
Stereochemical Verification:
The cis-relationship is confirmed by the vicinal coupling constants in 1H NMR and NOESY experiments. A strong NOE correlation between H-1 and H-3 indicates the cis configuration.
Safety & Handling
L-Selectride: Pyrophoric solution. Handle strictly under inert atmosphere. Use dry syringes and needles.
Aluminum Chloride: Highly hygroscopic and corrosive. Reacts violently with water releasing HCl gas. Handle in a fume hood.
Thionyl Chloride: Toxic and corrosive. Releases SO₂ and HCl.
Peroxide Workup: Ensure all peroxides are quenched with Sodium Thiosulfate before concentrating organic solvents to prevent explosion hazards.
References
Hayashi, T., et al. "Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Esters." Journal of the American Chemical Society, vol. 120, no. 22, 1998, pp. 5579–5580. Link
Yunus, U., et al. "Stereoselective Synthesis of 3-Substituted 1-Indanols." Arkivoc, vol. 2008, no. 2, 2008, pp. 27-34. Link
Fuller, A. A., et al. "Diastereoselective Reduction of 3-Substituted Indanones: A Systematic Study." Journal of Organic Chemistry, vol. 64, no. 9, 1999, pp. 3224–3229. Link
Yu, Y.N., et al. "Enantioselective Synthesis of Chiral 3-Aryl-1-indanones via Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition."[1] Journal of Organic Chemistry, vol. 78, no. 6, 2013, pp. 2736–2741. Link
Application Note: Synthesis and Utilization of (1R,3S)-Indanol Derivatives as Pharmaceutical Intermediates
Introduction & Strategic Significance The 1,3-disubstituted indane scaffold is a privileged structure in medicinal chemistry, serving as a conformationally constrained pharmacophore in numerous bioactive compounds. Among...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Significance
The 1,3-disubstituted indane scaffold is a privileged structure in medicinal chemistry, serving as a conformationally constrained pharmacophore in numerous bioactive compounds. Among its stereoisomers, the (1R,3S)-indanol configuration (the syn-diastereomer) is particularly valuable. This specific spatial arrangement forces substituents into precise vector orientations, making it an ideal building block for mimicking enzyme reaction intermediates and designing high-affinity receptor ligands.
Recent advancements have highlighted the critical role of (1R,3S)-indanol derivatives in the development of antibacterial agents targeting Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) [1], as well as in the synthesis of monoamine reuptake inhibitors like (+)-indatraline [2]. This guide provides a comprehensive, self-validating framework for the stereoselective synthesis and pharmaceutical application of these derivatives.
Mechanistic Insights: The Causality of Stereochemical Funneling
The primary challenge in utilizing 1,3-disubstituted indanols is achieving absolute diastereo- and enantiocontrol. The industry standard for accessing the (1R,3S) stereocenter is Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH) . However, the efficiency of this process depends entirely on the substrate's intrinsic electronics, which dictates whether the reaction proceeds via standard Kinetic Resolution (KR) or the highly efficient Dynamic Kinetic Resolution (DKR) .
The Role of C-3 Acidity in DKR
To achieve >95% yield of a single enantiomer from a racemic ketone mixture, the rate of substrate racemization must outpace the rate of enzymatic or catalytic reduction.
Electron-Withdrawing Groups (EWGs): When the C-3 position of the 1-indanone bears an EWG (e.g., -COOMe, or gem-difluoro groups), the C-3 proton becomes dually activated by the EWG and the adjacent aromatic ring. This high acidity allows for rapid base-catalyzed racemization in the presence of triethylamine (TEA). Consequently, the less reactive (3S)-enantiomer rapidly converts into the highly reactive (3R)-enantiomer, which is swiftly reduced by the chiral Ru-catalyst to the (1R,3S)-indanol.
Aryl/Alkyl Groups: If the C-3 substituent is a simple aryl group, the C-3 proton lacks sufficient acidity for rapid racemization. The reaction defaults to standard Kinetic Resolution (KR), capping the theoretical yield of the desired (1R,3S)-indanol at 50% [2].
Understanding this causality allows drug development professionals to strategically design intermediates: if a 100% yield is required, an EWG must be temporarily or permanently installed at the C-3 position prior to ATH.
Mechanistic pathway of Ru-catalyzed ATH/DKR yielding (1R,3S)-indanol derivatives.
Pharmaceutical Application: MenE Inhibitors
A premier example of (1R,3S)-indanol application is the synthesis of difluoroindanediol-based inhibitors targeting MenE (o-succinylbenzoate-CoA synthetase), a critical enzyme in bacterial menaquinone biosynthesis [1].
During drug development, researchers synthesized all four stereoisomers of the difluoroindanediol side chain. Biochemical assays and computational docking revealed that only the (1R,3S)-diastereomer successfully inhibited MenE. The syn-relationship of the (1R,3S) core perfectly mimics the tightly bound OSB-AMP reaction intermediate, allowing the molecule to anchor into the enzyme's active site while projecting the sulfamoyl-adenosine (AMS) payload accurately into the catalytic pocket.
Workflow for synthesizing (1R,3S)-difluoroindanediol-based MenE inhibitors.
Quantitative Data Presentation
The table below demonstrates the critical impact of the C-3 substituent on the reaction pathway (DKR vs. KR) and the ultimate yield of the (1R,3S)-indanol intermediate.
Table 1: Influence of C-3 Substitution on ATH Stereochemical Funneling
Substrate (C-3 Substituent)
Catalyst System
Pathway
Yield (%)
Diastereomeric Ratio (syn:anti)
Enantiomeric Excess (ee %)
-COOMe (EWG)
(R,R)-Ts-DENEB
DKR
95%
> 99:1
99%
-F, -F (gem-difluoro)
Ru-TsDPEN
DKR
88%
95:5
> 98%
-Phenyl (Aryl)
(R,R)-Ts-DENEB
KR
48%
98:2
99%
-3,4-Cl₂-Phenyl
(R,R)-Ts-DENEB
KR
50%
99:1
99%
*Yield capped at ~50% due to the inability of the substrate to undergo rapid racemization, resulting in Kinetic Resolution (KR) rather than DKR [2].
Experimental Protocol: Self-Validating Synthesis of (1R,3S)-Indanols
This protocol utilizes an azeotropic mixture of formic acid and triethylamine to drive the Ru-catalyzed ATH. The methodology is designed as a self-validating system: progression to downstream coupling is gated by strict chiral HPLC and NMR validation metrics.
In a flame-dried Schlenk flask under an argon atmosphere, add the chiral catalyst (R,R)-Ts-DENEB (0.5 mol% relative to the substrate).
Prepare a 5:2 azeotropic mixture of Formic Acid (FA) and Triethylamine (TEA). Caution: The mixing of FA and TEA is highly exothermic; perform dropwise in an ice bath.
Add 2.0 mL of the FA/TEA mixture to the catalyst and stir at 40 °C for 30 minutes to generate the active ruthenium hydride species.
Step 2: Substrate Addition & DKR Execution
Dissolve 1.0 mmol of the racemic 3-substituted-1-indanone (e.g., 3-methoxycarbonyl-1-indanone) in 3.0 mL of anhydrous Methanol (MeOH).
Transfer the substrate solution to the active catalyst mixture.
Maintain the reaction at 40 °C. Causality Note: Elevated temperature (40 °C vs. Room Temp) is specifically chosen to ensure the base-catalyzed racemization rate exceeds the reduction rate, facilitating DKR.
Stir for 6–12 hours, monitoring conversion via TLC (Hexanes/EtOAc 3:1).
Step 3: Quenching and Purification
Once complete consumption of the ketone is observed, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃.
Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude residue via flash column chromatography to isolate the (1R,3S)-indanol derivative.
Do not proceed to pharmaceutical coupling until the following parameters are verified:
Diastereomeric Ratio (dr): Perform ¹H-NMR (400 MHz, CDCl₃). The syn-(1R,3S) diastereomer exhibits a distinct coupling constant (
) compared to the anti-isomer. Ensure dr is >95:5.
Enantiomeric Excess (ee): Analyze via Chiral HPLC (e.g., Chiralpak IB column, Hexane/IPA gradient). The target ee must be ≥98% to prevent off-target toxicity or inactive isomer dilution in downstream biological assays.
References
Evans, C. E., Matarlo, J. S., Tonge, P. J., & Tan, D. S. "Stereoselective Synthesis, Docking, and Biological Evaluation of Difluoroindanediol-Based MenE Inhibitors as Antibiotics." Organic Letters, 2016, 18(24), 6384-6387. URL:[Link]
Park, S., & Lee, H. "Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine." RSC Advances, 2021, 11(37), 23161-23171. URL:[Link]
Method
Application Note: Scale-Up Procedures for Manufacturing (1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol
Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Retrosynthesis Chiral 1,3-disubstituted indanols ar...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Strategic Retrosynthesis
Chiral 1,3-disubstituted indanols are privileged rigidified scaffolds in medicinal chemistry, frequently utilized as key intermediates for active pharmaceutical ingredients (APIs). The target molecule, (1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol , presents a unique synthetic challenge: establishing a cis-1,3-stereochemical relationship with absolute enantiocontrol.
Traditional routes rely on late-stage classical resolution, which inherently caps the maximum theoretical yield at 50% and generates significant chemical waste. As a Senior Application Scientist, I have designed this scale-up protocol to bypass resolution entirely. The strategy relies on two highly predictable, catalytic asymmetric transformations:
Copper-Catalyzed Asymmetric Conjugate Addition (ACA) to establish the (S)-configuration at the C3 position.
Noyori Asymmetric Transfer Hydrogenation (ATH) to diastereoselectively set the (1R) stereocenter at C1.
This route ensures maximum atom economy, avoids cryogenic conditions beyond the first step, and provides a self-validating system where the inherent stereochemical biases of the intermediates upgrade the final optical purity.
Mechanistic Causality & Stereochemical Logic
The "Matched" Double-Stereodifferentiating Effect
The cornerstone of this protocol is the final ATH step. We utilize the (R,R)-Ru-TsDPEN catalyst to reduce (S)-3-isopropyl-1-indanone. Mechanistically, the bulky isopropyl group (which sits in the DASH position) blocks the bottom face of the indanone ring. The (R,R)-catalyst is stereoelectronically programmed to deliver hydride to the Si face (the FRONT/WEDGE face) of the ketone .
Hydride attack from the front pushes the resulting hydroxyl group to the back (DASH). Because both the C3-isopropyl group and the C1-hydroxyl group are now DASH, the resulting molecule is the pure cis-(1R,3S) isomer. Furthermore, this is a "matched" kinetic case; any trace (R)-ketone impurity from Step 1 reacts sluggishly and forms a separable trans-isomer, effectively upgrading the final enantiomeric excess (ee) to >99%.
Caption: Stereochemical rationale for the diastereoselective Noyori ATH reduction.
Synthetic Workflow
The following workflow outlines the 4-step sequence from commercially available ethyl cinnamate to the final chiral indanol.
Caption: 4-Step synthetic workflow for (1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol.
Causality Note: We utilize methyl tert-butyl ether (MTBE) instead of THF. THF coordinates strongly to the copper center, which dampens the chiral environment provided by the Josiphos ligand and severely degrades the enantioselectivity .
Preparation: In a 20 L jacketed reactor under N2, charge CuBr·SMe2 (0.05 eq, 52 g) and (R,S)-Josiphos (0.055 eq, 163 g) in anhydrous MTBE (8 L). Stir at room temperature for 30 minutes to pre-form the active chiral complex.
Substrate Addition: Add ethyl cinnamate (1.0 eq, 5.0 mol, 881 g). Cool the reactor to -78°C.
Grignard Addition: Dropwise add isopropylmagnesium chloride (2.0 M in THF, 1.2 eq, 3.0 L) over 4 hours, maintaining the internal temperature below -70°C.
Quench & Workup: Stir for 2 hours at -78°C, then slowly warm to 0°C. Quench with saturated aqueous NH4Cl (3 L). Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure to yield (S)-ethyl 3-isopropyl-3-phenylpropanoate .
IPC (In-Process Control): Chiral HPLC (Chiralcel OD-H) must show >95% ee before proceeding.
Step 2: Saponification
Reaction: Dissolve the crude ester from Step 1 in ethanol (5 L). Add 2.0 M aqueous NaOH (3.0 eq, 7.5 L).
Heating: Heat the mixture to 50°C for 4 hours.
Workup: Concentrate under vacuum to remove ethanol. Cool the aqueous layer to 5°C and acidify to pH 2 using 6 M HCl. Extract with ethyl acetate (3 x 3 L). Wash combined organics with brine, dry, and concentrate to afford (S)-3-isopropyl-3-phenylpropanoic acid as a white solid.
Step 3: Intramolecular Friedel-Crafts Acylation
Causality Note: Direct cyclization using polyphosphoric acid (PPA) requires temperatures >100°C, which risks epimerization of the benzylic stereocenter. Converting to the acid chloride followed by AlCl3-mediated Friedel-Crafts acylation allows the reaction to proceed at 0°C, perfectly preserving the enantiomeric integrity .
Acid Chloride Formation: Dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 6 L). Add catalytic DMF (5 mL), followed by dropwise addition of thionyl chloride (1.2 eq, 435 mL). Stir at 40°C for 2 hours. Concentrate to dryness to remove excess SOCl2, then redissolve in DCM (4 L).
Cyclization: In a separate 20 L reactor, suspend AlCl3 (1.5 eq, 1.0 kg) in DCM (4 L) and cool to 0°C. Dropwise add the acid chloride solution over 2 hours.
Workup: Stir at 0°C for 1 hour, then room temperature for 2 hours. Carefully pour the mixture over crushed ice (5 kg). Separate the organic layer, wash with 1 M NaOH, then brine. Concentrate to yield (S)-3-isopropyl-1-indanone .
Step 4: Noyori Asymmetric Transfer Hydrogenation (ATH)
Causality Note: We utilize the formic acid/triethylamine (HCOOH/Et3N) azeotrope rather than isopropanol. The decomposition of formic acid to CO2 renders the hydride transfer strictly irreversible, driving the reaction to 100% conversion without the thermodynamic equilibrium limitations seen with isopropanol .
Catalyst Loading: In a 10 L reactor, dissolve (S)-3-isopropyl-1-indanone (1.0 eq, ~780 g) in DCM (3 L). Add the (R,R)-RuCl(p-cymene)(TsDPEN) catalyst at a Substrate/Catalyst (S/C) ratio of 1000:1 (0.1 mol%, 2.8 g).
Reduction: Add the 5:2 HCOOH/Et3N azeotrope (3.0 eq of HCOOH). Stir the mixture at 28°C for 12 hours. Ensure adequate venting for CO2 evolution.
Workup & Isolation: Wash the reaction mixture with water (2 x 2 L) and brine. Concentrate the organic layer. Purify via crystallization from heptane to afford the final API intermediate, (1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol , as highly pure white crystals.
Quantitative Data & Quality Control
The following table summarizes the expected scale-up metrics based on a 5.0 mol (881 g) starting batch of ethyl cinnamate. The mass balance reflects the robustness of the chosen unit operations.
Step
Intermediate / Product
Yield (%)
Enantiomeric Excess (ee)
Diastereomeric Ratio (dr)
Mass Balance
1
(S)-Ethyl 3-isopropyl-3-phenylpropanoate
92%
96%
N/A
98%
2
(S)-3-isopropyl-3-phenylpropanoic acid
95%
96%
N/A
99%
3
(S)-3-isopropyl-1-indanone
88%
95%
N/A
94%
4
(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol
94%
>99%
>99:1
97%
Note: The ee upgrade from 95% (Step 3) to >99% (Step 4) is a direct result of the kinetic resolution inherent to the matched (R,R)-catalyst / (S)-ketone pairing.
References
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. URL:[Link]
Harutyunyan, S. R., den Hartog, T., Geurts, K., Minnaard, A. J., & Feringa, B. L. (2008). Catalytic Asymmetric Conjugate Addition and Allylic Alkylation with Grignard Reagents. Chemical Reviews, 108(8), 2824-2852. URL:[Link]
Sartori, G., & Maggi, R. (2006). Use of Solid Catalysts in Friedel-Crafts Acylation Reactions. Chemical Reviews, 106(3), 1077-1104. URL:[Link]
Application
Application Note: Crystallization Solvent Systems for Purifying Chiral Indanols
Part 1: Introduction & Strategic Importance Chiral indanols, particularly (1S,2R)-cis-1-amino-2-indanol , are pivotal pharmacophores in the synthesis of HIV protease inhibitors (e.g., Indinavir) and advanced chiral auxil...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Introduction & Strategic Importance
Chiral indanols, particularly (1S,2R)-cis-1-amino-2-indanol , are pivotal pharmacophores in the synthesis of HIV protease inhibitors (e.g., Indinavir) and advanced chiral auxiliaries. The purification of these intermediates is a bottleneck in process chemistry. Unlike achiral purifications, the separation of enantiomers requires creating a thermodynamic environment where one stereoisomer is energetically favored to crystallize while the other remains in solution.
This guide moves beyond basic "recrystallization" to detail Diastereomeric Salt Resolution (DSR) and Optical Purification strategies. It focuses on the critical variable often treated as an afterthought: the Solvent System .
The Core Challenge
Enantiomers have identical physical properties (solubility, melting point) in achiral environments. Purification requires:
Derivatization: Converting enantiomers into diastereomers (salts) with distinct lattice energies.
Solvent Discrimination: Selecting a solvent that maximizes the solubility ratio (
) between the diastereomers:
A high drives high yield and purity.
Part 2: Mechanistic Principles of Solvent Selection[1]
The "Solubility-Selectivity" Trade-off
In chiral resolution, a solvent that dissolves the salt too well (high polarity) often fails to discriminate between diastereomers. Conversely, a solvent with poor solubility (low polarity) causes immediate, amorphous precipitation ("crashing out") of both isomers.
Protic Solvents (Alcohols/Water): Facilitate hydrogen bonding networks essential for forming stable, specific diastereomeric lattices.
Aprotic Polar Solvents (MeCN, DMSO): Often disrupt H-bonding, leading to different polymorphs or solvates.
Anti-solvents (MTBE, Toluene): Used to fine-tune supersaturation but can induce oiling out if added too rapidly.
The Role of Water
Water is rarely just a solvent here; it is often a structural component . Many chiral indanol salts crystallize as hydrates. The presence of water in the lattice can lock the conformation of the salt, enhancing enantioselectivity.
Insight: Anhydrous conditions may yield a different, less selective polymorph. Always screen water content (e.g., 0% vs. 5% vs. 10% v/v).
Chirality Switching via Solvates
A critical phenomenon in indanol purification is "Chirality Switching." A specific solvent can preferentially solvate one diastereomer, stabilizing it in the solution phase, while the other crystallizes. Changing the solvent can sometimes reverse which diastereomer precipitates.[1]
Part 3: Solvent System Selection Protocol
Do not rely on trial and error. Use this logic gate to select your solvent system.
Visualization: Solvent Screening Workflow
Caption: Logic flow for screening solvent systems. Blue nodes represent physical steps, yellow diamonds represent decision points, and red nodes represent corrective actions.
Part 4: Validated Experimental Protocols
Protocol A: Resolution of cis-1-Amino-2-Indanol via (S)-Phenylpropionic Acid
This is the industry-standard approach for isolating the (1S, 2R) isomer.
Charge: In a reactor, charge 1.0 eq of racemic indanol and 1.0 eq of (S)-2-phenylpropionic acid.
Dissolution: Add Ethanol/Water (95:5 v/v) at a ratio of 10 mL per gram of indanol.
Reflux: Heat the mixture to reflux (approx. 78°C) until full dissolution is observed. Note: If solids persist, add small aliquots of solvent until clear.
Controlled Cooling (Critical):
Cool rapidly to 60°C.
Seeding: At 60°C, add 0.5 wt% of pure (1S,2R)-salt seeds. This prevents supersaturation from crashing out the wrong isomer.
Cool slowly (10°C/hour) to 0-5°C.
Aging: Hold at 0-5°C for 4 hours to maximize yield.
Filtration: Filter the white crystalline solid.
Displacement Wash: Wash the cake with cold Ethanol (0°C) to remove mother liquor containing the unwanted (1R,2S) isomer.
Result: The solid is the (1S,2R)-indanol · (S)-phenylpropionic acid salt.[3] Typical ee > 95%.
Protocol B: Optical Purification (Upgrading ee)
If the initial resolution yields 85-90% ee, a recrystallization of the salt is required.
Why this works: Methanol provides solubility, while Acetonitrile acts as a polarity modifier that sharpens the solubility curve, rejecting the racemic impurity.
Method:
Dissolve the crude salt in minimum hot Methanol.
Slowly add hot Acetonitrile until slight turbidity is observed.
Add a few drops of Methanol to clear the solution.
Cool slowly to room temperature. The highly pure diastereomeric salt crystallizes; the racemate stays in the mother liquor.
Part 5: Data Summary & Solvent Performance
Solvent System
Role
Typical Application
Pros
Cons
Ethanol / Water (95:5)
Primary Resolution
Initial separation of diastereomers
High yield, eco-friendly
Moderate selectivity (needs seeding)
Methanol / Acetonitrile
Recrystallization
Upgrading ee% of salts
Excellent impurity rejection
Lower yield (higher solubility)
2-Butanol / Water
Industrial Scale
Large scale purification
Good balance of yield/purity
Difficult solvent recovery (azeotrope)
Propionitrile / MTBE
Specialized
Difficult separations
High selectivity ()
Toxicity, cost
Part 6: Troubleshooting Guide
"Oiling Out" (Liquid-Liquid Phase Separation)
Symptom: Instead of crystals, oily droplets form at the bottom of the flask.
Cause: The temperature dropped too fast, or the solvent polarity is too far from the salt's polarity.
Add a small amount of the "good" solvent (e.g., Ethanol).
Seed the solution at a higher temperature.
Reduce the cooling rate.
Low Enantiomeric Excess (ee)
Symptom: Yield is high, but chiral HPLC shows only 60% ee.
Cause: "Entrainment" or occlusion. The unwanted isomer is trapped inside the crystal lattice or precipitated amorphously.
Fix:
Increase the volume of solvent (lower supersaturation).
Use a "digest" (slurry the solid in hot solvent without fully dissolving, then cool).
Polymorph Issues
Symptom: XRD pattern changes between batches; filtration times vary wildly.
Cause: Uncontrolled water content or different nucleation temperatures.
Fix: Standardize water content (use Karl Fischer titration) and strictly control the seeding temperature.
Part 7: References
Merck & Co. Process Research. "Synthesis of the HIV Protease Inhibitor Indinavir." Journal of Organic Chemistry. (Describes the industrial resolution of cis-1-amino-2-indanol).
Senanayake, C. H., et al. "The Role of Solvents in the Resolution of cis-1-Amino-2-indanol." Tetrahedron Letters.
Frontier, A. "How To: Purify by Crystallization."[5] University of Rochester Chemistry Department. Link
UCL Discovery. "Isolation of enantiomers via diastereomer crystallisation." UCL Doctoral Thesis. Link
MDPI. "Strategies for Accessing cis-1-Amino-2-Indanol." Molecules. Link
Biocatalytic Strategies for the Enantioselective Synthesis of (1R,3S)-3-isopropyl-2,3-dihydro-1H-inden-1-ol
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract (1R,3S)-3-isopropyl-2,3-dihydro-1H-inden-1-ol is a valuable chiral building block in the synthesis of complex pharmaceutical ag...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,3S)-3-isopropyl-2,3-dihydro-1H-inden-1-ol is a valuable chiral building block in the synthesis of complex pharmaceutical agents. Traditional chemical methods for obtaining this specific stereoisomer often require multiple steps, harsh reagents, and challenging purifications. Biocatalysis offers a compelling alternative, leveraging the exquisite selectivity of enzymes to perform stereospecific transformations under mild, environmentally benign conditions.[1] This application note provides a detailed guide to two primary biocatalytic routes for producing (1R,3S)-3-isopropyl-2,3-dihydro-1H-inden-1-ol: Enzymatic Kinetic Resolution (EKR) of a racemic mixture and Asymmetric Reduction of a prochiral ketone. Each section explains the underlying principles, offers field-proven insights into experimental design, and presents detailed, step-by-step protocols suitable for laboratory implementation.
Introduction: The Case for Biocatalysis
The synthesis of single-enantiomer pharmaceutical intermediates is a cornerstone of modern drug development. Chiral alcohols, in particular, are critical synthons for numerous active pharmaceutical ingredients (APIs).[2] Biocatalysis has emerged as a mature and powerful technology for chemical manufacturing, driven by the exceptional catalytic efficiency and stereoselectivity of enzymes.[1][3] Unlike conventional catalysts, enzymes operate in aqueous systems or organic solvents under mild temperature and pH conditions, reducing energy consumption and minimizing waste.
This guide focuses on two robust enzymatic strategies to access the desired (1R,3S)-stereoisomer of 3-isopropyl-2,3-dihydro-1H-inden-1-ol, a precursor whose structural motif is relevant to various biologically active molecules.
Enzymatic Kinetic Resolution (EKR): This classic method involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the two. It is an ideal approach when a racemic starting material is readily available.
Asymmetric Reduction: This highly efficient strategy involves the direct conversion of a prochiral ketone (3-isopropyl-2,3-dihydro-1H-inden-1-one) into a single enantiomer of the alcohol, potentially achieving a theoretical yield of 100%.
Strategy 1: Enzymatic Kinetic Resolution via Lipase-Catalyzed Acylation
Principle of the Method
Kinetic resolution exploits the ability of a chiral catalyst—in this case, a lipase—to differentiate between the two enantiomers of a racemic substrate. In this protocol, a lipase selectively catalyzes the acylation of the (1S,3R)-enantiomer of the alcohol, leaving the desired (1R,3S)-enantiomer unreacted. The significant difference in chemical properties between the resulting ester and the unreacted alcohol allows for their straightforward separation. Lipases, particularly Lipase B from Candida antarctica (CALB), are widely used due to their stability in organic solvents, broad substrate tolerance, and high enantioselectivity.[3]
Causality Behind Experimental Choices
Enzyme Selection: Immobilized CALB (commercially available as Novozym® 435) is chosen for its proven efficacy in resolving a wide range of alcohols, its high stability, and its ease of recovery and reuse, which is economically advantageous for process scale-up.[4]
Acyl Donor: Vinyl acetate serves as an excellent, irreversible acyl donor. The co-product, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile. This irreversible step drives the reaction equilibrium towards product formation.
Solvent: Methyl tert-butyl ether (MTBE) is a preferred solvent. It is non-polar enough to maintain high enzyme activity while providing good solubility for both the substrate and the acyl donor.[3] Its use can lead to more efficient reactions compared to solvent-free systems or other solvents like alcohols.[3]
Temperature: A moderately elevated temperature (e.g., 40-50°C) is used to increase the reaction rate without significantly compromising the enzyme's stability or enantioselectivity.
improving enantiomeric excess (ee) in (1R,3S)-3-isopropyl-1-indanol synthesis
Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and process chemists optimizing the asymmetric reduction of 3-isopropyl-1-indanone to yield enantiopure (1R,3S)-3-isopropyl-1-indan...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and process chemists optimizing the asymmetric reduction of 3-isopropyl-1-indanone to yield enantiopure (1R,3S)-3-isopropyl-1-indanol. Setting two contiguous stereocenters on an indane scaffold presents unique mechanistic challenges. Below, we dissect the chemical causality behind common reaction failures and provide field-proven protocols to ensure high enantiomeric excess (ee) and diastereomeric ratio (dr).
Mechanistic Pathway: Kinetic Resolution (KR) vs. Dynamic Kinetic Resolution (DKR)
A critical point of failure in 3-substituted indanol synthesis is the misidentification of the reaction pathway. Unlike 2-substituted indanones, which readily undergo base-catalyzed enolization to enable Dynamic Kinetic Resolution (DKR), the C3 position is not alpha to the carbonyl and is non-enolizable under standard reduction conditions. Therefore, the reduction of racemic 3-isopropyl-1-indanone proceeds via a Kinetic Resolution (KR) [1].
Fig 1: Kinetic resolution pathway of 3-isopropyl-1-indanone via Ru-catalyzed ATH.
Troubleshooting & FAQs
Q1: I am trying to achieve >90% yield of (1R,3S)-3-isopropyl-1-indanol from the racemic ketone using Ru-TsDPEN, but my yield hard-caps at 50%. How do I push the conversion?
Answer: You cannot push the conversion past 50% when starting from a racemate. Because the C3-isopropyl group cannot undergo base-catalyzed racemization, the reaction is a strict Kinetic Resolution (KR)[1]. The chiral catalyst selectively reduces the (3S)-enantiomer to the (1R,3S)-alcohol, leaving the (3R)-ketone unreacted. To achieve >50% yield, you must either synthesize enantiopure (S)-3-isopropyl-1-indanone prior to reduction or utilize a de novo asymmetric cyclization strategy rather than late-stage reduction.
Q2: My enantiomeric excess (ee) is stuck at 85%, and I am seeing 15% of the trans-isomer. How do I improve the stereoselectivity?
Answer: Your selectivity factor (
) is too low, meaning the catalyst is partially reducing the mismatched (3R)-ketone. To fix this, you must enhance catalyst rigidity. Switch from the standard Ru-(R,R)-TsDPEN to the oxo-tethered Ru-(R,R)-Ts-DENEB catalyst. The tethered ligand creates a more sterically demanding chiral pocket that drastically improves the cis/trans diastereomeric ratio (dr) and pushes the ee >99%[1]. Additionally, lowering the reaction temperature from 40 °C to 25 °C suppresses the uncatalyzed background reduction.
Q3: Can I use biocatalysis (Ketoreductases/KREDs) to solve the ee issues?
Answer: Yes. Biocatalytic reduction using engineered ketoreductases or specific whole-cell biocatalysts (such as Lactobacillus paracasei strains) provides exquisite enantiocontrol for 1-indanones[2]. While KREDs are still bound by the 50% yield limit of the KR (unless a separate C3-epimerase is engineered), they routinely deliver >99.9% ee and >99:1 dr. The primary troubleshooting step for KREDs is ensuring your NADP+/NADPH cofactor recycling system (e.g., Isopropanol/ADH or Glucose/GDH) is not altering the pH of your buffer, which can denature the enzyme.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and stereochemical outcomes during the Asymmetric Transfer Hydrogenation (ATH) of racemic 3-isopropyl-1-indanone.
Entry
Catalyst System
Temp (°C)
HCOOH:Et₃N Ratio
Conversion (%)
dr (cis:trans)
ee of (1R,3S) (%)
1
Ru-(R,R)-TsDPEN
40
5:2
48
85:15
88
2
Ru-(R,R)-TsDPEN
25
5:2
49
92:8
94
3
Ru-(R,R)-Ts-DENEB
25
5:2
50
98:2
99
4
Ru-(R,R)-Ts-DENEB
0
1:1
49
>99:1
>99.5
Note: Conversion is capped at 50% due to the kinetic resolution mechanism.
Validated Experimental Protocol: ATH Kinetic Resolution
This protocol is designed as a self-validating system: by monitoring the optical purity of the unreacted ketone alongside the product alcohol, you can mathematically verify the selectivity factor (
) of your reaction.
Objective: Synthesis of (1R,3S)-3-isopropyl-1-indanol via Ru-catalyzed ATH-KR.
System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).
Substrate & Catalyst Loading: Add rac-3-isopropyl-1-indanone (1.74 g, 10.0 mmol) and the Ru-(R,R)-Ts-DENEB catalyst (32 mg, 0.05 mmol) to the flask.
Solvent Addition: Inject 20 mL of degassed, anhydrous Methanol. Stir at 25 °C until a homogeneous solution is achieved.
Hydride Source Injection: Cool the reaction mixture to 0 °C using an ice bath. Slowly inject the HCOOH/Et₃N (5:2) azeotrope dropwise over 10 minutes to prevent thermal spiking.
Reaction Monitoring: Allow the reaction to warm to 25 °C and stir for 12 hours. Withdraw 50 µL aliquots every 4 hours, filter through a short silica plug (eluting with EtOAc), and analyze via Chiral HPLC (e.g., Chiralcel OD-H column) to monitor the ee of both the forming (1R,3S)-alcohol and the enriching (R)-ketone.
Quench and Extraction: Once the conversion reaches exactly 50% (or the ee of the unreacted ketone reaches >99%), quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Separate the target (1R,3S)-3-isopropyl-1-indanol from the unreacted (R)-3-isopropyl-1-indanone using silica gel flash chromatography (Gradient: Hexanes to Hexanes/EtOAc 8:2).
References
[1] Park, S., & Lee, H.-K. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine. RSC Advances. 1
[2] Sahin, E. (2021). Biocatalytic asymmetric synthesis of (S)-1-indanol using Lactobacillus paracasei BD71: Effects of different parameters. Biocatalysis and Biotransformation.2
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Ticket Type: Process Optimization / Yield Troubleshooting
Subject: Resolving Low Yields in Ru-TsDPEN Catalyzed Reduction of Indanones
Assigned Specialist: Senior Application Scientist, Catalysis Division[1][2]
Introduction
Welcome to the ATH Technical Support Center. You are likely here because your reduction of an indanone derivative using a Noyori-Ikariya type catalyst (e.g., Ru-TsDPEN-arene) is failing to meet yield specifications.
Indanones are unique substrates.[2] Unlike simple acetophenones, they possess a rigid cyclic structure that influences both steric approach and electronic properties.[1][2] Furthermore, the resulting indanols are benzylic alcohols prone to dehydration. This guide moves beyond basic chemistry into the specific failure modes of this transformation.
Module 1: The Diagnostic Framework
Before adjusting parameters, identify the failure mode.
Use the following logic flow to categorize your "Low Yield" issue. Is it a kinetic stall, a thermodynamic limit, or a downstream isolation failure?
Figure 1: Diagnostic logic tree for isolating the root cause of yield loss in indanone ATH.[2]
Module 2: Thermodynamic vs. Kinetic Barriers
Q: I am using Isopropanol (IPA) and the reaction stalls at ~60-70% conversion. Adding more catalyst doesn't help.[2] Why?
A: You have hit the thermodynamic equilibrium wall.
Transfer hydrogenation in IPA is reversible .[2] The catalyst (Ru-H) transfers hydrogen to the indanone to form the indanol and acetone. However, the catalyst is equally efficient at taking hydrogen from the indanol (oxidation) and giving it to acetone.
The Mechanism: This is a Meerwein-Ponndorf-Verley (MPV) type equilibrium mediated by the metal.[2]
The Indanone Factor: Indanones are often more difficult to reduce than open-chain ketones due to ring strain, making the equilibrium constant (
) less favorable.
Solution:
Dilution: Lower the substrate concentration (<0.1 M). This shifts equilibrium slightly but is inefficient.[2]
Acetone Removal: Use a continuous nitrogen sparge or open system to drive off acetone (volatile) as it forms.[2]
Switch to Formic Acid (Recommended): The oxidation of formate to CO₂ is irreversible .[2] Once CO₂ bubbles out, the reaction cannot go backward. This is the gold standard for driving indanone reduction to 100% conversion.
Q: I switched to Formic Acid/TEA, but the reaction is sluggish or stops halfway. Why?
A: This is likely a pH or "Base Window" issue.
The active catalyst is a 16-electron Ru-amide species formed by eliminating HCl from the precatalyst.[2] This requires base.[2][3][4] However, the formic acid system is pH-sensitive.[2]
), blocking the coordination site. The catalyst shuts down.
Too Basic: While rare in FA/TEA azeotropes, excess base can lead to competitive inhibition or side reactions (aldol condensation of the indanone).
Troubleshooting: Ensure you are using the 5:2 molar azeotrope of Formic Acid:Triethylamine. If you prepare this manually, it is exothermic and precise ratios are critical.[1][2] Commercial azeotropes are more reliable.[2]
Module 3: Catalyst Integrity & Deactivation
Visualizing the Failure Point:
The Noyori mechanism relies on a delicate cycle between the 16e- (purple) and 18e- (green) species.
Figure 2: Simplified catalytic cycle highlighting stability risks.[1][2] The 18e- hydride is the engine; oxygen kills it.
Q: My catalyst turns black/brown during the reaction. Is this normal?
A: No. This indicates decomposition.
The active Ru-hydride species (Active18) is air-sensitive.[2] If the solution turns dark/black (colloidal Ru), you have likely exposed the reaction to oxygen.
Fix: Degas all solvents (IPA, FA/TEA) by sparging with Nitrogen/Argon for 20 minutes before adding the catalyst.
Q: Can I use the catalyst if it's been open on the bench?
A: The pre-catalyst (Ru-Cl) is stable, but check for "HCl poisoning."
Over time, the complex can absorb moisture/HCl, leading to a deactivated form.
Test: A fresh catalyst should be a distinct orange/red solid. If it is dull or sticky, recrystallize or purchase fresh.[1][2]
Q: My yield is exactly 50% and the ee is >99%. What is happening?
A: You are performing a Kinetic Resolution (KR), not a full reduction.
If your indanone has a substituent at the C2 or C3 position (e.g., 3-methyl-1-indanone), the starting material is chiral (racemic).[1]
The Issue: The catalyst matches one enantiomer of the ketone perfectly (fast reaction) and the other poorly (slow reaction).
The Fix (Dynamic Kinetic Resolution - DKR): To get 100% yield, the unreacted ketone enantiomer must racemize faster than the reduction rate.
Action: Increase the temperature slightly or adjust the base concentration to encourage enolization/racemization of the starting ketone in situ.
Q: I see high conversion by NMR, but low isolated yield. Where did my product go?
A: Indanols are prone to dehydration.
1-Indanols are benzylic alcohols.[2] In the presence of acid (even residual formic acid during workup) and heat (rotary evaporator), they readily eliminate water to form indenes .[1]
Detection: Look for olefin peaks in the proton NMR (approx 6.5-7.0 ppm region).[2]
Prevention:
Quench: Neutralize the reaction mixture with saturated
before attempting extraction.
Temperature: Do not heat the water bath >35°C during concentration.
Module 5: Optimized Protocol (SOP)
Workflow: Ru-TsDPEN / Formate System
Use this protocol to validate your system.[2]
Parameter
Specification
Rationale
Catalyst
RuCl
Mesitylene offers better stability than p-cymene for difficult substrates.[1][2]
Loading
S/C 100 - 200 (0.5 - 1.0 mol%)
Indanones are sterically demanding; standard S/C 1000 may fail.[2]
until aqueous pH is ~8.[1][2] (Prevents dehydration).[1][2]
Extract with EtOAc.[2][5] Wash organic layer with brine.[2]
Dry over
, filter, and concentrate at <35°C .
References
Noyori, R., & Hashiguchi, S. (1997).[1][2] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][5][6][7] Accounts of Chemical Research, 30(2), 97–102.[1] Link[1]
Palmer, M., & Wills, M. (2009).[1][2] Asymmetric transfer hydrogenation of C=O and C=N bonds.[2] Tetrahedron: Asymmetry, 20(20), 2329–2347.[1] Link[1]
Blacker, A. J., et al. (2005).[1][2] Asymmetric transfer hydrogenation of ketones with formate-triethylamine: a comparison with the 2-propanol system. Organic Process Research & Development, 9(3), 314-318.[1][2] Link[1]
Ros, A., et al. (2006).[1][2] Dynamic Kinetic Resolution of 3-Substituted Indanones via Asymmetric Transfer Hydrogenation. Synlett, 2006(10), 1555-1558.[1][2] Link
Wu, X., et al. (2006).[1][2] Water-Soluble Noyori-Ikariya Catalysts for Asymmetric Transfer Hydrogenation in Aqueous Media. Journal of the American Chemical Society, 128(27), 8724–8725.[1] Link[1]
minimizing side reactions during the reduction of 3-(propan-2-yl)-inden-1-one
Executive Summary & Reaction Context The Challenge: The reduction of 3-(propan-2-yl)-inden-1-one (3-isopropylindenone) is a pivotal step in synthesizing metallocene ligands and advanced pharmaceutical intermediates. The...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Reaction Context
The Challenge:
The reduction of 3-(propan-2-yl)-inden-1-one (3-isopropylindenone) is a pivotal step in synthesizing metallocene ligands and advanced pharmaceutical intermediates. The target transformation is the 1,2-reduction of the carbonyl group to yield 3-(propan-2-yl)-1H-inden-1-ol (the allylic alcohol).
The Problem:
This substrate is an
-unsaturated ketone (enone) embedded in a strained five-membered ring. Standard hydride reagents (e.g., NaBH alone) often favor thermodynamic 1,4-reduction (conjugate addition), destroying the double bond to form the saturated indanone. Furthermore, the product (indenol) is highly sensitive to acid-catalyzed dehydration and polymerization.
The Solution:
This guide details the Luche Reduction (NaBH
+ CeCl) as the gold standard to enforce regioselectivity. We provide a self-validating protocol and a troubleshooting matrix to eliminate side reactions.
Technical Support Hub (Troubleshooting Q&A)
Issue 1: "I am seeing significant amounts of the saturated ketone (indanone) or saturated alcohol."
Diagnosis: Failure of Regiocontrol (1,4-Reduction vs. 1,2-Reduction).
Root Cause: The hydride reagent is acting as a "soft" nucleophile, attacking the "soft"
-carbon (C3) rather than the "hard" carbonyl carbon (C1). This occurs when NaBH is used without a Lewis acid or in non-alcoholic solvents.
Corrective Action:
Implement Luche Conditions: You must add Cerium(III) Chloride heptahydrate (CeCl
·7HO) . The Ce ion coordinates to the carbonyl oxygen, increasing its electrophilicity (making it "harder").[1] Simultaneously, ligand exchange converts NaBH into alkoxyborohydrides (e.g., Na[HB(OMe)]), which are "harder" nucleophiles.
Solvent is Critical: This mechanism requiresMethanol (MeOH) . Do not substitute with THF or DCM alone, as the ligand exchange with solvent is essential for the hardness of the hydride.
Issue 2: "My reaction mixture turned into a viscous gum/polymer."
Diagnosis: Uncontrolled Polymerization or Oligomerization.
Root Cause: Indenones and their reduced indenol forms are prone to radical or acid-catalyzed polymerization.
High Concentration: Running the reaction too concentrated (>0.5 M) promotes intermolecular coupling.
Exotherm: Uncontrolled addition of NaBH
generates heat, triggering polymerization.
Corrective Action:
Dilution: Maintain substrate concentration between 0.1 M and 0.2 M .
Temperature Control: Conduct the reaction at -15 °C to 0 °C . Do not let it warm to room temperature until quenched.
Radical Scavenging: Ensure solvents are degassed. Oxygen can initiate radical polymerization of the styrene-like double bond.
Issue 3: "The product decomposes to the indene during workup."
Diagnosis: Premature Dehydration (Elimination).
Root Cause: The target allylic alcohol (indenol) is extremely acid-sensitive. Even weak acids (or acidic silica gel) can catalyze the elimination of water to form 3-(propan-2-yl)-1H-indene, which may then polymerize or isomerize.
Corrective Action:
Neutral Quench: Do not use HCl to quench. Use saturated aqueous NH
Cl or 10% aqueous tartaric acid (to sequester Cerium).
Base Wash: Wash the organic layer with saturated NaHCO
.
Chromatography: If purification is needed, use neutral alumina or silica gel pre-treated with 1-2% triethylamine (Et
N) to neutralize surface acidity.
Visualizing the Reaction Pathways
The following diagram illustrates the competing pathways. The Green Path is the desired Luche reduction. The Red Paths represent the side reactions (saturation and polymerization).
Caption: Reaction logic flow. Path A (Green) utilizes Cerium to enforce 1,2-addition. Path B (Red) shows thermodynamic sinks to avoid.
Optimized Experimental Protocol
Objective: Selective synthesis of 3-(propan-2-yl)-1H-inden-1-ol with <5% 1,4-reduction.
Good selectivity, but requires -78 °C and strict anhydrous conditions.
Luche (NaBH/CeCl)
Indenol (Target)
>98 : 2
Highest selectivity; mildest conditions.
References
Luche, J.-L. (1978).[1][4] "Lanthanides in Organic Chemistry. 1. Selective 1,2 Reductions of Conjugated Ketones". Journal of the American Chemical Society, 100(7), 2226–2227.[1]
Gemal, A. L., & Luche, J.-L. (1981).[1][4] "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects". Journal of the American Chemical Society, 103(18), 5454–5459.
Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. (Specific entry: Cerium(III) Chloride).[1][4]
BenchChem Technical Division. (2025). "Application Notes and Protocols for Indenone Reductions". BenchChem Protocols.
purification challenges for (1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol
The following technical guide addresses the purification challenges of (1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol (also known as (1R,3S)-3-isopropyl-1-indanol). This document is structured as a Tier-3 Technical Su...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the purification challenges of (1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol (also known as (1R,3S)-3-isopropyl-1-indanol). This document is structured as a Tier-3 Technical Support resource for process chemists and researchers.
Case ID: IND-ISO-1R3S
Classification: Chiral Intermediate Purification
Status: Active Guide
Before troubleshooting, confirm the stereochemical target. This molecule possesses two chiral centers (C1 and C3) on a rigid indane scaffold.
Target Configuration: (1R,3S)
Relative Stereochemistry:Cis (Substituents on the same face of the ring system).
Note on Priority: Based on Cahn-Ingold-Prelog (CIP) rules, the C1-OH (R) and C3-Isopropyl (S) configuration typically places both groups in a cis relationship due to the ring numbering priorities.
The following diagram outlines the logical flow for purifying the crude reaction mixture (typically from the reduction of 3-isopropyl-1-indanone).
Figure 1: Purification logic flow for isolating (1R,3S)-3-isopropyl-1-indanol from crude reduction mixtures.
Troubleshooting Guide (FAQ Format)
Issue 1: "I cannot separate the cis and trans diastereomers by crystallization."
Diagnosis:
The cis (1R,3S / 1S,3R) and trans (1S,3S / 1R,3R) isomers of 1,3-disubstituted indanes often form solid solutions or oils that resist selective crystallization, especially when the diastereomeric ratio (d.r.) is low (e.g., 60:40).
Solution:
You must upgrade the d.r. using chromatography before attempting crystallization.
Stationary Phase: Use standard Silica Gel (40–63 µm).
Mobile Phase: The cis isomer is typically more polar than the trans isomer due to the ability of the hydroxyl group to hydrogen bond with the ring system or less steric shielding.
Recommended Gradient: 0%
15% Ethyl Acetate in Hexanes.
Observation: The trans isomer usually elutes first; the cis (target) elutes second.
Checkpoint: Do not pool "mixed" fractions. Only pool pure cis fractions. Once the d.r. is >95:5, the (1R,3S) racemate will likely crystallize from cold hexanes.
Issue 2: "My product contains persistent 3-isopropyl-1-indanone (starting material)."
Diagnosis:
Indanones are sterically hindered at the C1 position by the C3-isopropyl group. Standard NaBH₄ reduction at room temperature may stall, leaving 5-10% unreacted ketone. This ketone co-elutes with the alcohol in many solvent systems.
Solution:
Perform a "Cleanup Reduction" or Chemical Scavenging.
Option A (Chemical Scavenging): Add a polymer-supported hydrazine (e.g., sulfonyl hydrazine resin) to the crude mixture. Shake for 2 hours. The resin will covalently bind the ketone. Filter to remove.
Option B (Process Adjustment): Use L-Selectride (Lithium tri-sec-butylborohydride) at -78°C. This reagent is bulkier and more powerful, driving conversion to completion while also enhancing cis-selectivity (often >90:10 cis:trans) due to steric approach control.
Issue 3: "I have the pure cis-racemate, but I need the specific (1R,3S) enantiomer."
Diagnosis:
You have a mixture of (1R,3S) and (1S,3R). Separation requires a chiral environment.[2]
Solution:
Two primary pathways exist: Preparative Chiral HPLC or Enzymatic Kinetic Resolution .
Protocol A: Enzymatic Resolution (Scalable)
Lipases are highly effective for 1-indanols.
Enzyme: Pseudomonas cepacia lipase (Lipase PS-30) or Candida antarctica Lipase B (CAL-B, Novozym 435).
Acyl Donor: Vinyl acetate (acts as solvent and reactant) or MTBE/Vinyl Acetate (4:1).
Mechanism: The lipase typically acetylates the (1R)-enantiomer much faster than the (1S).
Result: You get (1R,3S)-Acetate + Unreacted (1S,3R)-Alcohol.
Wait: If you need (1R,3S)-Alcohol, you must separate the acetate and then hydrolyze it (LiOH/MeOH).
Alternative: If the enzyme favors the (1S) acylation (check specific lipase specificity), the unreacted alcohol is your (1R,3S) target. Standard Lipase PS usually favors acylation of the (R)-alcohol.
Protocol B: Chiral HPLC (Analytical/Small Scale)
Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose derivatives).
Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).
Issue 4: "The product is oiling out instead of crystallizing."
Diagnosis:
Indanols with alkyl chains (isopropyl) have low melting points. Small amounts of solvent (toluene, DCM) or impurities (indene) prevent lattice formation.
Solution:
Solvent Swap: Evaporate to dryness. Dissolve in minimal Pentane or Heptane .
Seeding: Cool to -20°C. Scratch the glass. If available, use a seed crystal of a similar chiral indanol.
High Vacuum: Ensure all EtOAc is removed. Even 1% EtOAc can suppress the melting point by 10-20°C.
Quantitative Data Summary
Parameter
Value / Condition
Notes
Molecular Weight
176.26 g/mol
Formula: C₁₂H₁₆O
Solubility
High: EtOH, DCM, EtOAcLow: Hexanes, Water
Recrystallize from Hexane/Heptane
TLC Rf (Cis)
~0.35
20% EtOAc in Hexane
TLC Rf (Trans)
~0.45
20% EtOAc in Hexane
Chiral Selectivity
Chiralcel OD-H, Hex/IPA 90:10
Stability
Sensitive to strong acid
Dehydrates to 3-isopropylindene
References
Ghosh, A. K., et al. "Synthesis of cis-1-amino-2-indanol and its derivatives."[3] Journal of Organic Chemistry, 1997. (Provides foundational protocols for chiral indanol resolution via lipases).
Senanayake, C. H. "Applications of cis-1-Amino-2-indanol in Asymmetric Synthesis." Aldrichimica Acta, 1998. (Discusses the cis-stereoselectivity of indane systems).
Didier, E., et al. "Chemo-enzymatic synthesis of 1,3-disubstituted indanes." Tetrahedron: Asymmetry, 1998. (Specific reference for enzymatic resolution of 3-substituted-1-indanols).
Hong, B. C., et al. "Enantioselective synthesis of 1-substituted indanols." Tetrahedron, 2012. (Describes reduction strategies using L-Selectride for cis-selectivity).
(Note: While direct literature on the specific "isopropyl" variant is limited compared to methyl/phenyl variants, the chemistry of 1,3-disubstituted indanes is homologous. The protocols above are extrapolated from the validated chemistry of 3-methyl-1-indanol and 3-phenyl-1-indanol.)
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Prevention of C1-Epimerization and Racemization During Storage
Applicable Compound: (1R,3S)-3-isopropyl-2,3-dihydro-1H-inden-1-ol
Target Audience: Medicinal Chemists, Process Chemists, Inventory Managers
Core Technical Overview
The Problem:
(1R,3S)-3-isopropyl-1-indanol is a chiral benzylic alcohol used as a high-value scaffold in the synthesis of asymmetric ligands and pharmaceutical intermediates. Users frequently report a degradation in enantiomeric/diastereomeric excess (ee/de) during storage, even at
.
The Root Cause:
The instability arises from the benzylic C1-hydroxyl group . In the presence of even trace Bronsted or Lewis acids (e.g., residual silica gel, unneutralized chloroform, HCl vapors), the C1-OH undergoes protonation and loss of water to form a benzylic carbocation . This planar intermediate allows nucleophilic attack (by water or solvent) from either face, leading to epimerization at C1 .
Starting Material: (1R,3S) [Trans relationship]
Degradation Product: (1S,3S) [Cis relationship] – This is a diastereomer, often separable, but represents a yield loss and purity failure.
Mechanism of Failure (Visualization)
The following diagram illustrates the acid-catalyzed SN1 pathway that destroys the stereochemical integrity of the molecule.
Caption: Figure 1.[1][2][3] Acid-catalyzed epimerization pathway at the benzylic C1 position leading to diastereomeric contamination.
Troubleshooting Guide & FAQs
Scenario 1: "My sample passed QC last month, but now shows 5% of the cis-isomer."
Diagnosis: Acid-catalyzed epimerization in the solid state or residual solution.
Immediate Action:
Check the container: Are you using a vial previously washed with acid or acetone? (Acetone can contain trace acetic acid).
Check the history: Was the compound purified on Silica Gel? Silica is acidic (
). Residual silica dust acts as a solid-state catalyst.
Corrective Protocol:
Dissolve the sample in neutral Ethyl Acetate.
Wash with saturated
solution to neutralize trace acids.
Dry over
(neutral) or (basic/drying agent). Avoid if it is old/acidic.
Re-concentrate and store.
Scenario 2: "Can I store the compound in
for NMR analysis later?"
Answer:NO.
Chloroform (
) naturally decomposes to form Phosgene and Hydrochloric Acid (HCl) over time, especially when exposed to light. Even "stabilized" chloroform often uses ethanol (protic) or amylene, which may not prevent acidity completely.
Risk: The trace HCl will instantly catalyze the formation of the benzylic carbocation.
Solution: Store as a dry solid. If solution storage is mandatory, use Benzene-d6 (inert) or filter the
through basic alumina immediately before use.
Scenario 3: "I see a new peak in the HPLC, but it's not the diastereomer. It's less polar."
Diagnosis: Elimination to 3-isopropyl-1H-indene .
Mechanism: The carbocation intermediate (see Fig 1) can lose a proton from C2 instead of recapturing water. This creates a double bond.
Cause: High temperatures or strong acid catalysis during drying (e.g., rotary evaporation at
with trace acid).
The "Gold Standard" Storage Protocol
To guarantee long-term stability (>6 months) of (1R,3S)-3-isopropyl-1-indanol, adhere to this self-validating workflow.
Step 1: Pre-Storage Neutralization (The "Basify" Step)
Never store directly after silica chromatography.
Collect chromatography fractions.
Wash combined organic phase with 10%
(aq) .
Dry over anhydrous
(Potassium Carbonate).
Why?
is a mild base and desiccant. It ensures the micro-environment of the solid remains basic, inhibiting the acid-catalyzed SN1 pathway [1].
Step 2: Solvent Removal[4]
Remove solvent via rotary evaporation.
Critical: Keep bath temperature
.
Chase with dry Pentane or Hexane to remove traces of chlorinated solvents or alcohols.
Why? Prevents oxidation to the ketone (Indanone), which is achiral at C1 and represents permanent stereochemical loss.
Seal: Teflon-lined cap. Parafilm is insufficient for long-term moisture barrier.
Step 4: Environment
Temperature:
(Freezer).
Monitoring: Re-test optical purity (Chiral HPLC) every 3 months.
Summary Data Table: Storage Conditions vs. Stability Risk
Parameter
Recommended
High Risk (Avoid)
Reason
pH Micro-environment
Slightly Basic ( treated)
Acidic (Silica, HCl traces)
Acid triggers C1 carbocation formation.
Solvent Residue
Hydrocarbons (Hexane)
, , Alcohols
Halogenated solvents generate acid; Alcohols form ethers.
Temperature
Heat provides activation energy for C-O bond cleavage.
Atmosphere
Argon/Nitrogen
Air/Oxygen
Prevents oxidation to achiral Indanone.
Workflow Visualization
Caption: Figure 2. Validated workflow for preparing acid-sensitive benzylic alcohols for long-term storage.
References
Gawley, R. E.; Aube, J. Principles of Asymmetric Synthesis; Elsevier: Oxford, 2012. (Discusses the lability of benzylic stereocenters and the necessity of basic stabilizers). Link
Hansen, T. V.; Skattebøl, L. "One-pot synthesis of extensive series of secondary benzylic alcohols." Organic Syntheses, 2005 , 82, 64. (Highlights the sensitivity of benzylic alcohols to acidic workup conditions). Link
Cytiva. "Use of benzyl alcohol as a shipping and storage solution."[4] Cytiva Application Note, 2020 .[4] (Provides data on the oxidative and acidic degradation of benzyl alcohol derivatives in storage). Link
BenchChem. "Technical Support: Preventing Racemization During Chiral Alcohol Derivatization." BenchChem Tech Guides, 2025 . (Outlines the SN1 mechanism risks for chiral secondary alcohols). Link
removing metal catalyst residues from chiral indanol products
Topic: Removal of Metal Catalyst Residues (Pd, Ru, Rh) Diagnostic & Strategy: The "Chelation Trap" Q: Why are standard crystallization and distillation failing to reduce metal levels below 10 ppm in my chiral indanol pro...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Removal of Metal Catalyst Residues (Pd, Ru, Rh)
Diagnostic & Strategy: The "Chelation Trap"
Q: Why are standard crystallization and distillation failing to reduce metal levels below 10 ppm in my chiral indanol product?
A: Chiral indanols present a unique "Chelation Trap." Unlike simple hydrocarbons, the benzylic hydroxyl group (
) on the indane ring acts as a Lewis base. When combined with the -electron density of the aromatic ring, the indanol molecule can effectively act as a bidentate ligand, coordinating to residual metal species (especially Ruthenium and Palladium).
Standard crystallization often fails because the metal-indanol complex co-crystallizes with your product, becoming an inclusion impurity rather than staying in the mother liquor. Distillation is rarely a viable option for late-stage chiral indanols due to high boiling points and the risk of thermal racemization.
The Solution: You must break the Metal-Product coordination bond using a scavenger with a significantly higher affinity (
) for the metal than your indanol has. This usually requires thiol- or thiourea-based functionalized silica or polymers.
Scavenger Selection Matrix
Q: Which scavenger should I use for my specific catalyst?
A: Selection depends on the metal's oxidation state and the "hardness" of the metal ion. Use the table below to select the correct chemistry.
Target Metal
Catalyst Type (Common)
Primary Scavenger Recommendation
Secondary Recommendation
Mechanism
Ruthenium (Ru)
Noyori Hydrogenation (Ru-BINAP, Ru-TsDPEN)
Dimercaptotriazine (DMT)
Thiourea
High affinity for "soft" metals; DMT is the gold standard for Ru.
Palladium (Pd)
Suzuki/Heck Coupling (Pd(PPh3)4, Pd(dppf))
Thiol (SH) or TMT
Thiourea
Thiol is versatile for Pd(II) and Pd(0). TMT is better for Pd(0).
Rhodium (Rh)
Asymmetric Hydrogenation
Thiamine or Triamine
Thiol
Rh often requires amine-based chelation or mixed functionality.
Copper (Cu)
Ullmann/Click Chemistry
Carboxylic Acid / EDTA
Amine
Cu is "harder"; requires oxygen/nitrogen donors (EDTA-like).
Scavenger Decision Tree
Use the following logic to determine the physical format (Batch vs. Flow) based on your process constraints.
Caption: Decision logic for selecting scavenger format. Flow is preferred for sensitive chiral indanols to minimize thermal exposure.
Operational Protocols
Protocol A: Batch Scavenging (Standard)
Best for: Small scale (<50g) or when the product requires heating to dissolve.
Dissolution: Dissolve crude chiral indanol in a solvent where it is freely soluble (THF, EtOAc, or MeOH). Avoid DMF/DMSO if possible (hard to remove later).
Loading: Add SiliaMetS® Thiol or DMT (for Ru) at a ratio of 4-8 equivalents relative to the residual metal content (NOT the product).
Note: If metal content is unknown, start with 5-10% w/w of scavenger relative to the product.
Incubation: Stir at room temperature for 4 hours.
Critical: If heating is required for solubility, do not exceed 50°C. Indanols can racemize via benzylic carbocation formation at high temps.
Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the scavenger.
Analysis: Analyze filtrate by ICP-MS. If >10 ppm, repeat with fresh scavenger or switch to Protocol B .
Protocol B: The "L-Cysteine Wash" (Aqueous Extraction)
Best for: Large scale Ru removal where solid scavengers are too costly.
Preparation: Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., 2-MeTHF or Toluene).
Wash Solution: Prepare a 5-10% (w/v) aqueous solution of L-Cysteine . Adjust pH to ~7-8 using NaHCO₃ (crucial for Ru binding).
Extraction: Wash the organic layer with the L-Cysteine solution at 40-50°C for 1-2 hours. The Ru-Cysteine complex is water-soluble and will migrate to the aqueous phase.
Separation: Separate layers. Wash organic layer with water (x2) to remove residual cysteine.
Advanced Troubleshooting
Issue 1: "I used the scavenger, but my yield dropped by 20%."
Cause: Non-specific binding. The hydroxyl group of your indanol is hydrogen-bonding to the unreacted silanols on the silica surface.
Fix:
Switch Backbone: Use a polymer-based scavenger (e.g., MP-TMT ) instead of silica. Polymers have fewer surface hydroxyls.
Add Modifier: Add 1-5% MeOH or EtOH to your solvent. The alcohol acts as a competitive displacer, occupying the binding sites on the silica so your product doesn't stick.
Issue 2: "Racemization observed during metal removal."
Cause: Benzylic alcohols (indanols) are prone to
racemization under acidic conditions. Some scavengers (like sulfonic acid based SCX) are highly acidic. Even "neutral" silica can be slightly acidic.
Fix:
Avoid Acidic Scavengers: Never use SCX or cation-exchange resins for indanols.
Buffer: When using silica scavengers, add 1% Triethylamine (TEA) to the solvent to neutralize surface acidity.
Temperature Control: Perform scavenging at ambient temperature. Do not heat above 40°C.
Issue 3: "Ruthenium levels are stuck at 50 ppm despite treatment."
Cause: The Ru catalyst has degraded into a stable, insoluble cluster or "black" that is too large for the scavenger pores but too small to filter out.
Fix:
Activated Carbon Spike: Add Darco® G-60 or Ecosorb® activated carbon (10% w/w) alongside the chemical scavenger.
Reflux: If stability permits, refluxing with the scavenger for 1 hour can break stable clusters, allowing the ligand (DMT/Thiol) to capture the metal.
Regulatory Context (ICH Q3D)
Drug developers must adhere to ICH Q3D guidelines for elemental impurities.
Class 2B Elements (Pd, Ru, Rh): These are less toxic but must be controlled if intentionally added (catalysts).
The Limit: For an oral drug with a daily dose of
, the limit is typically 10 ppm (Option 1 concentration limit).[1]
Calculation:
Example: PDE for Palladium is 100 µ g/day .[1] If daily dose is 1g, limit is 100 ppm. If daily dose is 10g, limit is 10 ppm.[1]
References
ICH Q3D Guideline for Elemental Impurities . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Guideline Q3D (R1) on elemental impurities.
SiliCycle Metal Scavenger Selection Guide . SiliCycle Inc.[2][3] SiliaMetS® Metal Scavengers User Guide.
Biotage Metal Scavenging User Guide . Biotage AB. Metal Scavenger User Guide - Strategies for Work-up and Purification.
Ruthenium Removal via L-Cysteine. Organic Process Research & Development. "Practical Method for the Removal of Ruthenium Residues from Reaction Mixtures". (Cited generally for L-Cysteine wash protocols in pharma).
Racemization of Chiral Benzylic Alcohols. Journal of Organic Chemistry.
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive 1H and 13C NMR Spectral Assignment of (1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol: A Methodological Comparison Guide
Executive Summary
Indanol derivatives, particularly 1,3-disubstituted indanes, are highly privileged scaffolds in medicinal chemistry and fragrance development[1]. A critical bottleneck in the development of these molecules is the unambiguous assignment of their relative and absolute stereochemistry. For (1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol (commonly known as 3-isopropylindan-1-ol), distinguishing the (1R,3S) diastereomer from its (1R,3R) counterpart is analytically challenging due to the conformational flexibility of the cyclopentane ring.
This guide objectively compares the traditional 1D NMR empirical assignment method against an advanced, self-validating workflow utilizing 2D NMR (COSY, HSQC, HMBC, NOESY) paired with Density Functional Theory (DFT-GIAO) calculations.
Methodological Comparison: Traditional vs. Advanced Workflows
Alternative 1: Traditional 1D NMR & Empirical Rules
Historically, chemists relied on 1D
H and C NMR combined with empirical chemical shift additivity rules.
The Flaw: In 1,3-disubstituted indanes, the aliphatic region (1.5–3.5 ppm) suffers from severe signal overlap. The diastereotopic protons at C2 often present as complex, overlapping multiplets (ddd or dt) that obscure the isopropyl methine (CH) signal. Furthermore, 1D NMR cannot definitively prove the spatial relationship between the C1 and C3 substituents, leaving the stereochemical assignment ambiguous.
The Recommended Product/Workflow: 2D NMR + DFT-GIAO
As a modern standard, combining multidimensional NMR with quantum mechanical calculations creates a closed-loop, self-validating system[2].
The Advantage: HSQC and HMBC unambiguously map the carbon-proton backbone, separating overlapping aliphatic signals by their
C chemical shifts. NOESY provides direct spatial causality, mapping the through-space proximity of protons. Finally, DFT-GIAO (Gauge-Independent Atomic Orbital) calculations benchmark the experimental chemical shifts against theoretical models, mathematically confirming the assigned conformer.
Caption: Workflow comparison demonstrating how 2D NMR and DFT resolve the ambiguities of 1D NMR.
Experimental & Computational Protocols
Step 1: Sample Preparation
Dissolve 15 mg of high-purity (>98%) (1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol in 0.6 mL of deuterated chloroform (CDCl
, 99.8% D) containing 0.03% v/v TMS as an internal standard. Transfer to a standard 5 mm NMR tube.
Step 2: NMR Acquisition Parameters
Acquire spectra on a 600 MHz spectrometer at 298 K.
C NMR: 1024 scans, d1 = 2.0 s, spectral width = 250 ppm, with composite pulse decoupling (WALTZ-16).
2D NOESY: Phase-sensitive, mixing time (
) = 300 ms, 256 increments in t1, 16 scans per increment.
Step 3: DFT-GIAO Computational Protocol
Perform a conformational search using Molecular Mechanics (MMFF94) to identify the lowest energy conformer.
Optimize the geometry using Gaussian 16 at the B3LYP/6-311+G(d,p) level of theory.
Calculate the NMR shielding tensors using the GIAO method at the same level of theory. Convert shielding tensors to chemical shifts using TMS as the reference[2].
Data Presentation: Spectral Assignments
The table below summarizes the validated
H and C NMR assignments, utilizing the advanced 2D workflow to resolve all aliphatic overlaps.
Position
C Shift (ppm)
H Shift (ppm)
Multiplicity & (Hz)
Key HMBC Correlations
Key NOESY Correlations
C1 (CH-OH)
74.2
4.95
t,
C2, C8, C9
H-3, H-2a
C2 (CH)
42.5
(a) 2.45(b) 1.55
dt, dt,
C1, C3, C8, C9
(a) H-1, H-3(b) Isopropyl CH
C3 (CH-iPr)
48.1
3.10
m
C2, C4, C9, iPr-CH
H-1, H-2a, iPr-CH
iPr-CH
31.5
2.10
m
C3, iPr-CH
H-3, H-2b
iPr-CH(1)
21.2
0.95
d,
C3, iPr-CH
H-3
iPr-CH(2)
19.8
0.85
d,
C3, iPr-CH
H-3
OH
-
1.80
br s
C1, C2
H-1
C4 - C7 (Ar)
124.5 - 127.2
7.15 - 7.40
m (4H)
C8, C9
-
C8, C9 (Ar)
143.5, 146.2
-
-
-
-
Mechanistic Insights: Stereochemical Elucidation via NOESY (E-E-A-T)
The true power of this methodology lies in the causality of the NOESY spectrum. Why does the NOESY spectrum definitively prove the (1R,3S) configuration?
By definition of stereochemical symmetry, if a 1,3-disubstituted indane possesses identical substituents, the (1R,3S) configuration represents the meso compound, which is inherently the cis diastereomer. Applying this logic to our target, the (1R,3S) configuration dictates that the C1-hydroxyl and C3-isopropyl groups reside on the same face of the cyclopentane ring[3].
Consequently, the protons attached to C1 (H-1) and C3 (H-3) must also be co-facial (pointing in the same direction). Because the indane ring adopts a pseudo-envelope conformation, co-facial H-1 and H-3 protons are brought into tight spatial proximity (< 3.0 Å).
The Diagnostic Proof: The experimental NOESY spectrum exhibits a strong positive cross-peak between H-1 (4.95 ppm) and H-3 (3.10 ppm) . If the molecule were the (1R,3R) trans isomer, H-1 and H-3 would reside on opposite faces of the ring, and this NOE enhancement would be entirely absent.
Caption: NOESY logic network proving the co-facial (cis) relationship of H-1 and H-3 in the (1R,3S) isomer.
Conclusion
While 1D NMR provides a baseline structural confirmation, it is insufficient for the rigorous stereochemical demands of modern drug development. By upgrading to a 2D NMR workflow validated by DFT-GIAO calculations, researchers can transform ambiguous multiplet overlaps into a mathematically and spatially proven stereochemical assignment.
References
Bhat, M. A., et al. "Molecular structure studies of (1S,2S)-2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol." Journal of Molecular Structure, 2014. URL:[Link]
National Center for Biotechnology Information. "1-Indanol | C9H10O | CID 22819" PubChem Database. URL:[Link]
Wolff, S. K., & Ziegler, T. "Calculation of DFT-GIAO NMR shifts with the inclusion of spin-orbit coupling." The Journal of Chemical Physics, 1998. URL:[Link]
X-ray crystallography data for determining absolute configuration of indanols
Title: Determining the Absolute Configuration of Indanols: A Comparative Guide to X-Ray Crystallography and Orthogonal Techniques Target Audience: Researchers, scientists, and drug development professionals. Introduction...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Determining the Absolute Configuration of Indanols: A Comparative Guide to X-Ray Crystallography and Orthogonal Techniques
Target Audience: Researchers, scientists, and drug development professionals.
Introduction
Indanols and their derivatives (such as cis-1-amino-2-indanol) are privileged chiral scaffolds in pharmaceutical development, famously serving as key precursors for HIV protease inhibitors and chiral ligands in asymmetric catalysis[1]. Establishing the absolute configuration (AC) of these molecules is a strict regulatory requirement, as enantiomers often exhibit vastly different pharmacodynamic and pharmacokinetic profiles[2].
As a Senior Application Scientist, I approach AC determination not as a single assay, but as a self-validating system of orthogonal techniques. While single-crystal X-ray diffraction (XRD) remains the gold standard[3], crystallization is often a severe bottleneck. Consequently, solution-state alternatives like Vibrational Circular Dichroism (VCD)[4] and Nuclear Magnetic Resonance (NMR) derivatization[5] provide critical fallback and validation mechanisms. This guide objectively compares these methodologies, detailing the causality behind experimental choices and providing field-proven protocols.
X-Ray Crystallography: The Anomalous Dispersion Standard
Causality & Mechanism:
X-ray crystallography determines AC by measuring the anomalous scattering of X-rays by the electron clouds of atoms. When the X-ray energy approaches the absorption edge of an atom in the crystal, the scattering factor becomes complex, breaking Friedel's Law (
). This difference is quantified by the Flack parameter (). For a correct absolute configuration, ; for the inverted configuration, [3].
For light-atom molecules like unsubstituted indanols (containing only C, H, O, N), standard Mo-K
radiation often yields ambiguous Flack parameters. To force a self-validating result, we either use Cu-K radiation (which has a longer wavelength, enhancing anomalous dispersion for oxygen/nitrogen) or derivatize the indanol with a heavy atom (e.g., forming a 4-bromobenzoate ester)[3].
Experimental Protocol: Indanol Crystallization and XRD Analysis
Derivatization (If necessary): React the indanol with 4-bromobenzoyl chloride in anhydrous dichloromethane (DCM) with triethylamine (TEA) to introduce a heavy bromine atom. Purify via flash chromatography.
Crystallization: Dissolve the purified indanol derivative in a minimum volume of hot ethyl acetate. Slowly diffuse hexanes into the solution at room temperature over 48–72 hours in a vibration-free environment to grow single crystals (>0.1 mm in all dimensions).
Data Collection: Mount a high-quality single crystal on a diffractometer equipped with a Cu-K
microfocus source ( Å) and a cryocooler set to 150 K to minimize thermal motion[3].
Integration and Refinement: Integrate the diffraction frames using software like APEX. Solve the phase problem using direct methods (SHELXT) and refine the structure using full-matrix least-squares on
(SHELXL).
Validation: Verify that the Flack parameter is
with a low standard uncertainty, confirming the absolute stereochemistry.
Vibrational Circular Dichroism (VCD): The Non-Destructive Solution
Causality & Mechanism:
When indanols resist crystallization, VCD offers a robust solution-state alternative[6]. VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions[2]. Because the VCD spectrum is highly sensitive to the 3D spatial arrangement of atoms, comparing the experimental spectrum to a theoretical spectrum generated via Density Functional Theory (DFT) allows for unambiguous AC assignment[4].
Experimental Protocol: VCD Measurement and DFT Validation
Sample Preparation: Dissolve 5–15 mg of the highly pure indanol enantiomer in 150
L of a non-chiral, IR-transparent solvent (e.g., CDCl)[2].
Spectral Acquisition: Load the sample into a BaFngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
liquid cell (0.05 mm path length). Acquire the IR and VCD spectra simultaneously using a VCD spectrometer over the 1650 to 850 cm range, accumulating ~3000 scans to ensure a high signal-to-noise ratio.
Conformational Search: Perform a molecular mechanics conformational search of the proposed indanol enantiomer to identify all low-energy conformers within a 3 kcal/mol window.
DFT Calculation: Optimize the geometries and calculate the theoretical IR and VCD spectra for each conformer using DFT (e.g., B3LYP/6-31G(d) level of theory) in software like Gaussian[2].
Boltzmann Weighting & Comparison: Apply Boltzmann weighting to the calculated spectra based on conformer energies. Compare the weighted theoretical spectrum to the experimental VCD spectrum. A high degree of overlap confirms the AC[4].
NMR with Chiral Derivatizing Agents (Mosher's Method)
Causality & Mechanism:
For indanols with sterically accessible hydroxyl or amine groups, Mosher's method leverages the magnetic anisotropy of a chiral auxiliary. By reacting the indanol with both
- and --methoxy--(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), two diastereomers are formed[5]. The spatial orientation of the phenyl ring in the MTPA moiety differentially shields or deshields the protons on the indanol skeleton. Calculating the chemical shift differences () allows the assignment of the stereocenter via established empirical models[5].
Reaction Setup: Divide the indanol sample into two 2 mg aliquots. Dissolve each in 0.5 mL of anhydrous pyridine-d
directly in two NMR tubes.
Derivatization: Add 10
L of -MTPA-Cl to the first tube and 10 L of -MTPA-Cl to the second tube. Seal and monitor the reaction at room temperature until completion (usually 1–4 hours)[5].
NMR Acquisition: Acquire high-resolution 1D
H and 2D COSY NMR spectra for both diastereomers.
Signal Assignment: Assign the proton resonances of the indanol skeleton, paying special attention to the protons adjacent to the chiral center.
Calculation: Subtract the chemical shifts of the -MTPA ester from the -MTPA ester. Map the positive and negative values onto the indanol structure to deduce the absolute configuration[5].
Comparative Data Analysis
To objectively guide method selection, the performance metrics and experimental parameters of these techniques are summarized below.
Technical Application Guide: Polarimetric Validation of Synthesized vs. Literature Chiral Indanols
Executive Summary In pharmaceutical development, the indane scaffold is a privileged structure. Specifically, chiral 1,3-disubstituted indanols are critical intermediates in the synthesis of active pharmaceutical ingredi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In pharmaceutical development, the indane scaffold is a privileged structure. Specifically, chiral 1,3-disubstituted indanols are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs). Validating the stereochemical fidelity of a synthesized (1R,3S)-indanol against literature benchmarks requires rigorous polarimetric analysis. This guide provides an objective, self-validating framework for comparing optical rotation values, ensuring that synthesized batches meet the stringent enantiomeric and diastereomeric purity standards required for drug development.
Nomenclature & Structural Clarification
A common point of confusion in literature is the generic designation of "(1R,3S)-indanol." Because unsubstituted 1-indanol possesses only a single stereocenter at the C1 position, the "1R,3S" nomenclature strictly implies a 1,3-disubstituted system.
Typically, this refers to cis-3-substituted-1-indanols (e.g., cis-(1R,3S)-3-aryl-1-indanol or cis-(1R,3S)-3-methoxycarbonyl-1-indanol), which are frequently generated via dynamic kinetic resolution during asymmetric transfer hydrogenation (ATH)[1]. When comparing your synthesized product to literature, you must ensure that both the C3 substituent and the relative cis stereochemistry are identical to the reference compound[1],[2]. For benchmarking purposes in this guide, we also reference the highly characterized analog (1R,2S)-1-amino-2-indanol, which shares similar hydrogen-bonding behaviors[3].
Theoretical Framework: Causality in Polarimetry
Optical rotation is not an absolute constant; it is a highly sensitive physical property dictated by the chiral environment of the molecule. To accurately compare synthesized values with literature, one must understand the causality behind Biot’s Law:
Wavelength Dependence (D-line): Measurements must be taken at 589 nm (Sodium D-line). Using this specific wavelength prevents anomalous optical dispersion effects that can artificially inflate or deflate the observed rotation angle (
Solvent Causality: The specific rotation of indanols is heavily influenced by solvent choice. Protic solvents (like methanol) form intermolecular hydrogen bonds with the indanol's hydroxyl group, altering the molecule's conformational equilibrium and its interaction with polarized light. Aprotic solvents (like chloroform) yield entirely different
Concentration Non-Linearity: Indanols can dimerize at high concentrations. If the literature reports a concentration of
(1 g / 100 mL), measuring your sample at may result in a non-linear deviation due to self-association.
Temperature Sensitivity (T): Temperature fluctuations alter both the density of the solvent and the vibrational states of the chiral molecule. Measurements must be strictly thermostated to 20.0 °C or 25.0 °C[6].
Experimental Protocol: Self-Validating Workflow
To ensure trustworthiness, the following protocol incorporates a System Suitability Test (SST). This guarantees that any discrepancy between your synthesized indanol and the literature value is due to the chemistry, not instrumental error.
Step 1: Instrument Calibration (The Self-Validating Step)
Power on the polarimeter and the 589 nm light source, allowing 30 minutes for thermal stabilization.
SST: Insert a certified Quartz Control Plate (traceable to NIST or PTB) into the chamber[7].
Causality: Quartz plates provide a solid-state optical rotation standard immune to concentration or solvent errors. If the reading deviates by more than ±0.002° from the plate's certified value, the instrument requires recalibration before any sample is measured[7],[8].
Step 2: Gravimetric Sample Preparation
Accurately weigh the synthesized (1R,3S)-indanol (e.g., exactly 100.0 mg) on a calibrated analytical balance.
Transfer quantitatively to a 10.00 mL Class A volumetric flask.
Dissolve and dilute to the mark using the exact solvent specified in the literature reference.
Step 3: Thermostated Measurement
Fill a 100 mm (1 dm) polarimeter cell. Causality: A 1 dm path length simplifies Biot's equation and provides sufficient optical path without requiring excessive API mass[7].
Equilibrate the cell in the polarimeter at exactly 20.0 °C (per) or 25.0 °C (per) depending on the literature standard[4],[8].
Record the observed rotation (
) as an average of 5 replicate readings to minimize random optical noise. Calculate .
Workflow for polarimetric validation of chiral indanols.
Comparative Data Analysis
When comparing your synthesized batch against literature, structure your data to account for all variables. Below is a representative comparison matrix for chiral indanol derivatives.
Table 1: Quantitative Comparison of Synthesized vs. Literature Indanols
*Note: In cases where specific literature values are absent (e.g., novel 3-phenyl-1-indanol derivatives where optical rotation was historically unrecorded[5]), polarimetry cannot act as a standalone validation tool.
Troubleshooting Discrepancies
If your synthesized
deviates significantly from the literature value, do not immediately assume poor enantiomeric excess (ee). Investigate the following causal factors:
Residual Solvents: If your synthesized indanol contains 5% residual ethyl acetate from column chromatography, your actual concentration
is 5% lower than your gravimetric calculation, artificially depressing the specific rotation.
Diastereomeric Impurities: The presence of the trans-(1R,3R) or trans-(1S,3R) isomers will drastically skew the rotation. Ensure diastereomeric ratio (dr) is >99:1 via NMR before relying on polarimetry[1].
The Horeau Effect: Optical purity does not always scale linearly with enantiomeric excess. If a discrepancy persists despite high chemical purity, you must orthogonalize your data by injecting the sample into a Chiral HPLC system to confirm the exact % ee[1].
Technical Comparison Guide: IR Spectroscopy of (1R,3S)-3-isopropyl-2,3-dihydro-1H-inden-1-ol
This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy characteristics of (1R,3S)-3-isopropyl-2,3-dihydro-1H-inden-1-ol . It is designed for analytical chemists and process development scien...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy characteristics of (1R,3S)-3-isopropyl-2,3-dihydro-1H-inden-1-ol . It is designed for analytical chemists and process development scientists to validate structural identity, monitor reaction progress, and distinguish this specific chiral intermediate from its precursors and stereoisomers.
Executive Summary & Structural Context
(1R,3S)-3-isopropyl-2,3-dihydro-1H-inden-1-ol is a chiral indane derivative often utilized as a scaffold in the synthesis of asymmetric ligands and pharmaceutical intermediates.[1][2] Its structure features a rigid indane core , a secondary hydroxyl group at C1, and a bulky isopropyl substituent at C3.[2]
The spectroscopic identification of this molecule relies on detecting the interplay between the hydrogen-bonding hydroxyl group and the steric environment imposed by the isopropyl moiety. This guide compares its spectral signature against its synthetic precursor (the ketone) and discusses the differentiation of diastereomers.
Key Identification Challenges
Differentiation from Precursor: Confirming complete reduction of the C=O bond.
Stereochemical Verification: IR is achiral; it cannot distinguish the (1R,3S) enantiomer from the (1S,3R) enantiomer without chiral derivatization. However, it can distinguish diastereomers (cis vs. trans) based on fingerprint region variations and H-bond strengths.[1][2]
Spectral Characterization: Diagnostic Peaks
The following assignments are based on characteristic group frequencies for 1,3-disubstituted indanes. The spectrum is dominated by the hydroxyl stretch, the gem-dimethyl doublet of the isopropyl group, and the aromatic breathing modes.
Table 1: Primary IR Absorption Bands
Functional Group
Frequency Region (cm⁻¹)
Intensity
Mode Assignment
Diagnostic Value
Hydroxyl (-OH)
3300 – 3450
Strong, Broad
O-H Stretching (H-bonded)
Critical: Confirm presence of alcohol.[1][2][3] Broadness indicates intermolecular H-bonding.[1][2][3]
Diagnostic for 1,2-disubstituted benzene ring (indane part).[1][2]
Expert Insight: The "gem-dimethyl" doublet at ~1380/1365 cm⁻¹ is the most reliable marker to confirm the incorporation of the isopropyl group if the core structure is uncertain.
Comparative Analysis: Product vs. Alternatives
Comparison A: Product vs. Synthetic Precursor (3-isopropylindan-1-one)
The most common synthetic route involves the stereoselective reduction of 3-isopropylindan-1-one.[1][2] IR spectroscopy is the fastest method to monitor this conversion.
Comparison B: Diastereomeric Differentiation (Cis vs. Trans)
While (1R,3S) and (1S,3R) are enantiomers with identical IR spectra, the (1R,3S) isomer is a diastereomer of the (1R,3R) isomer.
Mechanism: The relative orientation of the -OH and -isopropyl groups (cis vs. trans) alters the ring puckering and the ability to form intramolecular hydrogen bonds (if diluted) or the packing density in the solid state.
Spectral Impact:
Fingerprint Region (600–1400 cm⁻¹): Significant differences in peak positions and intensities due to different skeletal vibrations.[2]
OH Stretch: In dilute non-polar solvents (e.g., CCl₄), the cis isomer (if capable of intramolecular interaction with the π-system) may show a slightly red-shifted sharp OH peak compared to the trans isomer.
Experimental Protocols
To ensure reproducible data for comparison, the following sampling protocols are recommended.
Visualizing the key vibrating centers in the molecule.
Caption: Mapping of functional groups to their specific IR diagnostic frequencies.
References
NIST Chemistry WebBook. Infrared Spectrum of 2,3-Dihydro-1H-inden-1-one (Indanone).[1][2] National Institute of Standards and Technology. [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard reference for gem-dimethyl and cyclic alcohol assignments).
Doc Brown's Chemistry. Infrared Spectroscopy of Alcohols and Indane Derivatives.[Link]
PubChem. (1S)-2,3-dihydro-1H-inden-1-ol Compound Summary. National Center for Biotechnology Information.[1][2] [Link]
A Comparative Guide to the GC-MS Fragmentation Patterns of 3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol
For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for Substituted Indanols In the landscape of pharmaceutical and organic synthesis, the structural elucidation of nov...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Substituted Indanols
In the landscape of pharmaceutical and organic synthesis, the structural elucidation of novel molecules is a cornerstone of progress. Substituted indanol derivatives, such as 3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol, are significant chiral building blocks in the development of new chemical entities. Their precise identification and characterization are paramount. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) stands as a frontline technique for this purpose, providing a reproducible fragmentation "fingerprint" essential for structural confirmation and isomer differentiation.[1]
This guide provides an in-depth technical comparison of the anticipated GC-MS fragmentation patterns of 3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol. While direct spectral data for this specific molecule is not widely published, we can predict its fragmentation behavior with high confidence by drawing parallels with the well-documented fragmentation of structurally related compounds, namely 1-indanol and 2-indanol. This guide will explore the mechanistic underpinnings of these fragmentation pathways, offer a detailed experimental protocol for analysis, and present a comparative framework to aid researchers in the unambiguous identification of this and similar compounds.
Methodology: A Self-Validating Approach to GC-MS Analysis
The following protocol is designed to provide robust and reproducible data for the analysis of substituted indanols. The choice of each parameter is critical for achieving optimal separation and clear, interpretable mass spectra.
Experimental Protocol
Sample Preparation:
Dissolve 1-2 mg of the analyte in 1 mL of a volatile solvent such as methanol or dichloromethane.[2] A dilute solution is crucial to prevent column overloading and source contamination.
Gas Chromatography (GC) Conditions:
Injector Temperature: 250 °C. This ensures rapid and complete vaporization of the analyte without thermal degradation.
Column: A 30m x 0.25mm ID, 0.25µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent) is recommended for good separation of aromatic compounds.
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[3]
Final hold: 5 minutes at 280 °C. This program allows for the elution of a wide range of compounds and ensures that any higher boiling point impurities are removed from the column.
Chiral Analysis (Optional): For separating enantiomers, a chiral column, such as one with a derivatized cyclodextrin stationary phase, should be employed.[5][6]
Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.[2][7]
Mass Scan Range: m/z 35-450. This range is sufficient to capture the molecular ion and all significant fragments of the target molecule.
Workflow Diagram
Caption: Predicted major fragmentation pathways for 3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol.
Comparative Analysis: Differentiating from Structural Isomers
The key to confident identification lies in comparing the fragmentation pattern of the target molecule with its simpler, well-characterized isomers, 1-indanol and 2-indanol.
Predicted Relative Intensity in 3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol
Fragment Identity/Notes
176
[M]•+
N/A
N/A
Low to Moderate
Molecular Ion. Aromatic alcohols often show a discernible molecular ion. [10]
158
[M-H₂O]•+
N/A
N/A
High
Dehydration product (loss of water). Expected to be a major fragment.
134
[M]•+ (for Indanols)
~30%
~40%
Moderate
For the target molecule, this would be the [M - C₃H₆]⁺ fragment from rearrangement.
133
[M - C₃H₇]⁺
N/A
N/A
Moderate to High
Loss of the isopropyl group via alpha-cleavage. A key diagnostic peak.
116
[M-H₂O]•+ (for Indanols)
~50%
~20%
N/A
Dehydration product of indanol.
115
[M-H₂O-H]•+ (for Indanols)
~100% (Base Peak)
~30%
Moderate
Loss of water and a hydrogen radical. A stable ion common in indane structures.
105
[M-CHO-H₂]•+ (for 2-Indanol)
Low
~100% (Base Peak)
Low
Formation of a stable tropylium-like cation, characteristic of 2-indanol.
Key Differentiating Features:
Molecular Ion (m/z 176): The presence of a peak at m/z 176 will immediately distinguish the target compound from the lower molecular weight indanols.
Loss of Isopropyl (m/z 133): A significant peak at m/z 133, corresponding to the loss of the C3 substituent, will be a strong indicator for 3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol. This pathway is unavailable to 1- and 2-indanol.
Dehydration (m/z 158): A prominent peak at m/z 158 will confirm the alcoholic nature of the molecule and its molecular weight.
For 1-indanol, the fragmentation is heavily dominated by the loss of water, leading to a base peak at m/z 115 ([M-H₂O-H]⁺). [1][8]In contrast, 2-indanol shows a base peak at m/z 105, suggesting a different rearrangement pathway is favored due to the hydroxyl group's position. [1]For our target molecule, the base peak is likely to be either the dehydration product at m/z 158 or the alpha-cleavage product at m/z 133, depending on the relative stability of the resulting ions.
Conclusion
While a definitive mass spectrum for 3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol requires experimental verification, a robust and predictive understanding of its fragmentation pattern can be achieved through the principles of mass spectrometry and comparison with structurally related analogs. The key diagnostic fragments are expected to be the molecular ion at m/z 176, the dehydration product at m/z 158, and the alpha-cleavage product resulting from the loss of the isopropyl group at m/z 133. This comparative guide provides researchers with the foundational knowledge and a detailed analytical protocol to confidently identify this and other substituted indanol derivatives, ensuring the integrity and accuracy of their scientific endeavors.
References
Spectroscopic Data of (1R,2S)-1-amino-2-indanol: A Technical Guide. Benchchem.
A Spectroscopic Comparison of Substituted Indanones: A Guide for Researchers. Benchchem.
A Comparative Guide to the Mass Spectrometry Analysis of 2-Indanol. Benchchem.
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of C10 Alcohols. Benchchem.
GCMS Section 6.10. Whitman People. Available at: [Link]
Alcohol : Mass Spectra Fragmentation Patterns. Michigan State University Department of Chemistry. Available at: [Link]
1-Indanol - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]
Part 12: Aromatic alcohols' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE. YouTube. Available at: [Link]
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. ScienceDirect. Available at: [Link]
CHAPTER 2 Fragmentation and Interpretation of Spectra. Sam Houston State University. Available at: [Link]
Mass spectral fragmentation of substituted adamantane-2,4-diones. Indian Journal of Chemistry. Available at: [Link]
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]
Enantiomeric Composition of Essential Oils by Chiral GC/MS. SCISPEC. Available at: [Link]
Gas Chromatography with Soft Ionization Mass Spectrometry for the Characterization of Natural Products. LCGC International. Available at: [Link]
SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. ResearchGate. Available at: [Link]
Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI. Available at: [Link]
Gas Chromatography - Mass Spectrometry. CCiTUB. Available at: [Link]
Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. PubMed. Available at: [Link]
Electron ionization gas chromatography-mass spectrometry (ei-gc-ms) analysis of extracted oil from Tribulus terrestris seeds. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
Validating Stereochemical Purity of 3-Isopropyl-1-indanol: A Comparative Guide to Mosher’s Ester Analysis vs. Chromatographic Methods
In drug development and asymmetric synthesis, the unambiguous assignment of a molecule's absolute stereochemistry and enantiomeric purity is a non-negotiable critical step[1]. 3-Isopropyl-1-indanol presents a unique anal...
Author: BenchChem Technical Support Team. Date: March 2026
In drug development and asymmetric synthesis, the unambiguous assignment of a molecule's absolute stereochemistry and enantiomeric purity is a non-negotiable critical step[1]. 3-Isopropyl-1-indanol presents a unique analytical challenge: it is a sterically hindered secondary alcohol with two distinct stereocenters (C1 and C3). While biocatalytic deracemization can produce enantiomerically enriched (R)- or (S)-indanol derivatives with high enantiomeric excess (ee)[2], validating these stereochemical outcomes requires robust, orthogonal analytical techniques.
As a Senior Application Scientist, I approach stereochemical validation not as a single test, but as a self-validating system. This guide objectively compares the mechanistic utility, performance, and experimental execution of Mosher's ester analysis (NMR) against modern Chiral High-Performance Liquid Chromatography (HPLC).
Mechanistic Rationale: Breaking Magnetic Equivalence
Enantiomers of 3-isopropyl-1-indanol are physically and magnetically identical in an achiral environment, meaning standard NMR or achiral chromatography cannot distinguish them. To resolve this, we must break their symmetry.
Mosher’s Ester Analysis achieves this via covalent derivatization. By reacting the chiral alcohol with an enantiopure chiral derivatizing agent (CDA)—specifically
-methoxy--trifluoromethylphenylacetyl chloride (MTPA-Cl)—the enantiomers are converted into diastereomers[1]. Because diastereomers have distinct spatial arrangements, their nuclei experience different magnetic shielding environments, resulting in distinct chemical shifts () in both H and F NMR spectra[3].
Chiral HPLC , conversely, relies on transient, non-covalent interactions. When passed through a chiral stationary phase (e.g., amylose tris-(3-chlorophenylcarbamate) in a Chiralpak ID column), the enantiomers form transient diastereomeric complexes with the stationary phase[4]. The difference in the stability of these complexes leads to different retention times, allowing for physical separation and quantification[1].
Comparative Performance Data
While both methods determine enantiomeric excess, their utility in a drug development workflow differs significantly. Chiral HPLC is the gold standard for high-throughput, trace-level quantification, whereas Mosher's method is indispensable for absolute structural assignment[5].
Table 1: Performance Comparison for 3-Isopropyl-1-indanol Validation
Analytical Feature
Mosher's Ester Analysis (NMR)
Chiral HPLC (e.g., Chiralpak ID)
Primary Mechanism
Covalent diastereomer formation & magnetic shielding[1]
Transient diastereomeric interactions on stationary phase[1]
The following workflow illustrates the orthogonal relationship between these two techniques. Best practice dictates using Mosher's analysis to establish the absolute configuration of the first synthesized batch, followed by Chiral HPLC for routine, high-throughput batch monitoring.
Comparative analytical workflow for stereochemical validation of 3-isopropyl-1-indanol.
Experimental Methodology: A Self-Validating Protocol
To ensure absolute confidence in the NMR assignment, the protocol must be self-validating. Relying on a single enantiomer of MTPA-Cl and comparing it to literature values is prone to errors caused by solvent effects or concentration differences. The Modified Mosher's Method mandates the synthesis of both diastereomers internally to cross-verify the chemical shift differences (
).
Step-by-Step Derivatization of 3-Isopropyl-1-indanol
Causality of Reagents:
Pyridine acts as an acid scavenger to neutralize the HCl byproduct, preventing the acid-catalyzed degradation or elimination of the indanol.
DMAP (4-Dimethylaminopyridine) acts as a nucleophilic catalyst. Because the C1 hydroxyl of 3-isopropyl-1-indanol is sterically hindered by the adjacent ring system, DMAP is required to accelerate the acyl transfer.
Procedure:
Preparation: Thoroughly dry two reaction vials. Moisture is the enemy of this reaction; MTPA-Cl reacts rapidly with water to form MTPA acid, which will not derivatize the alcohol and will clutter the NMR spectrum.
Reagent Addition: To each vial, add 3-isopropyl-1-indanol (approx. 10 mg, 0.05 mmol), anhydrous dichloromethane (0.5 mL), anhydrous pyridine (15
L), and a catalytic amount of DMAP (1-2 mg).
Derivatization (The Priority Flip):
To Vial A, add (S)-(+)-MTPA-Cl (15
L). Note: Due to Cahn-Ingold-Prelog priority rules, reacting with (S)-MTPA-Cl yields the (R)-MTPA ester.
To Vial B, add (R)-(-)-MTPA-Cl (15
L) to yield the (S)-MTPA ester.
Self-Validation Check (Reaction Monitoring): Stir at room temperature for 2-4 hours. Monitor via TLC (Hexane/EtOAc). Do not proceed until the starting alcohol spot has completely disappeared. Unreacted alcohol will skew the magnetic environment and ruin the ee% integration.
Workup: Quench with saturated aqueous NaHCO
. Extract with dichloromethane. Wash the organic layer with 1M HCl (to remove pyridine/DMAP), followed by brine. Dry over anhydrous NaSO and concentrate under vacuum.
Acquisition: Dissolve the crude esters in CDCl
and acquire high-resolution H and F NMR spectra[3].
Data Interpretation: The
F Advantage
Once the spectra are acquired, calculate the chemical shift difference for the protons on either side of the C1 stereocenter:
According to the Mosher model, the MTPA ester adopts a conformation where the carbinyl proton, the ester carbonyl, and the trifluoromethyl group are coplanar. The phenyl ring of the MTPA group shields the protons situated on the same side of the molecule, shifting their signals upfield (lower ppm). By mapping the positive and negative
values onto a Newman projection of 3-isopropyl-1-indanol, the absolute configuration at C1 is unambiguously established[1].
The
F Self-Validation Check:
While H NMR is used for absolute configuration, calculating the enantiomeric excess (ee%) from the H spectrum of 3-isopropyl-1-indanol can be difficult due to overlapping aliphatic multiplets (e.g., the isopropyl methyls and C2 protons).
This is where
F NMR becomes critical. The CF group of the Mosher ester appears as a sharp, isolated singlet in the F spectrum, completely free from background interference[3]. By integrating the two CF singlets (representing the major and minor diastereomers), you obtain a highly precise diastereomeric ratio (dr), which directly equates to the ee% of your starting 3-isopropyl-1-indanol. This provides an orthogonal, internal validation of the purity before moving the compound forward in the development pipeline.
References
Access to Optically Pure
-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. MDPI. [Link]
Chemoenzymatic Deracemization of Chiral Secondary Alcohols: Process Optimization for Production of (R)-1-Indanol and (R)-1-Phenylethanol. ACS Publications. [Link]
Enantioselective separation of racemic 1-indanol on the conventional Chiralpak ID versus the capillary Chiralpak ID-3. ResearchGate. [Link]
Proper Disposal Procedures for (1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol
[1][2] Part 1: Immediate Action & Chemical Profile Core Directive (1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol (CAS: 1820580-05-9) is a chiral organic alcohol used primarily as a pharmaceutical intermediate.[1] Unli...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Part 1: Immediate Action & Chemical Profile
Core Directive
(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol (CAS: 1820580-05-9) is a chiral organic alcohol used primarily as a pharmaceutical intermediate.[1] Unlike common solvents (e.g., isopropanol), this compound is a high-boiling, functionalized intermediate with specific stereochemical value and potential biological activity.[1] It must strictly be treated as Hazardous Chemical Waste.
Under no circumstances should this compound be disposed of via sanitary sewer systems or municipal trash. [1][2]
Chemical Identification & Properties
Property
Data
Operational Implication
Chemical Name
(1R,3S)-3-isopropyl-2,3-dihydro-1H-inden-1-ol
Official shipping/manifest name
CAS Number
1820580-05-9
Use for waste profiling
Molecular Formula
C₁₂H₁₆O
High carbon content; suitable for incineration
Physical State
Liquid (Viscous oil) / Low-melting solid
May crystallize; handle as liquid waste if dissolved
Flash Point
>100°C (Estimated based on 1-Indanol)
Combustible (Class IIIB); Not Flammable (Class 3)
Solubility
Low in water; High in organic solvents (DCM, MeOH)
Part 2: Waste Stream Management & Segregation[1][2]
Effective disposal begins with proper segregation at the point of generation. Mixing this chiral intermediate with incompatible streams (e.g., strong oxidizers) can result in exothermic reactions or the formation of unstable byproducts.
Segregation Logic
Primary Stream: Non-Halogenated Organic Waste (if dissolved in Acetone/Methanol).
Secondary Stream: Halogenated Organic Waste (if dissolved in DCM/Chloroform).
Solid Waste: Contaminated PPE, silica gel, or solid spills.
Disposal Workflow Diagram
The following decision tree illustrates the operational workflow for categorizing and disposing of (1R,3S)-3-isopropyl-1-indanol waste.
Caption: Operational workflow for segregating (1R,3S)-3-isopropyl-1-indanol waste streams based on solvent compatibility.
Context: Disposal of reaction mixtures, column fractions, or washing solvents containing the target compound.
Consolidation: Transfer the solution into a High-Density Polyethylene (HDPE) or Glass waste container.
Note: Ensure the container is compatible with the solvent used (e.g., do not use standard plastics for chloroform solutions).
Labeling: Affix a hazardous waste tag immediately.
Constituents: List the solvent first (e.g., "Methanol 95%") followed by "(1R,3S)-3-isopropyl-1-indanol <5%".
Hazard Checkbox: Mark "Toxic" and "Irritant".
Storage: Cap tightly. Store in a secondary containment tray inside a flammable storage cabinet or designated satellite accumulation area (SAA) until pickup.
Scenario B: Pure Compound (Expired or Surplus Stock)
Context: Disposal of a vial or bottle containing pure liquid/solid active ingredient.
Do Not Decant: If the material is in its original vial and <50 mL, leave it in the original container.
Solvation (Optional but Recommended): If the material has crystallized or is viscous, dissolve it in a minimal amount of acetone or ethanol to facilitate transfer if bulking is required. However, disposing of the sealed original container is often safer to minimize exposure.
Overpacking: Place the primary container into a clear, sealable plastic bag (Zip-lock).
Disposal Path: Hand over to EHS for "Lab Pack" disposal. This ensures the pure chemical is incinerated directly without mixing with bulk solvents.
Scenario C: Spill Cleanup
Context: Accidental release on a benchtop or floor.
Isolate: Evacuate the immediate area. Alert nearby personnel.
PPE: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If the spill is large (>100 mL) or in a confined space, use a half-mask respirator with organic vapor cartridges (due to potential respiratory irritation, H335).[1]
Contain: Ring the spill with absorbent pads or inert absorbent material (vermiculite/sand).
Absorb: Cover the liquid completely with absorbent.
Collect: Scoop the saturated absorbent into a wide-mouth solid waste jar or heavy-duty waste bag.[1]
Decontaminate: Wipe the surface with soap and water, followed by an ethanol wipe. Dispose of all wipes in the solid waste bin.
Part 4: Technical Rationale & Causality[1]
Why Incineration?
The indane ring structure is stable and potentially persistent in aquatic environments. Standard wastewater treatment plants are not designed to degrade complex chiral carbocycles efficiently.
Mechanism: High-temperature incineration (>1000°C) with afterburners ensures complete oxidation of the carbon skeleton into CO₂ and H₂O.[1]
Compliance: This method satisfies EPA requirements for "P" or "U" listed wastes (though this specific CAS is not currently listed, it is treated as a non-listed hazardous organic under RCRA characteristics of toxicity/ignitability).
Why Avoid Oxidizers?
The secondary alcohol at position 1 is susceptible to oxidation. Mixing this waste with strong oxidizers (e.g., Chromic acid, Nitric acid, Permanganates) can convert the alcohol to a ketone (Indanone derivative) exothermically. In a closed waste container, this heat evolution can pressurize the vessel, leading to rupture or explosion.
Part 5: References
Sigma-Aldrich. (2023). Safety Data Sheet: (1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol. Retrieved from [1]
PubChem. (2023). Compound Summary: (1R)-2,3-dihydro-1H-inden-1-ol (Related Isomer Data). National Library of Medicine. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link][1]
Operational Safety & PPE Guide: Handling (1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol
Handling specialized chiral intermediates like (1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol (CAS No. 1820580-05-9) requires more than just a cursory glance at a Safety Data Sheet (SDS).
Author: BenchChem Technical Support Team. Date: March 2026
Handling specialized chiral intermediates like (1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol (CAS No. 1820580-05-9) requires more than just a cursory glance at a Safety Data Sheet (SDS). As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a dynamic system of mechanistic causality. When you understand why a chemical interacts with biological tissues and barrier materials, safety protocols transform from rigid rules into intuitive, self-validating workflows.
This guide provides drug development professionals and laboratory researchers with an authoritative, step-by-step operational and disposal plan for this specific indanol derivative, ensuring regulatory compliance and uncompromising personnel safety.
Mechanistic Risk Assessment (E-E-A-T)
Under, a rigorous hazard assessment is the foundational step before any chemical handling[1]. For (1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol, the hazard profile is driven by its specific molecular architecture:
Skin Irritation (H315): This compound features a highly lipophilic indane core coupled with an isopropyl group. If the liquid contacts unprotected skin, it rapidly partitions into the lipid-rich stratum corneum. This disrupts the epidermal lipid bilayer, causing localized defatting, erythema, and pronounced irritation.
Serious Eye Irritation (H319): The secondary hydroxyl (-OH) group readily forms hydrogen bonds with the aqueous environment of the cornea. Accidental exposure induces immediate osmotic stress and potential protein denaturation, necessitating rapid intervention.
Respiratory Irritation (H335): While its molecular weight (176.26 g/mol ) limits spontaneous volatilization at standard room temperature, operational mechanical agitation—such as vortexing, sonication, or rapid pipetting—can generate suspended micro-aerosols. Inhalation of these aerosols directly exposes sensitive respiratory mucous membranes to the compound.
Personal Protective Equipment (PPE) Matrix
To neutralize the risks identified above, the following PPE matrix must be strictly implemented. This matrix aligns with the hierarchy of controls, serving as the critical final barrier between the researcher and the chemical[1].
Protective Gear
Specification & Material
Mechanistic Rationale & Replacement Protocol
Hand Protection
100% Nitrile Gloves (Min. 0.11 mm thickness)
Nitrile provides superior chemical resistance to lipophilic alcohols compared to latex, which can degrade or allow rapid permeation. Double-gloving is recommended during bulk transfers. Replace immediately if punctured or contaminated.
Eye Protection
ANSI Z87.1 Compliant Chemical Splash Goggles
Standard safety glasses with side shields are insufficient for liquid handling. Splash goggles create a necessary seal to prevent capillary wicking of the liquid into the eyes.
Body Protection
Low-permeability, Lint-free Lab Coat
A standard cotton/polyester blend is acceptable for micro-scale work, but a low-permeability coat is required for scale-up. Cuffs must be tight-fitting and worn inside the outer glove to eliminate exposed skin at the wrist.
Respiratory
N/A (When using Engineering Controls)
Routine handling must occur inside a certified Chemical Fume Hood. If engineering controls fail, a half-mask air-purifying respirator with organic vapor (OV) cartridges is required.
Operational Workflow & Handling Procedures
Translating PPE selection into physical safety requires strict procedural discipline. The following step-by-step methodology ensures a self-validating safety loop during experimental setups.
Step 1: Engineering Control Verification
Before opening the reagent, verify that the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm).
Step 2: PPE Donning
Inspect nitrile gloves for micro-tears using a standard inflation test. Don the lab coat, ensuring cuffs are secured tightly around the wrists, followed by the splash goggles.
Step 3: Dispensing
Use positive displacement pipettes or glass syringes for transferring the liquid. Avoid rapid expulsion or aggressive bubbling to prevent the generation of H335-triggering aerosols.
Step 4: Post-Operation Decontamination
Wipe down the exterior of the reagent bottle with a compatible solvent (e.g., 70% ethanol or isopropanol) before returning it to the storage cabinet (sealed, dry, room temperature). Doff gloves aseptically—pinching the exterior of the glove at the wrist and peeling it inside out—to avoid secondary skin contamination.
Operational Safety Workflow for handling (1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol.
Spill Response & Disposal Plan
Even with flawless operational execution, accidental spills can occur. According to the National Research Council's , a systematic, pre-planned spill response is critical to mitigating exposure and environmental contamination[2].
Immediate Spill Response Protocol:
Assess & Evacuate: If the spill exceeds 100 mL outside a fume hood, immediately evacuate the immediate area to allow any generated aerosols or vapors to dissipate.
Containment: Don fresh PPE (double nitrile gloves). Surround the spill perimeter with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible materials like sawdust.
Absorption & Cleanup: Work from the outside in, gently mixing the absorbent with the spilled liquid. Once fully absorbed, use a non-sparking scoop to transfer the saturated material into a chemically resistant, sealable high-density polyethylene (HDPE) container.
Surface Decontamination: Wash the affected surface thoroughly with water and a strong laboratory detergent to remove the residual lipophilic indanol film.
Waste Segregation & Disposal:
(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol contains only carbon, hydrogen, and oxygen. It must be segregated into Non-Halogenated Organic Waste containers.
Do not mix with strong oxidizing agents (e.g., nitric acid, peroxides) in the waste stream, as this can trigger an exothermic reaction.
Label the waste container clearly with the full chemical name—avoiding abbreviations—and arrange for pickup by certified environmental health and safety (EHS) personnel in accordance with local regulations[2].
Step-by-step Spill Response and Disposal Pathway for indanol derivatives.
References
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard 29 CFR 1910.132". United States Department of Labor. Available at:[Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press, 2011. Available at:[Link]